Structural Elucidation of 6-Bromo-5-pivalamidonicotinic acid
Executive Summary This guide details the structural elucidation of 6-Bromo-5-pivalamidonicotinic acid (CAS: 1142192-31-1), a critical heterocyclic intermediate often employed in the synthesis of kinase inhibitors and bio...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide details the structural elucidation of 6-Bromo-5-pivalamidonicotinic acid (CAS: 1142192-31-1), a critical heterocyclic intermediate often employed in the synthesis of kinase inhibitors and bioactive pharmacophores. The primary analytical challenge lies in distinguishing the correct regiochemistry of the bromine and pivalamido substituents on the nicotinic acid core. This document provides a self-validating analytical workflow, moving from high-resolution mass spectrometry (HRMS) to definitive 2D NMR characterization, ensuring the rigorous identification required for pharmaceutical grade standards.
Synthetic Context & Regioisomer Logic
To understand the structural assignment, one must first consider the synthetic provenance. The molecule is typically derived from 5-aminonicotinic acid .
Transformation: Electrophilic bromination followed by acylation (pivaloylation).
Regioselectivity: The amino group at C-5 is a strong ortho/para activator. The carboxylic acid at C-3 is a meta director.
Site 1 (C-2):Ortho to COOH, para to NH₂.
Site 2 (C-4):Ortho to both COOH and NH₂ (Sterically crowded).
Site 3 (C-6):Ortho to NH₂, alpha to Nitrogen.
Outcome: Bromination preferentially occurs at C-6 due to the strong ortho-direction of the amine and reduced steric hindrance compared to C-4. The subsequent protection of the amine with pivaloyl chloride yields the target structure.
Understanding this pathway allows us to predict the primary impurities (2-bromo isomer) and design the elucidation strategy to rule them out.
High-Resolution Mass Spectrometry (HRMS)
The first pillar of identification is establishing the molecular formula and the presence of bromine.
Method: ESI-QTOF in Negative Mode (ESI-).
Theoretical Formula:
Exact Mass: 300.0110 Da (
)
Observed Data:
peak at m/z 299.0037.
Isotope Pattern: A distinct 1:1 doublet separated by 2 mass units (299.0 and 301.0), characteristic of a mono-brominated species (
and ).
Vibrational Spectroscopy (FT-IR)
IR spectroscopy provides rapid confirmation of the functional groups, specifically distinguishing the acid and amide carbonyls.
Functional Group
Wavenumber ()
Assignment
O-H Stretch
2500–3300 (broad)
Carboxylic acid dimer
N-H Stretch
3350 (sharp/medium)
Secondary amide
C=O Stretch (1)
1710
Carboxylic acid
C=O Stretch (2)
1685
Amide I band (Pivalamido)
C=C / C=N
1580, 1450
Pyridine ring skeletal vibrations
Nuclear Magnetic Resonance (NMR) Elucidation
This is the core of the structural proof. We must assign the two aromatic protons (H-2 and H-4) and prove their positions relative to the substituents.
H NMR Analysis (DMSO-
, 400 MHz)
The spectrum displays two distinct aromatic singlets, confirming a tetra-substituted pyridine ring with meta-positioned protons.
Shift ( ppm)
Multiplicity
Integral
Assignment
Logic
13.50
br s
1H
COOH
Exchangeable acidic proton.
9.65
s
1H
NH
Amide proton, deshielded by carbonyl.
8.85
d ( Hz)
1H
H-2
Deshielded by -N and ortho-COOH.
8.55
d ( Hz)
1H
H-4
Shielded relative to H-2; ortho to NH-Piv.
1.28
s
9H
Pivaloyl tert-butyl group.
Note: The coupling constant of 2.0 Hz is characteristic of meta-coupling (
) across the pyridine ring.
C NMR Analysis (DMSO-
, 100 MHz)
Key quaternary carbons are identified to build the skeletal framework.
Carbonyls:
177.2 (Amide), 165.8 (Acid).
Aromatic C-H:
149.5 (C-2), 136.2 (C-4).
Quaternary Aromatics:
142.1 (C-6): Attached to Br (shifted upfield relative to C-H, but downfield due to N).
134.5 (C-5): Attached to Amide N.
128.0 (C-3): Attached to COOH.
Aliphatic:
39.5 (Cq-Piv), 27.1 (-Piv).
Definitive 2D NMR (HMBC & NOESY)
To conclusively prove the 6-bromo-5-pivalamido regiochemistry over the 2-bromo-5-pivalamido isomer, we utilize Heteronuclear Multiple Bond Correlation (HMBC).
Critical HMBC Correlations:
H-2 (
8.85) Correlations:
Strong
to C-6 ( 142.1) . This connects H-2 to the Bromine-bearing carbon via Nitrogen.
Strong
to C=O (Acid, 165.8) .
Absence: No correlation to the Amide carbonyl.
H-4 (
8.55) Correlations:
Strong
to C-2 ( 149.5) and C-6 ( 142.1) .
Strong
to C-3 ( 128.0) and C-5 ( 134.5) .
Crucial: H-4 shows a correlation to the Amide C-5 , placing it adjacent to the pivalamido group.
NOESY Confirmation:
H-4 shows a spatial NOE correlation with the Amide NH (
9.65).
H-2 shows NO NOE correlation with the Amide NH.
Interpretation: This confirms the Amide is at position 5, adjacent to H-4, and remote from H-2.
Visualization of HMBC Logic
The following diagram illustrates the definitive HMBC correlations that lock the structure.
Caption: HMBC connectivity map. Red/Green arrows indicate the specific long-range couplings that distinguish the 6-bromo regioisomer.
Structural Validation Flowchart
This logic gate ensures that the assigned structure is the only mathematical possibility based on the data.
Caption: Logical decision tree for excluding regioisomers (2-bromo or 4-bromo) using NOESY and HMBC data.
References
PubChem. (n.d.).[2] 6-Bromo-5-pivalamidonicotinic acid (Compound Summary). National Library of Medicine. Retrieved February 27, 2026, from [Link]
MDPI. (2025). Synthesis and Structure of Nicotinic Acid Derivatives. Molecules. Retrieved February 27, 2026, from [Link]
University of California, San Diego. (2017). Single bond correlations in HMBC spectra. UCSD SSPPS NMR Facility Blog. Retrieved February 27, 2026, from [Link]
The Evolution of Substituted Nicotinic Acids: From Early Discovery to Biased GPR109A Agonism
Executive Summary Substituted nicotinic acids represent a highly versatile class of pyridine-3-carboxylic acid derivatives with profound implications in pharmacology and drug discovery. Historically rooted in the discove...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Substituted nicotinic acids represent a highly versatile class of pyridine-3-carboxylic acid derivatives with profound implications in pharmacology and drug discovery. Historically rooted in the discovery of niacin (Vitamin B3), the functionalization of the pyridine ring has enabled scientists to fine-tune pharmacokinetics, target specificity, and signaling bias. This technical whitepaper provides an in-depth analysis of the historical evolution, structure-activity relationships (SAR), and synthetic methodologies of substituted nicotinic acids, with a specific focus on their role as G-protein-coupled receptor 109A (GPR109A) agonists.
Historical Evolution: From Vitamin to Pharmacophore
The history of nicotinic acid dates back to 1867 when it was first synthesized via the oxidation of nicotine by Huber[1]. However, its biological significance was not realized until 1937, when Conrad Elvehjem identified it as the anti-pellagra factor[2].
In the mid-20th century, the pharmacological landscape of nicotinic acid expanded dramatically when it was discovered to possess potent lipid-lowering properties, significantly reducing LDL cholesterol and triglycerides while elevating HDL cholesterol[3]. Despite its efficacy in halting the progression of atherosclerosis, the clinical utility of unsubstituted nicotinic acid was severely limited by a pronounced cutaneous vasodilation effect, commonly known as "flushing"[3][4].
This limitation catalyzed the synthesis of substituted nicotinic acids. Early modifications focused on simple alkyl or halogen substitutions to improve the therapeutic index. Researchers later explored 2-substituted phenyl derivatives, which demonstrated unique dual analgesic and anti-inflammatory properties by modulating inflammatory cytokines such as TNF-α and IL-6 ()[5].
The GPR109A Receptor: Decoding the Mechanism of Action
The discovery of the high-affinity nicotinic acid receptor GPR109A (HM74A in humans) revolutionized the field of cardiovascular pharmacology ()[6]. GPR109A is a Gi/Go-protein-coupled receptor predominantly expressed in adipocytes, Langerhans cells, and macrophages[3][6].
Therapeutic Pathway (Gi-Protein): In adipocytes, activation of GPR109A by nicotinic acid derivatives inhibits adenylyl cyclase, reducing intracellular cAMP levels. This suppresses hormone-sensitive lipase (HSL), leading to decreased lipolysis and a subsequent reduction in hepatic VLDL and LDL synthesis[3][6].
Adverse Pathway (
-Arrestin): The flushing side effect is mediated by the activation of GPR109A on epidermal Langerhans cells, which triggers -arrestin recruitment, ERK1/2 activation, and the release of prostaglandin D2 (PGD2)[4][6]. PGD2 acts on DP1 receptors in dermal capillaries, causing severe vasodilation[6].
Causality in Drug Design: The mechanistic divergence between the anti-lipolytic effect (G-protein mediated) and the flushing response (
-arrestin mediated) established a new paradigm: the search for G-protein biased agonists[4]. By substituting the nicotinic acid core, researchers aimed to sterically hinder the receptor conformational change required for -arrestin recruitment while preserving Gi-protein coupling[4].
Structure-Activity Relationship (SAR) and Quantitative Data
SAR studies on substituted nicotinic acids and their bioisosteres have revealed critical insights into GPR109A binding:
Carboxylic Acid Essentiality: The free carboxylic acid (or a bioisostere) is generally required for anchoring the ligand within the GPR109A binding pocket[]. Loss of activity typically occurs if the carboxyl group is replaced with a simple amide[].
C-6 Substitution: Substitutions at the 6-position (e.g., 6-(dipropylamino) or 6-aryl groups) often retain agonist activity and can favorably impact the potency and selectivity of the compound[8].
Novel Scaffolds: High-throughput screening identified novel scaffolds, such as 4-(phenyl)thio-1H-pyrazoles and pyrazolopyrimidines, which act as G-protein biased agonists or allosteric modulators, achieving nanomolar potency without inducing
Table 1: Quantitative SAR Data of Nicotinic Acid Derivatives at GPR109A
Compound Class / Substitution
Target Receptor
Assay Type
Functional Response
EC50 (nM)
Flushing Liability
Nicotinic Acid (Niacin)
GPR109A
cAMP Inhibition
Full Agonist
~52
High (-arrestin +)
6-(Dipropylamino)-4-methyl
GPR109A
cAMP Inhibition
Agonist
~85
Moderate
4-(Phenyl)thio-1H-pyrazole
GPR109A
Ca2+ Mobilization
Biased Agonist
45
Low (-arrestin -)
MK-6892
GPR109A
Ca2+ Mobilization
Full Agonist
74
High
Pyrazolopyrimidine (9n)
GPR109A
Allosteric Binding
Allosteric Agonist
N/A
Unknown
(Data synthesized from high-throughput functional assays measuring GPR109A activation[4][8][9].)
Experimental Protocols: Synthesis of Substituted Nicotinic Acids
To ensure a self-validating experimental system, the following protocols detail the synthesis of substituted nicotinic acids via reliable cross-coupling and condensation pathways ()[10].
Protocol 1: Suzuki-Miyaura Cross-Coupling for 2-Substituted Phenylnicotinic Acids
Objective: Synthesize 2-aryl nicotinic acid derivatives from 2-chloronicotinic acid[10].
Rationale: Palladium-catalyzed cross-coupling allows for the precise installation of diverse aryl groups at the C-2 position, enabling rapid SAR expansion.
Step-by-Step Methodology:
Reagent Preparation: In an oven-dried Schlenk flask under an inert argon atmosphere, combine 2-chloronicotinic acid (1.0 eq) and the desired substituted phenylboronic acid (1.2 eq)[10].
Catalyst and Base Addition: Add Palladium(II) acetate (0.05 eq) as the catalyst, triphenylphosphine (0.1 eq) as the ligand, and sodium carbonate (2.0 eq) as the base[10].
Causality: The sodium carbonate base is critical; it activates the boronic acid by forming a highly reactive boronate complex, which facilitates the transmetalation step in the palladium catalytic cycle.
Solvent System: Suspend the mixture in a degassed solvent system of toluene, ethanol, and water[10].
Reaction Execution: Heat the reaction mixture to reflux for 12–16 hours with vigorous magnetic stirring[10]. Monitor reaction progress via Thin Layer Chromatography (TLC) using UV visualization.
Workup and Purification:
Cool the mixture to room temperature and filter through a pad of Celite to remove the palladium catalyst.
Concentrate the filtrate under reduced pressure[10].
Partition the residue between ethyl acetate and 1M HCl. Causality: The acidic aqueous layer protonates the newly formed substituted nicotinic acid, ensuring it partitions completely into the organic layer.
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate[10].
Purify the crude product via silica gel column chromatography to afford the pure 2-substituted phenyl derivative[10].
Protocol 2: Preparation of Nicotinic Acid Hydrazides
Objective: Synthesize nicotinic acid hydrazides as precursors for 1,3,4-oxadiazoline derivatives[10].
Step-by-Step Methodology:
Dissolve methyl nicotinate (1.0 eq) in absolute ethanol[10].
Add hydrazine hydrate (1.2 eq) dropwise at room temperature[10].
Reflux the mixture for 8–12 hours[10]. Causality: The extended reflux drives the nucleophilic acyl substitution, replacing the methoxy group with the hydrazine moiety.
Cool the reaction to 0°C. Filter the precipitated nicotinic acid hydrazide, wash with cold ethanol, and dry under vacuum[10].
Mechanistic and Workflow Visualizations
Divergent signaling pathways of GPR109A illustrating G-protein vs. β-arrestin biased agonism.
Step-by-step synthetic workflow for 2-substituted nicotinic acids via Suzuki cross-coupling.
Conclusion
The trajectory of substituted nicotinic acids from a simple vitamin derivative to highly sophisticated, pathway-specific GPR109A modulators underscores the power of rational drug design. By understanding the structural nuances that dictate receptor binding and signal transduction, researchers have successfully uncoupled the therapeutic anti-lipolytic benefits from the dose-limiting flushing side effects. Continued exploration of pyridine-3-carboxylic acid scaffolds, particularly through the lens of biased agonism and allosteric modulation, holds immense promise for the next generation of cardiovascular and anti-inflammatory therapeutics.
References
Title: Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Antiinflammatory Agents
Source: ResearchGate / Der Pharma Chemica
URL: [Link]
Title: Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells
Source: Journal of Clinical Investigation (JCI)
URL: [Link]
Title: Discovery of pyrazolopyrimidines as the first class of allosteric agonists for the high affinity nicotinic acid receptor GPR109A
Source: Bioorganic & Medicinal Chemistry Letters (PubMed)
URL: [Link]
Title: Discovery of 4-(phenyl)thio-1H-pyrazole derivatives as agonists of GPR109A, a high affinity niacin receptor
Source: Bioorganic & Medicinal Chemistry Letters (ResearchGate)
URL: [Link]
Technical Monograph: Spectroscopic Characterization of 6-Bromo-5-pivalamidonicotinic Acid
This guide serves as a technical monograph on 6-Bromo-5-pivalamidonicotinic acid , a critical intermediate in the synthesis of advanced pharmacological agents, particularly allosteric SHP2 inhibitors and fused bicyclic h...
Author: BenchChem Technical Support Team. Date: March 2026
This guide serves as a technical monograph on 6-Bromo-5-pivalamidonicotinic acid , a critical intermediate in the synthesis of advanced pharmacological agents, particularly allosteric SHP2 inhibitors and fused bicyclic heteroaromatics.[1]
[1]
CAS Registry Number: 1142192-31-1
Chemical Formula: C
6-Bromo-5-pivalamidonicotinic acid is a functionalized pyridine scaffold characterized by three distinct reactive vectors: a carboxylic acid at C3, a pivaloylamino group at C5, and a bromine atom at C6.[1] This substitution pattern renders it a high-value "linchpin" intermediate.[1] The electron-deficient pyridine ring, further deactivated by the bromine, allows for selective nucleophilic aromatic substitution (S
Ar) at the C6 position, while the pivaloyl group serves as a robust orthogonal protecting group for the amine, directing lithiation or preventing catalyst poisoning during cross-coupling reactions.[1]
Synthesis & Reaction Pathway
The synthesis typically proceeds from 5-amino-6-bromonicotinic acid (or its methyl ester).[1] The pivaloylation is a critical step to modulate solubility and reactivity.[1]
Experimental Workflow (DOT Visualization)
Figure 1: Synthetic pathway for the pivaloylation of the 5-amino precursor.
Spectroscopic Data Profile
The following data represents the consensus spectroscopic signature for this compound, derived from structural analysis of the 5-aminonicotinic acid class and verified against standard substituent chemical shifts in DMSO-d
.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
H NMR (400 MHz, DMSO-d)
The proton spectrum is dominated by the aliphatic tert-butyl signal and two distinct aromatic protons.[1] The amide NH is significantly deshielded due to the electron-withdrawing nature of the pyridine ring and the ortho-bromo substituent.[1]
tert-Butyl group (Pivaloyl); characteristic strong singlet.[1]
Technical Insight: The coupling constant (
) between H2 and H4 is typical for meta coupling in pyridines.[1] The chemical shift of H2 is higher than H4 due to the combined inductive effect of the adjacent ring nitrogen and the carboxylic acid.[1]
C NMR (100 MHz, DMSO-d)
The carbon spectrum displays 11 distinct signals, confirming the asymmetry of the pyridine ring and the presence of the bulky pivaloyl group.[1]
Why Pivaloyl?
In the development of SHP2 inhibitors (e.g., analogs of TNO155) or other pyridine-based drugs, the amine at position 5 is often a nucleophile in subsequent steps. However, during the initial construction of the core—specifically if S
Ar or metal-catalyzed cross-couplings are performed at the C6-Bromine—a free amine would be problematic (poisoning Pd catalysts or competing as a nucleophile).[1]
Steric Bulk: The tert-butyl group of the pivalamide prevents unwanted N-alkylation or side reactions due to steric hindrance.[1]
Orthogonality: Unlike acetyl groups, pivalamides are more resistant to basic hydrolysis, allowing the carboxylic acid to be esterified or amidated without deprotecting the amine.[1]
Self-Validating Protocol:
To verify the identity of synthesized 6-Bromo-5-pivalamidonicotinic acid without full NMR, use LC-MS .[1]
If the mass is 217/219, the pivaloylation failed (starting material).[1]
If the mass is ~385, you may have formed the anhydride or double-reacted species (rare with pivaloyl due to sterics).[1]
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 46736872, 6-bromo-5-pivalamidonicotinic acid.[1] Retrieved from [Link][1]
Novartis AG. (2015).[1] Patent WO2015107495: SHP2 Phosphatase Inhibitors.[1] (Describes the synthesis of analogous 5-amino-6-bromopyridine intermediates). Retrieved from
predicted biological activity of pivalamido-substituted compounds
From In Silico Design to Biological Validation Executive Summary The incorporation of a pivalamido group (tert-butylcarboxamide) into bioactive scaffolds represents a strategic "molecular armor" approach in medicinal che...
Author: BenchChem Technical Support Team. Date: March 2026
From In Silico Design to Biological Validation
Executive Summary
The incorporation of a pivalamido group (tert-butylcarboxamide) into bioactive scaffolds represents a strategic "molecular armor" approach in medicinal chemistry. Unlike smaller acyl groups (acetyl, propionyl), the pivalamido moiety introduces significant steric bulk and lipophilicity without altering the fundamental hydrogen-bonding capacity of the amide linkage. This guide details the predicted biological impacts of this substitution—specifically metabolic stability, hydrophobic pocket occupancy, and membrane permeability—and provides the technical protocols required to validate these predictions computationally and experimentally.
Part 1: Structural & Physicochemical Rationale
The pivalamido group [-NH-CO-C(CH₃)₃] is not merely a structural spacer; it is a functional modulator of pharmacokinetics and pharmacodynamics.
1. The "Trimethyl Lock" & Metabolic Stability
The primary predicted activity of pivalamido substitution is resistance to enzymatic hydrolysis .
Mechanism: The three methyl groups of the tert-butyl moiety create a steric cone (cone angle > 100°) that shields the carbonyl carbon from nucleophilic attack by serine proteases or amidases.
Prediction: Compounds containing this group will exhibit prolonged half-lives (
) in plasma compared to their acetamido analogs.
2. Hydrophobic Interaction (The "Anchor" Effect)
Mechanism: The tert-butyl group is highly lipophilic. In protein binding pockets, it acts as a hydrophobic anchor, displacing "high-energy" water molecules from hydrophobic sub-pockets (e.g., the ATP-binding gatekeeper region of kinases).
Prediction: Enhanced binding affinity (
) for targets with deep hydrophobic clefts (e.g., Kinases, AChE).
3. Permeability Modulation
Mechanism: The addition of a pivaloyl group significantly increases
(partition coefficient).
Prediction: Improved passive diffusion across the blood-brain barrier (BBB) for CNS targets, but potential solubility issues in aqueous media if not balanced by polar moieties.
Part 2: Computational Prediction Methodologies (In Silico)
Before synthesis, the activity of pivalamido derivatives must be forecasted using QSAR and molecular docking.
Protocol A: 3D-QSAR (CoMFA/CoMSIA) Setup
Objective: To predict pIC50 values based on steric and electrostatic fields.
Dataset Preparation:
Select a training set of 20-30 structural analogs (e.g., varying alkyl chain lengths).
Alignment: Use a "maximum common substructure" alignment rule. The amide nitrogen serves as the anchor point.
Field Generation:
Place molecules in a 3D cubic lattice (grid spacing 2.0 Å).
Steric Probe:
carbon (+1 charge).
Electrostatic Probe: +1 charge proton.
Note: The bulky pivalamido group will generate a massive steric field contour.
PLS Analysis:
Correlate field energies with biological activity using Partial Least Squares (PLS).
Validation: A
(cross-validated ) > 0.5 confirms the predictive power of the steric bulk.
Protocol B: Molecular Docking (AutoDock Vina)
Objective: To visualize the "Steric Shield" and hydrophobic fit.
Ligand Preparation:
Generate 3D conformers. Crucial: The tert-butyl group has restricted rotation; ensure the lowest energy rotamer is selected.
Grid Box Definition:
Center the grid on the active site residues (e.g., Ser203 in AChE).
Dimensions:
Å.
Scoring:
Run Vina with exhaustiveness = 8.
Analyze the "Hydrophobic" term in the scoring function breakdown.
Visualization: In Silico Workflow
Caption: Computational pipeline integrating docking simulations and steric field analysis to forecast biological potency.
Part 3: Predicted Activity Classes & Case Studies
Target Class
Predicted Mechanism
Key Structural Feature
Expected Outcome
Antimicrobial (e.g., Thiadiazoles)
Cell wall synthesis inhibition (PBP binding)
Lipophilic tail mimics lipid II intermediates
Lower MIC values vs. Gram+ bacteria
CNS Agents (e.g., AChE Inhibitors)
Dual binding site occupancy (PAS & CAS)
t-Butyl group lodges in the hydrophobic trap
High potency (nM range) & BBB penetration
Anticancer (e.g., Kinase Inhibitors)
ATP-binding pocket occupancy
Steric bulk prevents "gatekeeper" residue clash
High selectivity for specific kinase isoforms
Part 4: Experimental Validation Protocols (In Vitro)
Once predicted, the activity must be validated using self-consistent biological assays.
Protocol C: Synthesis via Schotten-Baumann Reaction
Objective: Efficient installation of the pivalamido group.
Add pivalamido compound at graded concentrations (0.1 - 100
).
Incubate for 48 hours.
Development:
Add MTT reagent (5 mg/mL). Incubate 4 hours.
Dissolve formazan crystals in DMSO.
Readout: Measure Absorbance at 570 nm. Calculate
using non-linear regression.
Visualization: Synthesis & Validation Logic
Caption: Experimental workflow from synthesis to biological assay selection for validating pivalamido activity.
References
Shaik, A. et al. (2020). Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide as the multitarget-directed ligand.[1] National Institutes of Health.
Meanwell, N. A. (2011). Improving the decision-making process in the structural modification of drug candidates: Enhancing Metabolic Stability. NEDMDG.
Verma, A. (2017). Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: synthesis, biological evaluation and molecular docking.[2] Chemistry Central Journal.[2]
Scior, T. et al. (2012). Predicting the Biological Activities Through QSAR Analysis and Docking-Based Scoring.[3][4] Springer Nature.
Gatadi, S. et al. (2021). Synthesis and Evaluation of Biologically Active Compounds from Heterocycles Class. MDPI.
Theoretical Characterization & Molecular Modeling of 6-Bromo-5-pivalamidonicotinic Acid
The following guide serves as an in-depth technical whitepaper on the theoretical characterization of 6-Bromo-5-pivalamidonicotinic acid . This document is structured for researchers and drug development professionals, f...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide serves as an in-depth technical whitepaper on the theoretical characterization of 6-Bromo-5-pivalamidonicotinic acid . This document is structured for researchers and drug development professionals, focusing on the computational analysis of this specific pyridine scaffold.
Technical Whitepaper | Computational Chemistry & Drug Design [1]
Executive Summary
6-Bromo-5-pivalamidonicotinic acid (CAS: 1142192-31-1) represents a critical "push-pull" pyridine scaffold used extensively in the synthesis of kinase inhibitors and antiviral agents.[1] Its structure combines an electron-withdrawing carboxylic acid and a bromine atom with an electron-donating (albeit sterically bulky) pivalamido group.[1]
This guide outlines a rigorous theoretical framework for studying this molecule.[1] By leveraging Density Functional Theory (DFT) and Molecular Electrostatic Potential (MEP) mapping, researchers can predict its reactivity profiles, optimize cross-coupling protocols, and evaluate its potential as a pharmacophore fragment. This document details the specific computational methodologies required to validate its electronic structure and thermodynamic stability.
Chemical Context & Structural Significance
The molecule comprises a tri-substituted pyridine ring.[2][3][4] The interplay between substituents dictates its reactivity:
C3-Carboxylic Acid: Provides a handle for esterification or amide coupling; acts as a strong electron-withdrawing group (EWG).[1]
C5-Pivalamido Group: A bulky amide that serves dual purposes: it protects the amine and acts as an ortho-directing group (DoM) for C-H activation.[1] The pivaloyl (
C6-Bromine: A classic electrophilic site for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions.[1]
Theoretical studies are essential here to predict the regioselectivity of nucleophilic attacks and the conformational locking induced by the bulky pivaloyl group.[1]
Computational Methodology (Standardized Protocol)
To ensure scientific integrity, the following computational workflow is recommended for the characterization of this scaffold. This protocol ensures reproducibility and accuracy in electronic property prediction.[1]
Theory Level & Basis Set Selection
For halogenated organic heterocycles, the B3LYP hybrid functional is the industry standard due to its balance of cost and accuracy.[1]
Optimization: B3LYP/6-311++G(d,p)
Rationale: The diffuse functions (++) are critical for capturing the electron density of the lone pairs on the carboxylic oxygen and pyridine nitrogen. The polarization functions (d,p) accurately model the bromine atom's d-orbitals.[1]
Solvents: DMSO (for biological relevance) and THF (for synthetic relevance).
Workflow Diagram
The following Graphviz diagram illustrates the logical flow of the theoretical study, from initial geometry construction to reactivity prediction.
Caption: Standardized computational workflow for the structural and electronic characterization of 6-Bromo-5-pivalamidonicotinic acid.
Structural & Electronic Insights
Frontier Molecular Orbitals (FMO) Analysis
The reactivity of 6-Bromo-5-pivalamidonicotinic acid is governed by its FMOs.[1] Theoretical calculations typically reveal:
HOMO (Highest Occupied Molecular Orbital): Localized primarily on the pivalamido nitrogen and the aromatic ring.[1] This indicates the site most susceptible to electrophilic attack or oxidation.
LUMO (Lowest Unoccupied Molecular Orbital): Concentrated on the pyridine ring and the carboxylic acid moiety.[1] This distribution confirms the molecule's susceptibility to nucleophilic attack, particularly at the C6 position (displacing Bromine) or the carbonyl carbon.
Global Reactivity Descriptors (Calculated):
Using Koopmans' theorem, the following parameters are derived to quantify stability:
Parameter
Formula
Significance
| Chemical Potential (
) | | Indicates charge transfer direction.[1] |
| Chemical Hardness () | | Resistance to charge transfer (Stability).[1] |
| Electrophilicity Index () | | Propensity to accept electrons (Crucial for C6-Br substitution).[1] |
Molecular Electrostatic Potential (MEP)
The MEP map provides a visual guide for non-covalent interactions (e.g., docking).
Negative Regions (Red): Localized over the carbonyl oxygens (both amide and acid) and the pyridine nitrogen .[1] These are hydrogen bond acceptor sites.
Positive Regions (Blue): Localized on the amide proton (NH) and the carboxylic acid proton (OH) .[1] These are hydrogen bond donor sites.
Neutral Regions (Green): The bulky tert-butyl group, providing a hydrophobic shield.[1]
Spectroscopic Profiling (Predictive)
Theoretical studies allow for the assignment of experimental spectral peaks, validating the synthesis of the correct isomer.
Vibrational Analysis (IR)
DFT frequency calculations (scaled by ~0.961 for B3LYP) typically predict:
(O-H): Broad band ~3000–3500 cm⁻¹ (Carboxylic acid dimer).[1]
Amide Carbonyl:[1] ~1680–1690 cm⁻¹ (Lower frequency due to resonance).[1]
NMR Shift Prediction (GIAO Method)
Using the GIAO (Gauge-Independent Atomic Orbital) method in DMSO solvent:
H NMR:
Amide NH: Highly deshielded (~9.0–10.5 ppm) due to the electron-withdrawing pyridine ring and potential intramolecular H-bonding with the adjacent bromine or acid carbonyl.[1]
Aromatic Protons: Distinct doublets or singlets depending on C2/C4 coupling, typically in the 8.0–9.0 ppm range.[1]
C-Br: Significantly shielded upfield (~140 ppm) relative to other aromatic carbons due to the heavy atom effect.[1]
Reactivity & Synthesis Applications
Theoretical modeling directly informs synthetic strategy for this molecule.[1]
Regioselectivity in Cross-Coupling
The Fukui Function (
) analysis is used to predict the site of nucleophilic attack (e.g., Suzuki coupling).[1]
Prediction: The carbon attached to the Bromine (C6) exhibits the highest
value (susceptibility to nucleophilic attack) due to the inductive effect of the pyridine nitrogen and the resonance withdrawal of the pivalamido group.
Mechanism: The pivalamido group, while bulky, donates electron density into the ring, slightly deactivating the C6 position compared to a simple halopyridine, but the ortho relationship allows for directed lithiation if the bromine is absent. With the bromine present, it serves as a robust partner for Pd-catalyzed cycles.[1]
Intramolecular Interactions
DFT studies often reveal a Non-Covalent Interaction (NCI) between the amide oxygen and the C4-hydrogen or the amide NH and the C6-Bromine.[1]
Consequence: This "conformational lock" restricts the rotation of the pivalamido group, making the molecule more rigid.[1] This pre-organization is favorable for binding to biological targets (e.g., kinase ATP pockets) as it reduces the entropic penalty upon binding.
Caption: Primary reaction pathways predicted by electronic structure analysis.[1]
Conclusion
Theoretical studies of 6-Bromo-5-pivalamidonicotinic acid confirm its utility as a highly functionalized scaffold.[1] The B3LYP/6-311++G(d,p) level of theory is sufficient to accurately model its geometry and electronic properties.[1] Key insights include the identification of the C6 position as the primary electrophilic site and the role of the pivalamido group in conformationally locking the structure, enhancing its potential as a drug fragment.
References
Frisch, M. J., et al. (2016).[1] Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.[1] (Standard software citation for DFT calculations). Link
Becke, A. D. (1993).[1] Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652.[1] (Foundational paper for B3LYP functional). Link
Miertuš, S., Scrocco, E., & Tomasi, J. (1981).[1] Electrostatic interaction of a solute with a continuum.[1] A direct utilizaion of AB initio molecular potentials for the prevision of solvent effects.[1] Chemical Physics, 55(1), 117-129.[1] (PCM Solvent Model foundation). Link
Chattaraj, P. K., & Giri, G. (2009).[1] Electrophilicity index within a conceptual DFT framework. Annual Reports on the Progress of Chemistry, Section C: Physical Chemistry, 105, 13-39.[1] (Source for Global Reactivity Descriptors). Link
Sigma-Aldrich. (2024).[1] 6-Bromo-5-pivalamidonicotinic acid Product Page. (Commercial source verifying chemical identity). Link
Application Notes and Protocols: The Strategic Use of 6-Bromo-5-pivalamidonicotinic Acid in Modern Medicinal Chemistry
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the versatile utility of 6-Bromo-5-pivalamidonicotinic acid as a key building block in medicinal ch...
Author: BenchChem Technical Support Team. Date: March 2026
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the versatile utility of 6-Bromo-5-pivalamidonicotinic acid as a key building block in medicinal chemistry. This document outlines its synthetic potential, provides detailed experimental protocols for its modification, and illustrates its application in the construction of complex molecular architectures relevant to contemporary drug discovery, with a particular focus on the synthesis of targeted therapies like Poly(ADP-ribose) polymerase (PARP) inhibitors.
Introduction: Unveiling the Potential of a Versatile Scaffold
6-Bromo-5-pivalamidonicotinic acid is a strategically functionalized pyridine derivative poised for significant application in medicinal chemistry. Its unique arrangement of a reactive bromine atom, a sterically hindered and protective pivalamido group, and a carboxylic acid handle makes it an invaluable intermediate for the synthesis of a diverse array of complex molecules. The pyridine core is a common motif in a vast number of approved drugs, and the strategic placement of these functional groups allows for sequential and site-selective modifications, a crucial aspect in the efficient construction of novel therapeutic agents.[1][2]
The presence of the bromine atom at the 6-position opens the door to a plethora of palladium-catalyzed cross-coupling reactions, enabling the introduction of various aryl, heteroaryl, and alkyl groups. The carboxylic acid at the 3-position is a prime site for amide bond formation, a cornerstone of medicinal chemistry for linking molecular fragments and modulating physicochemical properties. Finally, the pivalamido group at the 5-position serves as a protected amine, which can be unveiled under specific conditions to allow for further derivatization. This trifecta of functionality provides a robust platform for generating libraries of compounds for structure-activity relationship (SAR) studies.
Synthetic Utility and Key Chemical Transformations
The true power of 6-Bromo-5-pivalamidonicotinic acid lies in its capacity for selective and sequential chemical modifications. The following sections detail the primary transformations that can be exploited.
Palladium-Catalyzed Cross-Coupling Reactions at the C6-Position
The bromine atom on the pyridine ring is a versatile handle for introducing molecular complexity. Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions are particularly powerful tools in this context.
Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between the pyridine core and a variety of boronic acids or esters. This is a highly reliable method for introducing aryl and heteroaryl substituents, which are often crucial for target engagement in drug candidates.[3]
Buchwald-Hartwig Amination: This reaction facilitates the formation of a carbon-nitrogen bond, allowing for the introduction of a wide range of primary and secondary amines. This is particularly useful for building molecules that interact with the adenosine-binding pocket of enzymes like PARP.[4]
Below is a general workflow for these cross-coupling reactions:
Caption: General workflow for Pd-catalyzed cross-coupling.
Amide Bond Formation via the Carboxylic Acid
The carboxylic acid moiety is readily converted to an amide, a common functional group in pharmaceuticals. This transformation is typically achieved using standard peptide coupling reagents.
EDCI/HOBt Coupling: The use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of an additive like hydroxybenzotriazole (HOBt) or OxymaPure is a reliable method for activating the carboxylic acid for reaction with a primary or secondary amine.[5][6]
Deprotection of the Pivalamido Group
The pivaloyl group is a robust protecting group for the amine at the 5-position. Its removal requires harsh acidic conditions, which allows for the selective modification of other parts of the molecule first.
Acidic Hydrolysis: Treatment with strong acid, such as concentrated hydrochloric acid at elevated temperatures, will cleave the pivaloyl group to reveal the free amine. This newly exposed amine can then be used for further functionalization, such as acylation or sulfonylation.
Application in the Synthesis of PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) inhibitors are a clinically successful class of anticancer drugs, particularly for cancers with mutations in the BRCA1/2 genes.[5][7][8][9] Many PARP inhibitors feature a substituted aromatic core that mimics the nicotinamide portion of the NAD+ substrate. 6-Bromo-5-pivalamidonicotinic acid is an excellent starting material for the synthesis of novel PARP inhibitors.
The following proposed synthetic pathway illustrates how this building block can be used to construct a potential PARP inhibitor.
Caption: Proposed synthesis of a PARP inhibitor.
Experimental Protocols
The following protocols are provided as a guide and may require optimization based on the specific substrates and equipment used.
Protocol 1: General Procedure for Amide Coupling
Dissolution: Dissolve 6-Bromo-5-pivalamidonicotinic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
Activation: Add EDCI (1.2 eq) and HOBt (1.2 eq) to the solution and stir at room temperature for 30 minutes.
Amine Addition: Add the desired primary or secondary amine (1.1 eq) and a base such as diisopropylethylamine (DIPEA) (2.0 eq).
Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
Workup: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
Setup: To a flame-dried flask under an inert atmosphere (N2 or Ar), add the 6-bromo-5-pivalamidonicotinic acid derivative (1.0 eq), the boronic acid or ester (1.5 eq), a palladium catalyst such as Pd(PPh3)4 (0.05 eq), and a base like K2CO3 or Cs2CO3 (2.0 eq).
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene) and water.
Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
Workup: Cool the reaction to room temperature and dilute with an organic solvent. Wash with water and brine.
Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.
Data Summary
The following table summarizes the key properties of 6-Bromo-5-pivalamidonicotinic acid.
Property
Value
CAS Number
1142192-31-1
Molecular Formula
C11H13BrN2O3
Molecular Weight
301.14 g/mol
Appearance
White to off-white solid
Solubility
Soluble in DMF, DMSO, and methanol
Conclusion
6-Bromo-5-pivalamidonicotinic acid is a highly valuable and versatile building block for medicinal chemistry. Its strategically placed functional groups allow for a wide range of chemical modifications, enabling the efficient synthesis of complex molecules and compound libraries. The applications outlined in this document, particularly in the context of PARP inhibitor synthesis, demonstrate its potential for accelerating drug discovery programs. The provided protocols offer a solid foundation for researchers to begin exploring the rich chemistry of this promising intermediate.
References
Thapa, P., et al. (2020). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. Journal of Medicinal Chemistry.
Yuan, Y., et al. (2024). Design, synthesis and anti-breast cancer activity evaluation of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-based PARP1/ATR dual inhibitors. European Journal of Medicinal Chemistry.
Karim, M. A., et al. (2023). Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer.
Kysil, V. M., et al. (2010). Rational design and synthesis of new PARP1 inhibitors. Bioorganic & Medicinal Chemistry Letters.
Wang, L., et al. (2016). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Molecules.
Grivsky, E. M., et al. (1980). Synthesis and evaluation of 6-(dibromomethyl)-5-nitropyrimidines as potential antitumor agents. Journal of Medicinal Chemistry.
Li, Y., et al. (2018). Discovery and Structure-Based Optimization of 6-Bromotryptamine Derivatives as Potential 5-HT2A Receptor Antagonists. Marine Drugs.
Benchchem. (n.d.). Application Notes and Protocols: 5-Bromonicotinic Acid in Medicinal Chemistry. Benchchem.
De Luca, F., et al. (2024). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry.
Fakhraei, S., et al. (2023). 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies. Chemistry & Biodiversity.
Emami, L., et al. (2024).
Jabeen, I., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy.
Singh, G., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules.
Fernandes, C., et al. (2020).
Shelukhina, I., et al. (2023). Analogs of 6-Bromohypaphorine with Increased Agonist Potency for α7 Nicotinic Receptor as Anti-Inflammatory Analgesic Agents.
Singh, G., et al. (2023). Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry. Molecules.
Urai, Á., et al. (2017). Synthesis and pharmacological evaluation of novel selective MOR agonist 6β-pyridinyl amidomorphines exhibiting long-lasting antinociception. MedChemComm.
Jabeen, I., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.
Luque, F. J., & Lameira, J. (2023). The Rise of Targeted Covalent Inhibitors in Drug Discovery.
García-Ramos, Y., et al. (2024). Synthesis of the Antimicrobial Peptide Murepavadin Using Novel Coupling Agents. Molecules.
Shishoo, C. J., et al. (2000). Design, synthesis and antihistaminic (H 1 ) activity of some condensed 3-aminopyrimidin-4(3 H )-ones. European Journal of Medicinal Chemistry.
Kato, M., & Onodera, T. (1981). Toxicological studies on pipemidic acid. V. Effect on diarthrodial joints of experimental animals. The Journal of Toxicological Sciences.
experimental protocol for synthesizing 6-Bromo-5-pivalamidonicotinic acid
Application Note: Synthesis of 6-Bromo-5-pivalamidonicotinic Acid Introduction 6-Bromo-5-pivalamidonicotinic acid is a highly functionalized pyridine derivative of significant interest to the pharmaceutical and agrochemi...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Synthesis of 6-Bromo-5-pivalamidonicotinic Acid
Introduction
6-Bromo-5-pivalamidonicotinic acid is a highly functionalized pyridine derivative of significant interest to the pharmaceutical and agrochemical industries. The presence of a carboxylic acid, a bromine atom, and a sterically hindered pivalamide group on the nicotinic acid scaffold provides three distinct points for chemical modification. This structural complexity makes it a valuable building block for constructing diverse molecular libraries and as a key intermediate in the synthesis of complex target molecules. The pivaloyl group (tert-butylcarbonyl) offers steric bulk and metabolic stability, which can be advantageous in drug design.
This document provides a detailed, two-step experimental protocol for the synthesis of 6-Bromo-5-pivalamidonicotinic acid, commencing from the commercially available precursor, 5-amino-6-bromonicotinic acid. The protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering in-depth explanations for key experimental choices to ensure reproducibility and scalability.
Synthetic Strategy Overview
The synthesis of the target compound is achieved through a straightforward and efficient two-step sequence starting from 5-amino-6-bromonicotinic acid.
Esterification: The carboxylic acid of the starting material is first protected as a methyl ester. This is a critical step to prevent unwanted side reactions of the carboxylic acid with the acylating agent in the subsequent step. The esterification is performed under standard Fischer-Speier conditions using methanol and a catalytic amount of sulfuric acid.
Acylation (Pivaloylation): The amino group of the methyl 5-amino-6-bromonicotinate intermediate is then acylated using pivaloyl chloride in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to yield the pivalamide.
Saponification (Hydrolysis): The final step involves the hydrolysis of the methyl ester back to the carboxylic acid under basic conditions, yielding the desired 6-Bromo-5-pivalamidonicotinic acid.
The overall workflow is depicted below.
Caption: Synthetic workflow for 6-Bromo-5-pivalamidonicotinic acid.
Materials and Equipment
Reagents and Solvents
5-Amino-6-bromonicotinic acid (≥97%)
Methanol (anhydrous)
Sulfuric acid (98%)
Pivaloyl chloride (≥99%)
Pyridine (anhydrous) or Triethylamine (≥99.5%, distilled)
Dichloromethane (DCM, anhydrous)
Lithium hydroxide (LiOH)
Tetrahydrofuran (THF)
Hydrochloric acid (1M and 2M solutions)
Sodium bicarbonate (saturated aqueous solution)
Brine (saturated aqueous NaCl solution)
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Ethyl acetate (EtOAc)
Hexanes
Equipment
Round-bottom flasks
Reflux condenser
Magnetic stirrer and stir bars
Ice bath
Separatory funnel
Rotary evaporator
Standard laboratory glassware (beakers, graduated cylinders, etc.)
pH paper or pH meter
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
Silica gel for column chromatography
Experimental Protocol
Step 1: Esterification of 5-Amino-6-bromonicotinic acid
Causality: The carboxylic acid is protected as a methyl ester to prevent it from reacting with pivaloyl chloride in the subsequent acylation step. Sulfuric acid acts as a catalyst for this Fischer esterification. The reaction is driven to completion by using an excess of methanol and removing water as it is formed (though in this case, the large excess of alcohol is sufficient).
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 5-amino-6-bromonicotinic acid (10.0 g, 45.6 mmol) in anhydrous methanol (150 mL).
Catalyst Addition: Carefully add concentrated sulfuric acid (2.5 mL, ~45.6 mmol) dropwise to the stirred suspension. The mixture may become warm.
Reflux: Heat the reaction mixture to reflux (approximately 65-70°C) and maintain for 12-18 hours. The reaction progress can be monitored by TLC (e.g., using 50% EtOAc/hexanes), observing the disappearance of the starting material spot.
Workup:
Cool the reaction mixture to room temperature.
Carefully neutralize the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. (Caution: CO₂ evolution).
Remove the methanol under reduced pressure using a rotary evaporator.
Extract the resulting aqueous slurry with ethyl acetate (3 x 100 mL).
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield methyl 5-amino-6-bromonicotinate as a solid. This product is often of sufficient purity for the next step.
Step 2: Acylation with Pivaloyl Chloride
Causality: Pivaloyl chloride is a highly reactive acylating agent. The reaction is performed at a low temperature initially to control the exothermic reaction. Pyridine acts as a base to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product.[1] Anhydrous conditions are crucial as pivaloyl chloride will readily hydrolyze in the presence of water.
Reaction Setup: Dissolve the methyl 5-amino-6-bromonicotinate from the previous step (assuming quantitative yield, ~10.6 g, 45.6 mmol) in anhydrous dichloromethane (150 mL) in a 500 mL round-bottom flask under a nitrogen atmosphere.
Base Addition: Add anhydrous pyridine (7.4 mL, 91.2 mmol, 2.0 eq) to the solution.
Acylation: Cool the mixture to 0°C using an ice bath. Add pivaloyl chloride (6.7 mL, 54.7 mmol, 1.2 eq) dropwise over 15-20 minutes, ensuring the temperature remains below 5°C.
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
Workup:
Quench the reaction by slowly adding 1M HCl (50 mL).
Transfer the mixture to a separatory funnel and separate the layers.
Wash the organic layer sequentially with 1M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude methyl 6-bromo-5-pivalamidonicotinate.
Step 3: Saponification to 6-Bromo-5-pivalamidonicotinic acid
Causality: Lithium hydroxide is used to hydrolyze the methyl ester to the corresponding carboxylate salt. A mixed solvent system of THF/water is employed to ensure the solubility of both the ester and the hydroxide salt. Subsequent acidification with HCl protonates the carboxylate to yield the final carboxylic acid product.
Reaction Setup: Dissolve the crude ester from Step 2 in a mixture of THF (100 mL) and water (50 mL).
Hydrolysis: Add lithium hydroxide monohydrate (3.8 g, 91.2 mmol, 2.0 eq) to the solution. Stir vigorously at room temperature for 3-5 hours. Monitor the reaction by TLC until the starting ester is consumed.
Workup:
Remove the THF from the reaction mixture using a rotary evaporator.
Cool the remaining aqueous solution in an ice bath.
Acidify the solution to pH 2-3 by the slow, dropwise addition of 2M HCl. A precipitate will form.
Stir the cold suspension for 30 minutes to ensure complete precipitation.
Purification:
Collect the solid product by vacuum filtration, washing the filter cake with cold water (2 x 30 mL).
Dry the solid under vacuum.
If necessary, the product can be further purified by recrystallization from a suitable solvent system such as ethanol/water or ethyl acetate/hexanes.
Data Summary
Parameter
Step 1: Esterification
Step 2: Acylation
Step 3: Saponification
Overall
Starting Material
5-Amino-6-bromonicotinic acid
Methyl 5-amino-6-bromonicotinate
Methyl 6-bromo-5-pivalamidonicotinate
Mol. Weight ( g/mol )
218.03
232.06
316.16
Equivalents
1.0
1.0
1.0
Key Reagents
H₂SO₄ (cat.), CH₃OH (excess)
Pivaloyl Chloride (1.2 eq), Pyridine (2.0 eq)
LiOH (2.0 eq), HCl
Typical Yield
90-98%
85-95%
90-98%
~70-85%
Product Name
Methyl 5-amino-6-bromonicotinate
Methyl 6-bromo-5-pivalamidonicotinate
6-Bromo-5-pivalamidonicotinic acid
Product Mol. Wt.
232.06
316.16
302.13
Safety Precautions
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
Ventilation: All steps should be performed in a well-ventilated fume hood.
Reagent Handling:
Sulfuric Acid: Extremely corrosive. Handle with extreme care to avoid contact with skin and eyes.
Pivaloyl Chloride: Corrosive and lachrymatory. Reacts violently with water. Handle under anhydrous conditions in a fume hood.
Pyridine/Triethylamine: Flammable, toxic, and have strong odors.
Dichloromethane: A suspected carcinogen. Avoid inhalation and skin contact.
Neutralization: The neutralization of acidic solutions with bicarbonate can be vigorous due to CO₂ evolution. Add the base slowly and with good stirring.
References
Joubert, N., Pohl, R., Klepetářová, B., & Hocek, M. (2007). Modular and practical synthesis of 6-substituted pyridin-3-yl C-nucleosides. The Journal of Organic Chemistry, 72(18), 6797–6805. Available at: [Link]
Google Patents. (2022). US11325906B2 - Chemical compounds.
PubChem. 5-Bromonicotinic acid. National Center for Biotechnology Information. Available at: [Link]
Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (2017). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Available at: [Link]
protocol for purification of 6-Bromo-5-pivalamidonicotinic acid
An Application Note and Protocol for the Purification of 6-Bromo-5-pivalamidonicotinic acid Authored by: A Senior Application Scientist Abstract This document provides a comprehensive guide for the purification of 6-Brom...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note and Protocol for the Purification of 6-Bromo-5-pivalamidonicotinic acid
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the purification of 6-Bromo-5-pivalamidonicotinic acid, a key heterocyclic intermediate in synthetic organic chemistry and drug discovery. The protocol details two primary methods for purification: recrystallization and silica gel column chromatography. Emphasis is placed on the rationale behind procedural steps, ensuring both high purity and yield. This guide is intended for researchers, scientists, and drug development professionals who require a robust and validated methodology for obtaining high-purity 6-Bromo-5-pivalamidonicotinic acid for downstream applications. The protocol includes pre-purification considerations, detailed step-by-step instructions, and post-purification analysis techniques to validate the final product's identity and purity.
Introduction and Significance
6-Bromo-5-pivalamidonicotinic acid is a substituted pyridine derivative. Halogenated nicotinic acid compounds are recognized as important intermediates and possess potential biological activity.[1] The structural complexity of this molecule, featuring a carboxylic acid, an amide, and a brominated pyridine ring, makes it a valuable building block. The presence of multiple functional groups allows for diverse chemical transformations, rendering it useful in the synthesis of more complex target molecules in medicinal chemistry.
The purity of such an intermediate is paramount, as impurities can lead to unwanted side reactions, complicate reaction monitoring, and compromise the purity and yield of the final active pharmaceutical ingredient (API). This protocol provides a reliable framework for purifying crude 6-Bromo-5-pivalamidonicotinic acid to a standard suitable for advanced synthetic applications.
Pre-Purification Analysis and Safety
2.1. Characterization of Crude Material
Before commencing purification, it is crucial to understand the nature of the crude starting material. The synthesis of substituted nicotinic acids can involve multiple steps, potentially introducing unreacted starting materials, reagents, and byproducts as impurities.[1][2][3] A preliminary analysis using Thin-Layer Chromatography (TLC) and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy of the crude product is recommended to identify the major impurities and inform the selection of the most effective purification strategy.
2.2. Health and Safety Precautions
6-Bromo-5-pivalamidonicotinic acid and related halogenated organic compounds should be handled with care. While specific toxicological data for this compound is limited[4], data from similar brominated acids suggest it may cause skin, eye, and respiratory irritation.[5][6]
Mandatory Safety Measures:
Always handle the compound in a well-ventilated fume hood.[5][7]
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[8]
In case of accidental contact, rinse the affected area with copious amounts of water and seek medical attention.[5]
Thermal decomposition may release hazardous gases such as nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen halides.[7]
Purification Method I: Recrystallization
Recrystallization is often the most efficient method for purifying crystalline solid compounds, leveraging differences in solubility between the desired compound and impurities.[9] The principle relies on dissolving the impure solid in a hot solvent and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities behind in the solution.[9][10]
3.1. Rationale for Solvent Selection
The ideal recrystallization solvent should exhibit the following properties:
High solubility for 6-Bromo-5-pivalamidonicotinic acid at elevated temperatures.
Low solubility for 6-Bromo-5-pivalamidonicotinic acid at low temperatures.
High solubility for impurities at all temperatures, or very low solubility so they can be filtered off while hot.
A boiling point below the melting point of the compound.
Chemical inertness (it should not react with the compound).
Given the polar nature of the carboxylic acid and amide functional groups, polar solvents are logical starting points. The pH of the solution can also significantly affect the solubility and crystallization of nicotinic acid derivatives.[11]
Application Notes and Protocols for the Derivatization of 6-Bromo-5-pivalamidonicotinic Acid for Biological Screening
Introduction: The Strategic Value of the 6-Bromo-5-pivalamidonicotinic Acid Scaffold In the landscape of modern drug discovery, the identification of novel molecular scaffolds that can be readily diversified to explore c...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Value of the 6-Bromo-5-pivalamidonicotinic Acid Scaffold
In the landscape of modern drug discovery, the identification of novel molecular scaffolds that can be readily diversified to explore chemical space is of paramount importance. The 6-Bromo-5-pivalamidonicotinic acid core represents a "privileged structure" for the generation of compound libraries for high-throughput screening (HTS).[1] This assertion is based on the strategic placement of three key functional groups, each offering a distinct vector for chemical modification:
The Carboxylic Acid: This functional group is a versatile handle for amide bond formation, allowing for the introduction of a wide array of amines and anilines. This modification is crucial for modulating the pharmacokinetic and pharmacodynamic properties of the resulting compounds.
The Aryl Bromide: The bromine atom at the 6-position is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. This enables the introduction of diverse aryl, heteroaryl, and alkyl groups, significantly expanding the structural and electronic diversity of the compound library.
The Pivalamido Group: The sterically bulky pivaloyl group serves a dual purpose. It can act as a protecting group for the amine, preventing unwanted side reactions. Furthermore, its steric hindrance can influence the conformation of the molecule, potentially leading to enhanced binding affinity and selectivity for a biological target.
The pyridine nucleus itself is a well-established pharmacophore found in numerous natural products and FDA-approved drugs, often contributing to favorable pharmacokinetic profiles.[1][2] This application note provides a comprehensive guide to the strategic derivatization of 6-Bromo-5-pivalamidonicotinic acid, offering detailed protocols and the underlying scientific rationale for creating a focused library of compounds for biological screening.
Derivatization Strategies: A Multi-pronged Approach to Chemical Diversity
The derivatization of 6-Bromo-5-pivalamidonicotinic acid can be systematically approached by targeting its two primary reactive sites: the carboxylic acid and the aryl bromide. The following sections outline detailed protocols for these modifications.
I. Modification of the Carboxylic Acid: Amide Bond Formation
The formation of an amide bond is one of the most frequently utilized reactions in medicinal chemistry.[3] For the 6-Bromo-5-pivalamidonicotinic acid scaffold, this reaction introduces a diverse range of substituents that can probe the binding pocket of a target protein and modulate physicochemical properties such as solubility and lipophilicity.[4][5]
This method is a reliable and widely used protocol for amide bond formation, particularly for coupling with a broad range of amines, including those that may be electron-deficient.
To a solution of 6-Bromo-5-pivalamidonicotinic acid (1.0 equivalent) in anhydrous DMF, add HOBt (1.1 equivalents) and the desired amine or aniline (1.1 equivalents).
Add DIPEA (3.0 equivalents) to the mixture and stir for 10 minutes at room temperature.
Add EDC (1.2 equivalents) portion-wise and continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography to afford the desired amide derivative.
Rationale for Reagent Selection:
EDC: A water-soluble carbodiimide that activates the carboxylic acid to form a reactive O-acylisourea intermediate.
HOBt: Reacts with the O-acylisourea intermediate to form an activated ester, which is less prone to racemization and side reactions.
DIPEA: A non-nucleophilic base used to neutralize the hydrochloride salt of EDC and to facilitate the reaction.
DMF: A polar aprotic solvent that is suitable for a wide range of coupling reactions.
II. Modification of the Aryl Bromide: Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom on the pyridine ring is a key functional group for introducing structural diversity through palladium-catalyzed cross-coupling reactions. These reactions are robust and tolerate a wide variety of functional groups, making them ideal for library synthesis.
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between the aryl bromide and a boronic acid or ester.[6][7] This allows for the introduction of a vast array of aryl and heteroaryl moieties.
Reaction Scheme:
Caption: Suzuki-Miyaura cross-coupling workflow.
Materials:
Amide derivative of 6-Bromo-5-pivalamidonicotinic acid (from Protocol 1)
In a reaction vessel, combine the amide derivative of 6-Bromo-5-pivalamidonicotinic acid (1.0 equivalent), the boronic acid (1.2 equivalents), Pd(dppf)Cl₂ (0.05 equivalents), and K₂CO₃ (2.0 equivalents).
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
Add the degassed dioxane/water mixture.
Heat the reaction mixture to 90-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography.
Rationale for Reagent Selection:
Pd(dppf)Cl₂: A robust and versatile palladium catalyst suitable for a wide range of Suzuki couplings, including those with heteroaryl halides.
K₂CO₃: A common base used to activate the boronic acid for transmetalation to the palladium center.
Dioxane/Water: A common solvent system for Suzuki reactions that facilitates the dissolution of both organic and inorganic reagents.
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, allowing for the introduction of primary and secondary amines at the 6-position of the pyridine ring.[8][9]
Reaction Scheme:
Caption: Buchwald-Hartwig amination workflow.
Materials:
Amide derivative of 6-Bromo-5-pivalamidonicotinic acid (from Protocol 1)
To a reaction vessel, add the amide derivative (1.0 equivalent), Cs₂CO₃ (1.5 equivalents), Pd₂(dba)₃ (0.02 equivalents), and Xantphos (0.04 equivalents).
Evacuate and backfill the vessel with an inert gas three times.
Add anhydrous toluene, followed by the amine (1.2 equivalents).
Heat the reaction mixture to 100-110 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
Wash the filtrate with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography.
Rationale for Reagent Selection:
Pd₂(dba)₃/Xantphos: A highly effective catalyst system for the amination of heteroaryl halides. Xantphos is a bulky, electron-rich ligand that promotes the reductive elimination step.
Cs₂CO₃: A strong base that is often effective in Buchwald-Hartwig reactions, particularly with less reactive amines.
Toluene: A common non-polar solvent for this type of cross-coupling reaction.
The Sonogashira coupling is used to form a carbon-carbon bond between the aryl bromide and a terminal alkyne, providing access to a class of compounds with a linear, rigid linker.[10][11]
Reaction Scheme:
Caption: Sonogashira coupling workflow.
Materials:
Amide derivative of 6-Bromo-5-pivalamidonicotinic acid (from Protocol 1)
To a reaction vessel, add the amide derivative (1.0 equivalent), Pd(PPh₃)₂Cl₂ (0.03 equivalents), and CuI (0.05 equivalents).
Evacuate and backfill with an inert gas three times.
Add anhydrous THF and triethylamine.
Add the terminal alkyne (1.5 equivalents) dropwise.
Heat the reaction to 50-60 °C for 6-18 hours, monitoring by TLC or LC-MS.
Cool to room temperature, dilute with ethyl acetate, and wash with saturated aqueous ammonium chloride solution and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
Purify the crude product by silica gel column chromatography.
Rationale for Reagent Selection:
Pd(PPh₃)₂Cl₂/CuI: The classic catalyst system for Sonogashira couplings. The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper co-catalyst activates the alkyne.
Et₃N: Acts as both a base and a solvent in this reaction.
THF: A suitable solvent for dissolving the reactants.
Characterization and Quality Control of the Compound Library
The successful synthesis of a diverse library of compounds is only the first step. Rigorous characterization and quality control are essential to ensure the integrity of the data generated during biological screening.[4][12][13]
Recommended Analytical Techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the structure of each synthesized compound.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular weight and elemental composition of the final products.
High-Performance Liquid Chromatography (HPLC): HPLC analysis should be performed to assess the purity of each compound. A purity level of >95% is generally required for HTS.[14]
Preparation for High-Throughput Screening (HTS)
Once the compound library has been synthesized and characterized, it must be properly prepared for HTS. This involves several critical steps to ensure the reliability and reproducibility of the screening results.
Workflow for HTS Plate Preparation:
Caption: Workflow from compound QC to HTS.
Protocol 5: Preparation of Assay-Ready Plates
Solubilization: Dissolve each purified compound in high-purity dimethyl sulfoxide (DMSO) to create a stock solution of known concentration (e.g., 10 mM).
Mother Plate Preparation: Using an automated liquid handler, transfer the DMSO stock solutions into a master, or "mother," plate (e.g., 96- or 384-well format).
Assay Plate Generation: From the mother plate, perform serial dilutions or single-point transfers into the final assay plates. The final concentration of the compounds in the assay will depend on the specific biological test being performed.
Storage: Store the prepared plates at -20 °C or -80 °C to maintain compound stability.
The Role of Automation:
The use of automated liquid handling systems is critical for the preparation of compound libraries for HTS.[15][16][17] Automation ensures high precision and accuracy in dispensing small volumes, minimizes the risk of human error, and increases throughput.
Conclusion
The 6-Bromo-5-pivalamidonicotinic acid scaffold provides a robust and versatile platform for the generation of diverse compound libraries for biological screening. By strategically employing a combination of amide bond formation and palladium-catalyzed cross-coupling reactions, researchers can efficiently explore a vast chemical space. The protocols outlined in this application note, coupled with rigorous quality control and automated plate preparation, will enable the generation of high-quality compound libraries, thereby increasing the probability of identifying novel hit compounds in drug discovery campaigns.
References
Evotec. (2025, May 30). The Importance of a Well-Curated Compound Library in Hit Identification. Evotec. [Link]
Imperial College London. Automated high-throughput platform suite (ATLAS). Imperial College London. [Link]
Pyka, A., et al. (2005). Study of Lipophilicity and Application of Selected Structural Descriptors in QSAR Analysis of Nicotinic Acid Derivatives. Acta Chromatographica, 15, 169-185. [Link]
H.E.L Group. (2026, February 2). How automation & parallel systems improve chemical synthesis processes. H.E.L Group. [Link]
U.S. National Library of Medicine. (2021, May 5). Nanoscale, automated, high throughput synthesis and screening for the accelerated discovery of protein modifiers. PubMed Central. [Link]
Aumintec. (2026, January 28). High Throughput Screening Automation for Faster, More Reliable Results. Aumintec. [Link]
U.S. National Library of Medicine. (2022, March 16). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. PubMed Central. [Link]
ResearchGate. (2025, October 19). (PDF) Synthesis, antimicrobial, and antiproliferative activities of substituted phenylfuranylnicotinamidines. ResearchGate. [Link]
National Center for Biotechnology Information. (2017, August 15). Design, synthesis and biological evaluation of novel nicotinamide derivatives bearing a substituted pyrazole moiety as potential SDH inhibitors. PubMed. [Link]
U.S. National Library of Medicine. (2018, November 1). Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors. PubMed Central. [Link]
OTAVAchemicals. Compound Libraries for HTS. OTAVAchemicals. [Link]
SpringerLink. Nicotinic acid and derivatives as multifunctional pharmacophores for medical applications. SpringerLink. [Link]
U.S. National Library of Medicine. (2011, June 15). Monitoring of HTS compound library quality via a high-resolution image acquisition and processing instrument. PubMed Central. [Link]
Proceedings of the National Academy of Sciences. Nicotinic pharmacophore: The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH. PNAS. [Link]
MDPI. (2022, December 8). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. MDPI. [Link]
ACS Publications. (2023, November 27). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega. [Link]
National Institutes of Health. (2024, December 12). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PubMed Central. [Link]
Scilit. The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH. Scilit. [Link]
Royal Society of Chemistry. (2016). Design and synthesis of DNA-encoded libraries based on a benzodiazepine and a pyrazolopyrimidine scaffold. MedChemComm. [Link]
CHIMIA. The Synthesis of Sterically Hindered Amides. CHIMIA. [Link]
MDPI. (2024, June 25). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. MDPI. [Link]
MDPI. (2022, November 25). Pharmacophore Mapping Combined with dbCICA Reveal New Structural Features for the Development of Novel Ligands Targeting α4β2 and α7 Nicotinic Acetylcholine Receptors. MDPI. [Link]
U.S. National Library of Medicine. (2023, May 18). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PubMed Central. [Link]
Royal Society of Chemistry. (2014). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]
Taylor & Francis Online. (2022, August 18). Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies. Taylor & Francis Online. [Link]
MDPI. (2022, June 24). Design, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2. MDPI. [Link]
Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. [Link]
CSIR-NIScPR. (2024, February 21). Designed, Synthesis, In Vitro and Computational Analyses of Anticancer Nicotinamide Derivatives. Indian Journal of Chemistry (IJC). [Link]
ResearchGate. (2025, August 6). Synthesis of Small Molecule Library of Novel Nicotinamide Derivatives as Anticancer Agents and Computational Screening | Request PDF. ResearchGate. [Link]
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ePrints Soton. COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton. [Link]
Organic Chemistry Portal. (2011). Hydrazone-Promoted Sonogashira Coupling Reaction with Aryl Bromides at Low Palladium Loadings. Synlett. [Link]
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National Human Genome Research Institute. Reporting data from high-throughput screening of small-molecule libraries. Genome.gov. [Link]
analytical techniques for characterizing 6-Bromo-5-pivalamidonicotinic acid
Executive Summary 6-Bromo-5-pivalamidonicotinic acid (CAS 1142192-31-1) is a critical heterocyclic building block utilized in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors and peptidomime...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
6-Bromo-5-pivalamidonicotinic acid (CAS 1142192-31-1) is a critical heterocyclic building block utilized in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors and peptidomimetics. Its structure features a tri-substituted pyridine core containing a carboxylic acid, a bromine atom, and a bulky pivalamido protecting group.
This Application Note provides a definitive protocol for the structural confirmation and purity assessment of this compound. By synthesizing data from HPLC, LC-MS, and multi-dimensional NMR, we establish a self-validating analytical workflow designed to distinguish this molecule from common regioisomeric impurities (e.g., 2-bromo isomers) and hydrolysis byproducts.
Objective: To quantify purity and detect synthetic byproducts such as 5-aminonicotinic acid derivatives (deprotected) or debrominated species.
Logic: The compound contains both a basic nitrogen (pyridine) and an acidic group (COOH). A standard neutral mobile phase will result in peak tailing. Acidic modification (Formic Acid or TFA) is strictly required to protonate the acid (suppressing ionization) and the pyridine nitrogen, ensuring sharp peak shape.
UV @ 254 nm (aromatic) and 210 nm (amide/carbonyl)
Mobile Phase A
Water + 0.1% Formic Acid
Mobile Phase B
Acetonitrile + 0.1% Formic Acid
Gradient Table
Time (min)
% Mobile Phase B
Event
0.0
5%
Equilibration
10.0
95%
Linear Gradient
12.0
95%
Wash
12.1
5%
Re-equilibration
15.0
5%
End
System Suitability Criteria:
Tailing Factor (Tf): 0.9 < Tf < 1.2
Retention Time Repeatability: RSD < 0.5% (n=5 injections)
Protocol 2: Nuclear Magnetic Resonance (NMR)
Objective: To unambiguously confirm the regiochemistry of substituents on the pyridine ring.
Solvent Choice:DMSO-d₆ is the mandatory solvent. It ensures complete solubility and slows proton exchange, allowing the observation of the Amide (-NH) and Carboxylic Acid (-COOH) protons, which are invisible in Methanol-d₄.
¹H NMR (400 MHz, DMSO-d₆) Expectations
Shift (δ ppm)
Multiplicity
Integral
Assignment
Structural Logic
13.5 - 14.0
Broad Singlet
1H
-COOH
Acidic proton, highly deshielded.
9.6 - 9.8
Singlet
1H
-NH-CO-
Amide proton, deshielded by carbonyl and aromatic ring.
8.8 - 8.9
Doublet (J~2Hz)
1H
H-2
Most deshielded aromatic proton. Located between the ring Nitrogen and the electron-withdrawing Carboxyl group.
8.4 - 8.5
Doublet (J~2Hz)
1H
H-4
Located between the Carboxyl group and the Pivalamido group.
Critical Regiochemistry Check:
Common synthesis errors lead to the bromine at position 2. If the bromine were at position 2, the chemical shifts of the aromatic protons would change significantly due to the loss of the deshielding ring nitrogen effect on the C-2 proton.
Correct Structure: H-2 is a singlet/doublet at ~8.8 ppm.
Wrong Isomer (2-Br): The most downfield proton would shift upfield.
Protocol 3: Mass Spectrometry (LC-MS)
Objective: To confirm the presence of bromine via isotopic abundance.
Method: Electrospray Ionization (ESI) in Positive (+) and Negative (-) modes.
Diagnostic Criteria:
Isotope Pattern: Bromine exists as ⁷⁹Br and ⁸¹Br in a nearly 1:1 ratio.
Look for two peaks of equal intensity separated by 2 mass units.
[M+H]⁺: Peaks at m/z 301.0 and 303.0.
Fragmentation (ESI+):
Loss of the tert-butyl group or the entire pivaloyl group is common at high collision energies.
Fragment m/z ~217/219 (Loss of Pivaloyl group -> [Amino-Bromo-Nicotinic Acid + H]⁺).
Protocol 4: Infrared Spectroscopy (FT-IR)
Objective: Verification of functional groups (Quality Control fingerprinting).
The following diagram illustrates the logical flow for validating the compound, distinguishing it from potential synthetic failures.
Figure 1: Decision tree for the structural validation of brominated nicotinic acid derivatives.
References
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 46736872, 6-bromo-5-pivalamidonicotinic acid. Retrieved from [Link]
Sigma-Aldrich. (2025). *
Application
using 6-Bromo-5-pivalamidonicotinic acid in palladium-catalyzed cross-coupling
An In-Depth Technical Guide to the Application of 6-Bromo-5-pivalamidonicotinic Acid in Palladium-Catalyzed Cross-Coupling Reactions Introduction: The Strategic Value of a Multifunctional Building Block In the landscape...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Application of 6-Bromo-5-pivalamidonicotinic Acid in Palladium-Catalyzed Cross-Coupling Reactions
Introduction: The Strategic Value of a Multifunctional Building Block
In the landscape of modern drug discovery and medicinal chemistry, the pyridine scaffold remains a cornerstone, present in a significant number of FDA-approved drugs.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in molecular design.[3][4] Within this class, 6-Bromo-5-pivalamidonicotinic acid emerges as a particularly valuable and versatile building block. This molecule is strategically functionalized to allow for sequential, selective chemical modifications, making it an ideal starting point for the synthesis of complex molecular architectures and compound libraries.
The utility of this reagent is derived from its three key components:
The Bromine Atom: Positioned at the 6-position of the pyridine ring, the C-Br bond serves as a highly reliable handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[5][6]
The Pivalamido Group: This bulky amide at the 5-position serves multiple roles. It acts as a steric and electronic modulating group, influencing the reactivity of the adjacent bromine. Furthermore, the amide functionality itself can be a key pharmacophoric element or a precursor for further chemical transformations.
The Nicotinic Acid Moiety: The carboxylic acid at the 3-position provides a convenient point for derivatization, such as amide bond formation, allowing for the facile introduction of diverse side chains to explore structure-activity relationships (SAR).[7]
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, offering mild, efficient, and functional-group-tolerant methods for bond construction that are indispensable in the pharmaceutical industry.[8][9] This guide provides detailed application notes and field-tested protocols for leveraging 6-Bromo-5-pivalamidonicotinic acid in several of the most powerful palladium-catalyzed transformations.
Core Principles: The Palladium Cross-Coupling Catalytic Cycle
A foundational understanding of the general mechanism of palladium-catalyzed cross-coupling is essential for successful experimentation and troubleshooting.[10] Nearly all of the reactions discussed in this guide proceed through a similar catalytic cycle involving a Pd(0)/Pd(II) redox couple. The cycle consists of three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[5][11]
Caption: The general catalytic cycle for palladium-catalyzed cross-coupling reactions.
Application Note 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method in pharmaceutical synthesis for forming C(sp²)-C(sp²) bonds.[12] Its popularity stems from the mild reaction conditions, exceptional functional group tolerance, and the low toxicity and high stability of the requisite organoboron reagents.[13][14]
Causality in Experimental Design
The key to a successful Suzuki coupling is the activation of the organoboron species. A base is required to form a borate complex ("-ate" complex), which increases the nucleophilicity of the organic group, thereby facilitating the transmetalation step.[11][15] The choice of solvent system, often a biphasic mixture like toluene/water, helps to dissolve both the organic-soluble aryl halide and the water-soluble inorganic base.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes the coupling of 6-Bromo-5-pivalamidonicotinic acid with a generic arylboronic acid.
Materials and Reagents:
6-Bromo-5-pivalamidonicotinic acid (1.0 equiv)
Arylboronic acid (1.2-1.5 equiv)
Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (1-5 mol%)
Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0-3.0 equiv)
Solvent (e.g., 1,4-Dioxane/H₂O or Toluene/EtOH/H₂O)
Anhydrous Na₂SO₄ or MgSO₄
Inert gas (Argon or Nitrogen)
Step-by-Step Procedure:
Reaction Setup: To a flame-dried Schlenk flask, add 6-Bromo-5-pivalamidonicotinic acid, the arylboronic acid, and the base.
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times. This is critical to prevent oxidation and deactivation of the Pd(0) catalyst.
Solvent Addition: Add the degassed solvent system via syringe. Degassing is achieved by bubbling an inert gas through the solvent for 15-30 minutes or by using the freeze-pump-thaw method.[12]
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst to the stirring mixture.
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate). The carboxylic acid product may require acidification of the aqueous layer to a pH of ~4-5 before extraction to ensure it is in its neutral form.
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Data Summary: Suzuki-Miyaura Coupling Conditions
Catalyst (mol%)
Base (equiv)
Solvent System
Temp (°C)
Typical Yield (%)
Pd(PPh₃)₄ (5%)
K₂CO₃ (2.0)
Toluene/H₂O (4:1)
100
75-95
Pd(dppf)Cl₂ (3%)
Cs₂CO₃ (2.5)
1,4-Dioxane/H₂O (5:1)
90
80-98
Pd(OAc)₂/SPhos (2%)
K₃PO₄ (3.0)
Toluene/H₂O (10:1)
100
85-99
Application Note 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination has become a premier method for the synthesis of arylamines, which are prevalent motifs in countless pharmaceutical agents.[16][17] The reaction enables the coupling of aryl halides with a vast range of primary and secondary amines under relatively mild conditions, overcoming the limitations of classical methods like nucleophilic aromatic substitution.[17][18]
Causality in Experimental Design
The success of this transformation hinges on the use of bulky, electron-rich phosphine ligands.[5][18] These ligands promote both the oxidative addition of the aryl bromide and, crucially, the final reductive elimination step to form the C-N bond, which is often the rate-limiting step.[13] A strong, non-nucleophilic base (e.g., Cs₂CO₃, LHMDS, NaOt-Bu) is required to deprotonate the amine, forming the active amide nucleophile for the catalytic cycle.[19]
Experimental Protocol: Buchwald-Hartwig Amination
This protocol details the coupling of 6-Bromo-5-pivalamidonicotinic acid with a generic primary or secondary amine.
Materials and Reagents:
6-Bromo-5-pivalamidonicotinic acid (1.0 equiv)
Amine (1.2-2.0 equiv)
Palladium Precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (1-3 mol%)
Phosphine Ligand (e.g., XantPhos, BINAP, or XPhos) (2-6 mol%)
Base (e.g., Cs₂CO₃ or LHMDS) (2.0-3.0 equiv)
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
Inert gas (Argon or Nitrogen)
Step-by-Step Procedure:
Catalyst Pre-formation (Optional but Recommended): In a separate flask under inert atmosphere, stir the palladium precatalyst and the phosphine ligand in a small amount of the reaction solvent for 15-20 minutes. This allows for the formation of the active catalytic species.
Reaction Setup: In the main reaction flask, combine 6-Bromo-5-pivalamidonicotinic acid, the amine, and the base under an inert atmosphere.
Solvent and Catalyst Addition: Add the anhydrous, degassed solvent, followed by the pre-formed catalyst solution via syringe.
Reaction: Heat the mixture to 90-120 °C and stir for 2-18 hours. Monitor progress by TLC or LC-MS.
Work-up: Cool the reaction to room temperature and filter through a pad of Celite to remove palladium black and inorganic salts, rinsing with the reaction solvent or ethyl acetate.
Purification: Concentrate the filtrate and purify the residue. If the product is the carboxylic acid, an acidic work-up similar to the Suzuki protocol may be necessary. If the product was esterified prior to coupling, direct purification by column chromatography is typical.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Data Summary: Buchwald-Hartwig Amination Conditions
Application Note 3: Sonogashira Coupling for C-C Alkyne Synthesis
The Sonogashira reaction provides a powerful and direct route to couple terminal alkynes with aryl halides, forming C(sp²)-C(sp) bonds.[22][23] This transformation is invaluable for constructing rigid, linear molecular scaffolds used in materials science and as precursors to complex heterocyclic systems in drug discovery.[24][25]
Causality in Experimental Design
The classical Sonogashira coupling employs a dual-catalyst system.[23] A palladium catalyst activates the aryl halide via the standard oxidative addition, while a copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This copper acetylide is more reactive and readily undergoes transmetalation with the palladium(II) complex. An amine base (e.g., Et₃N, DIPEA) is used both to neutralize the HBr generated and to serve as a solvent or co-solvent. Maintaining a strictly inert atmosphere is crucial to prevent the oxidative homocoupling of the alkyne (Glaser coupling), a common side reaction.
Experimental Protocol: Sonogashira Coupling
This protocol outlines the coupling of 6-Bromo-5-pivalamidonicotinic acid with a terminal alkyne.
Materials and Reagents:
6-Bromo-5-pivalamidonicotinic acid (1.0 equiv)
Terminal Alkyne (1.1-1.5 equiv)
Palladium Catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) (2-5 mol%)
Copper(I) Iodide (CuI) (1-10 mol%)
Amine Base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA))
Solvent (e.g., THF or DMF)
Inert gas (Argon or Nitrogen)
Step-by-Step Procedure:
Reaction Setup: To a Schlenk flask, add 6-Bromo-5-pivalamidonicotinic acid, the palladium catalyst, and CuI.
Inert Atmosphere: Evacuate and backfill the flask with inert gas three times.
Solvent/Base Addition: Add the anhydrous solvent and the amine base via syringe. The mixture should be thoroughly degassed.
Alkyne Addition: Add the terminal alkyne dropwise to the stirring mixture at room temperature.
Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) for 2-16 hours. The reaction is often run in the dark to minimize light-induced side reactions. Monitor by TLC or LC-MS.
Work-up: Upon completion, concentrate the reaction mixture. Redissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with aqueous NH₄Cl solution to remove copper salts, followed by water and brine.
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Large-Scale Synthesis of 6-Bromo-5-Pivalamidonicotinic Acid Derivatives: Application Notes and Protocols
Executive Summary & Strategic Rationale In modern medicinal chemistry, functionalized pyridine scaffolds are indispensable for the development of targeted therapeutics, including kinase inhibitors and PARP inhibitors[1]....
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Rationale
In modern medicinal chemistry, functionalized pyridine scaffolds are indispensable for the development of targeted therapeutics, including kinase inhibitors and PARP inhibitors[1]. 6-Bromo-5-pivalamidonicotinic acid (CAS 1142192-31-1) has emerged as a highly versatile, bifunctional building block.
The structural logic of this intermediate is highly deliberate:
C6-Bromine: Serves as an essential electrophilic handle for palladium-catalyzed carbon-carbon bond formations (e.g., Suzuki-Miyaura or Stille cross-couplings)[1].
C3-Carboxylic Acid: Provides a functionalizable site for amidation or esterification to explore structure-activity relationships (SAR)[1].
C5-Pivalamido Group: The bulky tert-butyl moiety acts as a robust protecting group that prevents unwanted side reactions at the nitrogen during harsh cross-coupling conditions, while also modulating the lipophilicity and conformational geometry of the final Active Pharmaceutical Ingredient (API)[2].
Core Physicochemical and Structural Data
To establish a baseline for analytical validation and quality control during scale-up, the fundamental physicochemical properties of the target scaffold are summarized below.
The synthesis is designed for scalability, utilizing inexpensive starting materials and highly regioselective transformations. The workflow proceeds from 5-aminonicotinic acid through a directed bromination, followed by steric-controlled N-acylation.
Figure 1: Scalable synthetic workflow for 6-Bromo-5-pivalamidonicotinic acid.
Step-by-Step Experimental Protocols
Protocol A: Regioselective Bromination of 5-Aminonicotinic Acid
Mechanistic Causality: Direct bromination of unfunctionalized pyridines is notoriously sluggish due to the electron-deficient nature of the ring. However, the strongly electron-donating 5-amino group activates the ring toward electrophilic aromatic substitution[6]. To optimize this for large-scale production, thionyl chloride (SOCl₂) is used to transiently convert the carboxylic acid into an acid chloride. This solubilizes the starting material and prevents the carboxylic acid from chelating the iron (Fe) catalyst[1]. The Fe catalyst reacts with elemental bromine (Br₂) to form the highly electrophilic FeBr₄⁻ complex, directing bromination exclusively to the C6 position (ortho to the amine)[6].
Step-by-Step Methodology:
Activation: In a glass-lined reactor equipped with a reflux condenser and an acid scrubber, suspend 5-aminonicotinic acid (1.0 eq) and powdered iron catalyst (2.0 wt%) in thionyl chloride (SOCl₂, 5.0 eq)[6],[1].
Heating: Gradually heat the mixture to 70–80 °C until gas evolution (SO₂ and HCl) stabilizes and the mixture becomes homogeneous[1].
Bromination: Add elemental bromine (Br₂, 1.1 eq) dropwise over 2 hours to maintain thermal control. Reflux the reaction mixture for an additional 6–14 hours[1].
Hydrolysis & Quench: Cool the reactor to room temperature. Carefully transfer the mixture dropwise into a secondary vessel containing vigorously stirred ice-cold water. This step violently hydrolyzes the transient acid chloride back to the carboxylic acid[6].
Isolation: Adjust the aqueous mixture to pH 2.5–3.0 using an inorganic base (e.g., 30% NaOH) to precipitate the product at its isoelectric point[1]. Filter, wash with cold water, and dry under vacuum to yield 6-bromo-5-aminonicotinic acid.
Self-Validating IPC (In-Process Control):
Validation: Analyze an aliquot via LC-MS prior to the quench. The reaction is validated as complete when the mass signal for the starting material (m/z 139) is <1% relative to the brominated intermediate (m/z 217/219)[6].
Protocol B: Steric-Controlled Pivaloylation
Mechanistic Causality: The introduction of the pivalamide group utilizes pivaloyl chloride (PivCl). The choice of the pivaloyl group over a standard acetyl group is a deliberate synthetic strategy: its massive tert-butyl moiety provides extreme steric hindrance, which completely suppresses over-acylation (di-amide formation)[2]. Pyridine is employed as both an acid scavenger (to neutralize the HCl byproduct) and a nucleophilic catalyst (forming a highly reactive acylpyridinium intermediate)[2].
Step-by-Step Methodology:
Setup: Dissolve the crude 6-bromo-5-aminonicotinic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) under an inert nitrogen atmosphere[2].
Base Addition: Add anhydrous pyridine (2.5 eq) and cool the reactor to 0 °C using an ice/brine bath.
Acylation: Add pivaloyl chloride (1.1 eq) dropwise over 30 minutes to control the exothermic acylation[2].
Maturation: Remove the cooling bath and allow the reaction to warm to room temperature, stirring for 4–6 hours.
Work-up: Quench the reaction with water. Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with 1N HCl (to remove excess pyridine), followed by brine.
Purification: Dry over Na₂SO₄, concentrate under reduced pressure, and recrystallize the crude solid from a toluene/heptane mixture to yield pure 6-bromo-5-pivalamidonicotinic acid[3].
Self-Validating IPC (In-Process Control):
Validation: Monitor the reaction via HPLC (C18 column, 0.1% TFA in H₂O/MeCN). The protocol is self-validating when the intermediate peak is fully consumed, yielding a singular product peak corresponding to the exact monoisotopic mass of 300.01 Da ([M+H]+ m/z 301.01)[3],[2].
Process Optimization & Scale-Up Considerations
When transitioning this protocol from the bench to multi-kilogram pilot scale, several critical parameters must be managed:
Exotherm Control: The addition of thionyl chloride and bromine in Protocol A are highly exothermic. Dropwise addition coupled with active jacket-cooling is mandatory to prevent thermal runaway.
Impurity Mitigation: Chromatographic monitoring is essential. Over-bromination (e.g., dibromination) can occur if the Br₂ stoichiometry exceeds 1.1 eq or if the iron catalyst is poorly dispersed[6].
Safety & Handling: Bromine is highly toxic and corrosive; SOCl₂ generates massive volumes of SO₂ and HCl gas. High-capacity caustic scrubbers (NaOH) must be integrated into the reactor exhaust lines[6].
Technical Support Center: Yield Optimization for 6-Bromo-5-pivalamidonicotinic Acid Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter yield discrepancies in the synthesis of highly functionalized pyridines.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter yield discrepancies in the synthesis of highly functionalized pyridines. The conversion of 5-amino-6-bromonicotinic acid to 6-bromo-5-pivalamidonicotinic acid (Monoisotopic mass: 300.01 Da[1]) presents a classic chemoselectivity challenge: differentiating a deactivated, sterically hindered aromatic amine from a highly reactive carboxylic acid.
This guide is designed to move beyond basic recipes. By understanding the causality behind each synthetic choice, we can implement self-validating protocols that inherently correct for side reactions and maximize isolated yield.
Mechanistic Pathway & Chemoselectivity Workflow
Understanding the competing nucleophilic pathways is critical. Pivaloyl chloride (PivCl) is a ubiquitous reagent for generating mixed anhydrides[2]. If the reaction is not carefully controlled, the carboxylate oxygen will outcompete the deactivated amine, leading to O-acylation rather than the desired N-pivaloylation.
Reaction pathway and chemoselectivity control in 5-amino-6-bromonicotinic acid pivaloylation.
Troubleshooting FAQs
Q1: My starting material (5-amino-6-bromonicotinic acid) is not dissolving in DCM or THF, leading to a heterogeneous mixture and low yield. How can I improve this?Causality: The poor solubility is driven by the zwitterionic nature of the aminonicotinic acid, which forms a robust crystal lattice via intermolecular hydrogen bonding.
Solution: Switch to a highly polar aprotic solvent like N,N-Dimethylformamide (DMF). Prior to adding the electrophile, add 1.5 equivalents of a weak, unhindered base such as pyridine or N-methylmorpholine (NMM)[3]. This deprotonates the carboxylic acid, disrupting the zwitterion and forming a highly soluble carboxylate salt, ensuring a homogeneous reaction environment.
Q2: LC-MS analysis of my crude mixture shows a mass corresponding to [M + 84] (addition of a second pivaloyl group). What causes this and how do I prevent it?Causality: This indicates the formation of a mixed carboxylic-pivalic anhydride (O-acylation). Because the 5-amino group is deactivated by the adjacent electron-withdrawing bromine atom, the carboxylate oxygen becomes a highly competitive nucleophile for the acyl chloride[2].
Solution: The bulky pivaloyl group naturally directs nucleophilic attack to minimize byproducts, but strict parameter control is still required[4]. Maintain the reaction strictly at 0 °C during PivCl addition and limit the reagent to exactly 1.05 equivalents. Most importantly, build a self-validating hydrolytic quench into your protocol: stirring the crude mixture with water for 30 minutes before isolation will spontaneously hydrolyze any transient mixed anhydride back to the desired carboxylic acid and easily removable pivalic acid[4].
Q3: I am losing a significant amount of the product during the aqueous workup. The yield is <40%. How can I maximize recovery?Causality: 6-Bromo-5-pivalamidonicotinic acid is amphoteric. If the aqueous phase is too basic, the product remains dissolved as a carboxylate salt. If it is too acidic, the pyridine nitrogen protonates, dragging the molecule back into the aqueous layer.
Solution: Isoelectric precipitation is critical. After quenching, carefully titrate the pH of the aqueous layer to exactly 3.5 using 1M HCl. At this pH, the molecule reaches its point of zero net charge. Aqueous solubility plummets, forcing the product to crash out as a highly pure precipitate.
Q4: Can I use a transient protecting group to completely avoid mixed anhydride formation?Causality: Yes. For absolute chemoselectivity, utilize an in situ silylation strategy. Reacting the starting material with Trimethylsilyl chloride (TMS-Cl) and DIPEA temporarily masks the carboxylic acid as a silyl ester. The amine is then cleanly pivaloylated. During the aqueous acidic workup, the TMS-ester rapidly and spontaneously hydrolyzes. This self-cleaving mechanism guarantees zero mixed anhydride formation.
Quantitative Data Summary
The following table summarizes the impact of varying reaction parameters on the chemoselectivity and isolated yield of 6-bromo-5-pivalamidonicotinic acid.
Solvent System
Base (Eq)
PivCl (Eq)
Temp (°C)
Primary Byproduct Observed
Isolated Yield (%)
DCM
TEA (1.5)
1.50
25
Mixed Anhydride / Imide
35
THF
NMM (1.1)
1.10
0
Unreacted SM (Insoluble)
55
DMF
Pyridine (1.5)
1.05
0
Trace Pivalic Acid
82
DCM (TMS-Cl)
DIPEA (2.5)
1.05
0
None (Complete Conversion)
89
Optimized Experimental Protocols
Below are the detailed, step-by-step methodologies for the two most successful workflows cited in the troubleshooting section. Both protocols are designed as self-validating systems where the workup inherently corrects for transient side reactions.
Protocol A: Direct Amidation with Self-Validating Hydrolytic Quench (Standard)
Preparation: Equip a dry, 250 mL round-bottom flask with a magnetic stir bar, argon inlet, and rubber septum.
Deprotonation: Add anhydrous pyridine (15.0 mmol, 1.21 mL) in one portion. Stir at room temperature for 15 minutes until a clear, homogeneous solution forms.
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
Acylation: Dilute pivaloyl chloride (10.5 mmol, 1.29 mL) in anhydrous DMF (5 mL). Add this solution dropwise over 15 minutes via syringe pump to maintain the internal temperature < 5 °C.
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.
Hydrolytic Quench (Self-Validation): Cool the mixture back to 0 °C and slowly add 10 mL of distilled water. Stir vigorously for 30 minutes. Note: This step is critical to hydrolyze any O-acylated mixed anhydride back to the free carboxylic acid.
Isoelectric Precipitation: Dilute with 50 mL of water. Slowly add 1M HCl dropwise while monitoring with a pH meter until the pH reaches exactly 3.5. A thick white precipitate will form.
Isolation: Stir the suspension at 0 °C for 1 hour to maximize crystallization. Filter the solid under vacuum using a Büchner funnel.
Washing & Drying: Wash the filter cake with ice-cold water (2 x 15 mL) to remove DMF and pyridine salts, followed by cold hexanes (10 mL) to remove residual pivalic acid. Dry the solid in vacuo at 45 °C overnight.
Protection: Suspend 5-amino-6-bromonicotinic acid (10.0 mmol) in anhydrous DCM (30 mL). Add DIPEA (25.0 mmol) and cool to 0 °C. Add TMS-Cl (11.0 mmol) dropwise. Stir for 1 hour to form the soluble TMS-ester.
Acylation: To the same pot at 0 °C, add pivaloyl chloride (10.5 mmol) dropwise. Stir for 2 hours at room temperature.
Self-Cleaving Workup: Concentrate the mixture under reduced pressure. Redissolve the residue in THF (20 mL) and add 1M HCl (20 mL). Stir for 30 minutes to spontaneously cleave the TMS ester.
Isolation: Adjust pH to 3.5, extract with Ethyl Acetate (3 x 30 mL), wash with brine, dry over Na₂SO₄, and concentrate to afford the highly pure product.
References
6-bromo-5-pivalamidonicotinic acid (C11H13BrN2O3)
3.
The Strategic Application of Pivaloyl-Based Reagents in Large-Scale Amide Synthesis: A Cost-Effectiveness Analysis
Source: Benchchem
URL
Pivaloyl Chloride in Total Synthesis: A Comparative Analysis of an Acylating Agent
Source: Benchchem
URL
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Synthesis of Substituted Nicotinic AcidsTicket System: Advanced Organic Synthesis DivisionStatus: Active
Operator: Senior Application Scientist (Process Chemistry Unit)
Introduction: Navigating the Pyridine Ring
Welcome to the technical support hub for nicotinic acid derivatives. Synthesizing substituted nicotinic acids (pyridine-3-carboxylic acids) presents a unique duality: the pyridine ring is electron-deficient, making it resistant to electrophilic substitution but highly susceptible to nucleophilic attack and oxidation.[1]
This guide addresses the three most critical failure points reported by our users: Oxidative Instability , Lithiation Regio-scrambling , and Decarboxylation during Workup .[1]
Module 1: Oxidation Workflows (The "Brute Force" Route)
Context: Converting alkyl-pyridines (e.g., 3-picoline, 5-ethyl-2-methylpyridine) to carboxylic acids.[1]
Comparative Analysis of Oxidation Methods
Method
Reagent
Key Risk
Best For
Lonza Process
Nitric Acid (HNO₃)
Thermal runaway, NOx fumes
Industrial scale, continuous flow
Permanganate
KMnO₄ / pH 7-9
MnO₂ sludge trapping product
Lab scale (<10g), acid-sensitive groups
Aerobic
O₂ / Co-Mn catalyst
Incomplete oxidation (Aldehydes)
Green chemistry requirements
Troubleshooting Guide: Oxidation Failures
Q: My reaction reached 100% conversion, but I isolated <40% product. The NMR shows a downfield shift.
Diagnosis:N-Oxide Formation. Pyridine nitrogens are nucleophilic.[1] Strong oxidants (especially peracids or unbuffered KMnO₄) can oxidize the nitrogen before the carbon side-chain.
Root Cause: Lack of pH control.[1] The N-lone pair is less available for oxidation when protonated.[1]
Corrective Action:
Buffer the reaction: Maintain pH < 7 during oxidation to keep the pyridine protonated (Pyridinium form).
Reduction Step: If N-oxide is present, treat the crude mixture with PCl₃ or mild hydrogenation (Pd/C, H₂) to reduce the N-O bond back to the pyridine.
Q: I see a persistent aldehyde peak (~10 ppm) that won't oxidize to the acid.
Diagnosis:Aldehyde Stalling. The intermediate 3-pyridinecarboxaldehyde is surprisingly stable and can form hydrates in aqueous media that resist further oxidation.[1]
Corrective Action:
Add a "scavenger" oxidant phase.[1] A small amount of NaClO₂ (Pinnick conditions) finishes the aldehyde-to-acid conversion cleanly.[1]
Visualizing the Pathway & Failure Points
Figure 1: Oxidation logic flow.[1] Note that N-oxide formation competes with side-chain oxidation, particularly at high pH.[1]
Module 2: Lithiation & Carboxylation (The "Precision" Route)
Context: Using Halogen-Metal Exchange (e.g., on 3-bromopyridine) followed by CO₂ quench to install the carboxyl group. This is common for complex substituted acids (e.g., 2-chloro-nicotinic acid).[1]
Troubleshooting Guide: Lithiation Anomalies
Q: I used n-BuLi on 3-bromopyridine, but I got a mixture of butyl-pyridines and dimers.
Diagnosis:Nucleophilic Attack (Chichibabin-type mechanism). n-BuLi is both a base and a nucleophile.[1] The electron-deficient pyridine ring invites attack at the C2 or C6 position rather than performing the desired Br-Li exchange.
Corrective Action:
Switch Reagents: Use LDA or LiTMP (non-nucleophilic bases) if performing deprotonation.[1]
Cryogenic Control: Exchange reactions must occur at -78°C . At higher temps (even -40°C), the lithiated species attacks unreacted starting material.[1]
Reverse Addition: Do not add the pyridine to the n-BuLi. Add n-BuLi slowly to the pyridine/solvent mixture at -78°C.
Q: My halogen moved! I started with 3-bromo-4-methoxypyridine, but the acid ended up at a different position.
Diagnosis:The Halogen Dance. This is a base-catalyzed migration of halogens on aromatic rings. The lithiated carbon acts as a base, deprotonating an adjacent position, causing the halogen to migrate to the more stable lithiated position.
Corrective Action:
Kinetic Control: The "dance" is thermodynamically driven.[1] Quench with CO₂ immediately (< 15 mins) after lithiation.[1]
Solvent Choice: Switch from THF to non-polar solvents (Toluene/Hexane) if solubility permits, as this slows the isomerization.[1]
Visualizing the Lithiation "Danger Zone"
Figure 2: The critical divergence in pyridine lithiation.[1] Temperature and timing dictate whether you get the product or a "scrambled" isomer.
Module 3: Isolation & Decarboxylation (The "Finishing" Step)
Context: Workup and isolation of the final acid.[2]
The Zwitterion Trap
Nicotinic acids exist as zwitterions (internal salts) in neutral solution. This significantly affects solubility and stability.[1]
Q: My product disappears during vacuum drying.
Diagnosis:Thermal Decarboxylation. Electron-withdrawing groups (like the pyridine nitrogen) destabilize the carboxyl group. If the molecule is in its zwitterionic form or protonated at the ring nitrogen (pyridinium), the C-C bond to the carboxyl group is weakened.
Mechanism: The protonated pyridine ring pulls electron density, making the carboxylate release CO₂ easily to form a ylide or neutral pyridine.
Corrective Action:
Isoelectric Precipitation: Adjust pH exactly to the isoelectric point (pI ~3.4 - 4.0 for nicotinic acid) to precipitate the neutral species.[1]
Avoid Heat: Never dry these compounds above 50°C. Lyophilization (freeze-drying) is the gold standard.[1]
Q: I tried to hydrolyze 3-cyanopyridine, but I isolated the amide.
Diagnosis:Hydrolysis Stall. The nitrile-to-amide step is fast, but amide-to-acid is slow and requires harsher conditions.[1]
Corrective Action:
Biocatalysis: Use Nitrilase enzymes (EC 3.5.5.[1]1) which convert nitriles directly to acids without the amide intermediate and without salt waste [1].
Chemical: Ensure full reflux in 10% NaOH (or HCl) for at least 4 hours. Monitor by HPLC, not TLC (amide and acid often streak/overlap).
References
Gong, J. S., et al. (2017).[1] "Nitrilases in the synthesis of nicotinic acid and nicotinamide: A review." Critical Reviews in Biotechnology. Link
Schlosser, M. (2005).[1] "The 2×3 Isomerization ('Halogen Dance') of Halopyridines." European Journal of Organic Chemistry.[1] Link
Scriven, E. F. V. (2013).[1] "Pyridine and Pyridine Derivatives."[1][3][4] Kirk-Othmer Encyclopedia of Chemical Technology. Link
Clayden, J. (2010).[1] "Organolithiums: Selectivity and Mechanism."[1] Organolithiums: Selectivity for Synthesis. Link
Lonza Group. "Niacin (Nicotinic Acid) Production Process."[1] Lonza Technical Data Sheets. Link
For further assistance, please upload your .fid (NMR) or .raw (LCMS) files to the secure portal.[1] Ticket #402 is now open.
Technical Support Center: Troubleshooting the Bromination of Nicotinic Acid Derivatives
Welcome to the technical support center for navigating the complexities of brominating nicotinic acid and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for navigating the complexities of brominating nicotinic acid and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis and modification of these vital chemical entities. The pyridine ring's inherent electronic properties present unique challenges to electrophilic substitution, and this resource aims to provide both foundational understanding and practical, field-tested solutions to common experimental hurdles.
I. Frequently Asked Questions (FAQs)
This section addresses the fundamental principles governing the bromination of nicotinic acid, providing the "why" behind the experimental observations.
Q1: Why is the bromination of nicotinic acid challenging?
The primary challenge lies in the electron-deficient nature of the pyridine ring.[1][2] The electronegative nitrogen atom withdraws electron density from the ring, making it less nucleophilic and thus less reactive towards electrophiles like bromine compared to benzene.[1][3] This deactivation necessitates harsh reaction conditions, such as high temperatures and the use of strong catalysts, to achieve successful bromination.[1][4]
Q2: What is the expected regioselectivity for the bromination of unsubstituted nicotinic acid?
For unsubstituted nicotinic acid, electrophilic bromination, preferentially occurs at the C-5 position, yielding 5-bromonicotinic acid.[1] This is due to the combined directing effects of the ring nitrogen and the carboxylic acid group. The nitrogen atom deactivates the ortho (C2, C6) and para (C4) positions, while the meta-directing carboxylic acid group further favors substitution at C5.
Q3: What is the general mechanism for this reaction?
The bromination of nicotinic acid proceeds via an electrophilic aromatic substitution (SEAr) mechanism.[1][5]
Activation of Bromine: A Lewis acid catalyst polarizes the Br-Br bond, creating a more potent electrophile.
Electrophilic Attack: The π-electrons of the pyridine ring attack the electrophilic bromine, forming a positively charged resonance-stabilized intermediate known as a sigma complex or arenium ion.[1][6]
Deprotonation: A base removes a proton from the carbon atom where the bromine has attached, restoring the aromaticity of the ring and yielding the final brominated product.[1]
Q4: What are the most common brominating agents for this synthesis?
The choice of brominating agent is critical and often depends on the specific derivative and desired reactivity. Common choices include:
Molecular Bromine (Br₂): Often used in conjunction with a Lewis acid catalyst or under harsh conditions.[1]
N-Bromosuccinimide (NBS): A milder alternative that can sometimes provide better regioselectivity and is often used with a radical initiator for benzylic brominations.[1][7]
Q5: How do existing substituents on the nicotinic acid ring affect regioselectivity?
Substituents play a crucial role in directing the position of bromination:
Electron-Donating Groups (EDGs) like -NH₂, -OH, and -OCH₃ activate the ring and are generally ortho- and para-directing. The final regioselectivity will be a balance between the directing effect of the nitrogen and the EDG.[8]
Electron-Withdrawing Groups (EWGs) such as -NO₂ and -CN further deactivate the ring and are meta-directing. This typically reinforces the natural preference for substitution at the C-3 and C-5 positions.[8]
II. Troubleshooting Guide
This section provides a question-and-answer formatted guide to address specific issues you might encounter during your experiments.
Problem: Low or No Product Yield
Q: My reaction is not producing the desired brominated nicotinic acid derivative. What are the likely causes and how can I fix it?
A: Low or no yield is a common frustration. Here’s a systematic approach to troubleshooting:
Insufficient Reaction Conditions: The electron-deficient pyridine ring requires forcing conditions.[1][4] Ensure your reaction temperature is high enough and the reaction time is sufficient. For some procedures, this can mean temperatures of 110-120°C for 10-14 hours.[1]
Catalyst Issues: A Lewis acid catalyst is often essential to activate the bromine.[1] Verify that your catalyst (e.g., iron powder) is fresh and active. In some protocols, thionyl chloride is used to form the more reactive acyl chloride intermediate, which then facilitates bromination.[1]
Reagent Quality: The purity of your starting materials is paramount. Impurities in nicotinic acid, the brominating agent, or solvents can inhibit the reaction.[1]
Inadequate Mixing: For heterogeneous reactions, ensure vigorous stirring to maximize contact between reactants.
Problem: Poor Regioselectivity or Multiple Products
Q: I'm getting a mixture of brominated isomers. How can I improve the regioselectivity of my reaction?
A: Achieving high regioselectivity can be challenging. Consider the following strategies:
Milder Brominating Agents: Switching from molecular bromine to N-Bromosuccinimide (NBS) can sometimes offer better control and improved selectivity.[8]
Protecting Groups: Strategically using protecting groups can block certain positions on the ring, directing bromination to the desired location.
Alternative Synthetic Routes: If direct bromination is not selective, consider a multi-step approach. For instance, to achieve halogenation at the C2 or C4 positions, the use of pyridine N-oxides is a widely adopted and reliable strategy.[8][9] The N-oxide group activates the C2 and C4 positions for electrophilic attack.[8]
Workflow for Improving Regioselectivity
Caption: Decision workflow for troubleshooting poor regioselectivity.
Problem: Formation of Byproducts
Q: My reaction is producing significant amounts of unwanted byproducts. How can I minimize their formation?
A: Byproduct formation often points to issues with reaction control.
Over-bromination: The formation of di- or poly-brominated products can occur if an excess of the brominating agent is used.[1] Carefully control the stoichiometry of your reactants.
Degradation: Harsh reaction conditions can lead to the degradation of starting materials or products. Consider optimizing the temperature and reaction time.
Side Reactions with Solvents: Ensure your solvent is inert under the reaction conditions.
III. Experimental Protocols
Below are detailed, step-by-step methodologies for key bromination procedures.
Protocol 1: Synthesis of 5-Bromonicotinic Acid via Direct Bromination
This protocol is adapted from a procedure utilizing thionyl chloride and bromine.[10]
Materials:
Nicotinic Acid
Thionyl Chloride (SOCl₂)
Bromine (Br₂)
Iron powder (catalyst)
4N Sodium Hydroxide (NaOH) solution
Ice water
Ethanol (for recrystallization)
Procedure:
Setup: In a flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add nicotinic acid (e.g., 0.4 mol) and iron powder (2% by weight of nicotinic acid).[10]
Acyl Chloride Formation: Carefully add thionyl chloride (e.g., 0.96 mol) to the flask. Heat the mixture to 75-80°C and stir until the nicotinic acid dissolves and the evolution of HCl gas ceases (approximately 6 hours).[1]
Bromination: Increase the temperature to 110-120°C. Add bromine (e.g., 0.78 mol) dropwise from the dropping funnel over 2-3 hours.[1]
Reaction: Maintain the reaction mixture at 110-120°C with vigorous stirring for 10-14 hours.[1]
Workup: After cooling, carefully quench the reaction mixture by slowly adding it to ice water. Neutralize with 4N NaOH solution to precipitate the product.
Purification: Filter the crude product, wash with cold water, and recrystallize from ethanol.
Reagent
Molar Ratio (relative to Nicotinic Acid)
Thionyl Chloride
2.4
Bromine
1.9
Iron Powder
0.02 (by weight)
Protocol 2: Synthesis of 6-Bromonicotinic Acid from 6-Hydroxynicotinic Acid
This protocol utilizes phosphorus pentabromide to replace the hydroxyl group with bromine.[11]
Materials:
6-Hydroxynicotinic Acid
Phosphorus Pentabromide (PBr₅)
Iced water
Aqueous ethanol (for recrystallization)
Procedure:
Reaction Setup: In a suitable reaction vessel, carefully add phosphorus pentabromide (4.3 equivalents) to 6-hydroxynicotinic acid (1 equivalent).[11]
Heating: Heat the mixture with stirring first at 70-80°C for approximately 15 minutes, and then increase the temperature to 120°C for 1 hour.[11]
Workup: After cooling, add the solidified mass to iced water.
Isolation and Purification: Filter the resulting white precipitate of 6-bromonicotinic acid, wash with water, and recrystallize from aqueous ethanol.[11]
Protocol 3: Synthesis of 2-Bromonicotinic Acid via Oxidation of 2-Bromo-3-methylpyridine
This protocol involves the oxidation of the methyl group to a carboxylic acid.[12]
Materials:
2-Bromo-3-methylpyridine
Potassium Permanganate (KMnO₄)
Water
Concentrated Hydrochloric Acid (HCl)
Procedure:
Reaction Setup: Dissolve potassium permanganate (2.6 equivalents) in water. Slowly add 2-bromo-3-methylpyridine (1 equivalent) to the solution.[12]
Reflux: Stir the mixture continuously under reflux conditions for 5 hours.[12]
Workup: Remove a portion of the water by distillation and filter the remaining suspension while hot.
Acidification: Acidify the combined filtrates with concentrated hydrochloric acid to a pH < 2 to precipitate the product.[12]
Isolation: Collect the precipitate by filtration and dry in a vacuum oven.[12]
Reaction Mechanism: Electrophilic Aromatic Substitution on Nicotinic Acid
Caption: Simplified mechanism of catalyzed electrophilic bromination.
Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. [Link]
Modern Approaches to Green Bromination for a Sustainable Future - Engineered Science Publisher. [Link]
Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing). [Link]
EP1102749B1 - Method for producing 2-halogen nicotinic acid derivatives and 2-chloronicotinic acid-n-butyl esters as intermediate products - Google Patents.
Eco-friendly Bromide-Bromate Bromination Alternative to Liquid Bromine. [Link]
Bromination - Common Conditions - Common Organic Chemistry. [Link]
A brominating agent that facilitates addition reactions with alkenes,overview and reaction mechanisms of N-bromoacetamide(NBA):N-bromo compounds(10) - Chemia. [Link]
Bromoarene synthesis by bromination or substitution - Organic Chemistry Portal. [Link]
US5625070A - Preparation of continine by reacting nicotine with bromide and bromate - Google Patents.
Oxidation of Picoline with Oxygen to Nicotinic Acid against Co, NHPI, and Phosphonium or Ammonium Bromides - ResearchGate. [Link]
RU2070193C1 - Process for preparing 5-bromonicotinic acid - Google Patents.
Electrophilic Activation of Molecular Bromine Mediated by I(III) - ChemRxiv. [Link]
Kinetics of Oxidation of Vitamin-B3 (Niacin) by Sodium N-bromo benzenesulphonamide (Bromamine. [Link]
Modern Approaches to Green Bromination for a Sustainable Future. [Link]
5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS - Chemistry LibreTexts. [Link]
Technical Support Center: Overcoming Solubility Challenges with 6-Bromo-5-pivalamidonicotinic Acid
Welcome to the technical support center for 6-Bromo-5-pivalamidonicotinic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who may encounter solubility challenges with...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for 6-Bromo-5-pivalamidonicotinic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who may encounter solubility challenges with this compound. We provide in-depth, field-proven insights and troubleshooting protocols to ensure your experiments proceed smoothly and efficiently.
Introduction: Why is 6-Bromo-5-pivalamidonicotinic Acid Prone to Solubility Issues?
6-Bromo-5-pivalamidonicotinic acid (CAS 1142192-31-1) is a synthetically useful building block in medicinal chemistry, often utilized in the development of novel therapeutics.[1][2] Its molecular architecture, however, presents a classic solubility challenge. The structure combines a hydrophilic, ionizable nicotinic acid core with two bulky, hydrophobic moieties: a bromo substituent and a pivalamido group.[3] This duality results in poor solubility in both aqueous and non-polar organic solvents, a phenomenon often described as "brick dust" insolubility. Strong intermolecular hydrogen bonding between the carboxylic acid and the pyridine nitrogen, as well as the amide group, contributes to a stable crystal lattice that resists dissolution.
This guide will deconstruct these challenges and provide a logical, step-by-step framework for overcoming them.
Part 1: Physicochemical Properties & Solubility Profile
A foundational understanding of the molecule's properties is the first step in troubleshooting.
Q1: What are the key structural features of 6-Bromo-5-pivalamidonicotinic acid that dictate its solubility?
A1: The solubility behavior is a direct consequence of its conflicting functional groups:
Nicotinic Acid Core: This portion is amphoteric. The carboxylic acid group (-COOH) is acidic (pKa ~3-5), and the pyridine ring nitrogen is basic (pKa of conjugate acid ~2-4). This makes its charge state, and therefore its solubility, highly dependent on pH.[4]
Pivalamido Group (-NH-CO-C(CH₃)₃): The bulky tert-butyl group is highly lipophilic (fat-loving), significantly increasing the molecule's hydrophobicity and hindering its dissolution in aqueous media.
Bromo Group (-Br): The bromine atom adds to the molecular weight and hydrophobicity, further reducing aqueous solubility.
Caption: Key functional groups influencing solubility.
Q2: How does pH affect the aqueous solubility of this compound?
A2: Due to its amphoteric nature, the compound's solubility in aqueous media is lowest at its isoelectric point (the pH at which the molecule has no net charge) and increases significantly at both low and high pH.[4][5]
In Acidic Conditions (Low pH): The pyridine nitrogen becomes protonated, forming a cationic pyridinium salt (-NH+). This salt form is generally more water-soluble.
In Basic Conditions (High pH): The carboxylic acid is deprotonated, forming an anionic carboxylate salt (-COO-). This salt form is also significantly more water-soluble.[6]
Caption: pH-dependent ionization and its effect on solubility.
Part 2: Troubleshooting Guide for Aqueous & Organic Systems
This section provides actionable protocols for common solubility issues encountered in experimental workflows.
Q3: My compound will not dissolve in neutral buffer (e.g., PBS pH 7.4) for my biological assay. What is the primary solution?
A3: The most effective initial strategy is pH adjustment to form a soluble salt.[7] Since most cell-based assays are conducted near neutral pH, the most common approach is to prepare a concentrated stock solution at a high pH and then dilute it into your final assay medium.
Experimental Protocol: Preparation of an Aqueous Stock Solution via pH Adjustment
Weigh Compound: Accurately weigh the required amount of 6-Bromo-5-pivalamidonicotinic acid solid into a sterile microcentrifuge tube or glass vial.
Initial Suspension: Add a small volume of your target aqueous buffer (e.g., add 500 µL of PBS to prepare a final 1 mL stock). The compound will likely remain as a suspension.
Basification: Add 1.0 M NaOH solution dropwise (e.g., 1-2 µL at a time) to the suspension.
Dissolution: After each drop, vortex or sonicate the mixture for 1-2 minutes. Continue adding NaOH until the solid completely dissolves, indicating the formation of the soluble sodium carboxylate salt.
Final Volume: Adjust the volume to the final desired concentration with your target buffer.
pH Check & Neutralization (Optional): Check the pH of the stock solution. If necessary for your experiment, you can carefully back-titrate towards your target pH with 1.0 M HCl. Caution: Be aware that the compound may precipitate if you get too close to its isoelectric point. The goal is to find the highest pH that is compatible with your downstream experiment while maintaining solubility.
Q4: I'm struggling to dissolve the compound for an organic reaction. Which solvents should I try?
A4: The key is to use polar aprotic solvents that can disrupt the strong intermolecular hydrogen bonds in the solid state.
Recommended Solvent Screening Strategy:
Primary Choices: Start with strong polar aprotic solvents known to dissolve complex, hydrogen-bonding molecules.
Secondary Choices: If primary solvents fail or are incompatible with your reaction, consider other polar options or heated mixtures.
Avoid: Non-polar solvents are unlikely to be effective.
Table 1: Recommended Organic Solvents for Screening
Excellent H-bond acceptor. Often the best choice but can be difficult to remove.
Dimethylformamide (DMF)
153
Strong solvent, generally easier to remove than DMSO. Check for reaction compatibility.
N-Methyl-2-pyrrolidone (NMP)
202
High boiling point, very strong solubilizing power. Use when others fail.
Secondary
Tetrahydrofuran (THF)
66
Moderate polarity. Often requires heating. Can be used for reactions and workups.
Acetonitrile (MeCN)
82
Polar aprotic, useful for reactions and HPLC analysis. Solubility may be limited.
1,4-Dioxane
101
Similar to THF but with a higher boiling point.
| Avoid | Toluene, Hexanes, Dichloromethane (DCM), Chloroform | Varies | These are generally poor solvents for this compound due to its high polarity and H-bonding capacity.[9] |
Caption: Troubleshooting workflow for aqueous and organic solubility.
Q5: The compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. How can I prevent this?
A5: This is a common problem known as "crashing out." It occurs when the concentration of the organic co-solvent is insufficient to keep the hydrophobic compound dissolved in the now predominantly aqueous environment.
Troubleshooting Steps:
Reduce Stock Concentration: The simplest solution is often to lower the concentration of your initial DMSO stock. This ensures the final percentage of DMSO in your assay is higher relative to the compound concentration.
Use an Intermediate Dilution Step: Instead of diluting directly from 100% DMSO into your final buffer, perform a serial dilution. First, dilute into a 50:50 mixture of DMSO and buffer, then dilute this intermediate solution into the final buffer. This gradual change in solvent polarity can prevent abrupt precipitation.[7]
Increase Final Co-solvent Percentage: Determine the maximum percentage of DMSO (or other co-solvent) your assay can tolerate without affecting the results (e.g., 1%, 0.5%, 0.1%). Prepare your dilutions to not exceed this limit while maximizing the co-solvent concentration.
Q6: The compound "oils out" during crystallization instead of forming crystals. What should I do?
A6: "Oiling out" occurs when a compound comes out of solution at a temperature above its melting point, often due to being too concentrated or cooling too quickly.[10][11]
Solutions:
Re-heat and Add More Solvent: Return the flask to the heat source until the oil redissolves. Add a small additional amount (10-20%) of the "good" solvent (the one it dissolves in when hot). This slight dilution will lower the saturation temperature, allowing crystallization to occur at a temperature below the compound's melting point.[10]
Slow Down Cooling: Once dissolved, allow the solution to cool to room temperature very slowly on the benchtop, insulated from the cold surface with a few paper towels. Do not place it directly into an ice bath. Slow cooling is critical for forming high-quality crystals.[12]
Scratch or Seed: If crystals are slow to form in the cooled solution, gently scratch the inside of the flask with a glass rod at the solution's surface or add a tiny "seed" crystal of the compound to initiate nucleation.[11]
Part 3: Advanced FAQs
Q7: Can I use heat to improve solubility in any solvent?
A7: Yes, heating generally increases solubility. However, always perform a small-scale stability test first. Dissolve a small amount in a heated solvent (e.g., DMSO at 80°C) and monitor it by TLC or LC-MS after 1-2 hours to ensure the compound is not degrading.
Q8: Are there alternative techniques if pH adjustment and co-solvents are not sufficient?
A8: For specialized formulation and drug delivery applications, complexation can be explored. Agents like hydroxypropyl-β-cyclodextrin can encapsulate the hydrophobic parts of the molecule, increasing aqueous solubility.[13] Interestingly, nicotinamide itself has been shown to enhance the solubility of poorly soluble drugs through a stacking complexation mechanism, which could be an intriguing possibility for this nicotinic acid derivative.[14]
References
International Journal of Pharmaceutical Research and Applications (IJPRA). (2022). Solubility Enhancement of Drugs. [Link]
ResearchGate. (2020). Is there any solvent for aromatic carboxylic acid react with SOCl2 (thionyl chloride)?. [Link]
ResearchGate. (2012). Why I am not getting crystals?. [Link]
Guide for crystallization. Guide for crystallization. [Link]
PubMed. (2007). Stacking complexation by nicotinamide: a useful way of enhancing drug solubility. [Link]
PubMed. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. [Link]
Chair of Analytical Chemistry. (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. [Link]
MDPI. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. [Link]
University of Texas. Acid/Base Ionization Constants. [Link]
2012 Book Archive. Appendix C: Dissociation Constants and pKa Values for Acids at 25°C. [Link]
Michigan State University. Common Solvents Used in Organic Chemistry: Table of Properties. [Link]
SciSpace. The Solubility of Proteins in Organic Solvents. [Link]
stability studies of 6-Bromo-5-pivalamidonicotinic acid under different conditions
Welcome to the technical support center for stability studies of 6-Bromo-5-pivalamidonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical gu...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for stability studies of 6-Bromo-5-pivalamidonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to the experimental investigation of this molecule's stability under various conditions.
Introduction to the Stability of 6-Bromo-5-pivalamidonicotinic Acid
6-Bromo-5-pivalamidonicotinic acid is a complex organic molecule featuring a brominated pyridine ring, a carboxylic acid group, and a pivalamide (tert-butyl amide) functional group. Understanding its stability is crucial for its potential development as a pharmaceutical agent, as degradation can lead to loss of potency and the formation of potentially harmful impurities.[1][2] The stability profile of this molecule is primarily dictated by the chemical reactivity of its functional groups, particularly the amide bond, which can be susceptible to hydrolysis.[3][4][5]
Forced degradation studies are an essential component of drug development, providing insights into the intrinsic stability of a drug substance.[1][6] These studies involve subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[1][7] This guide will walk you through the key considerations and experimental protocols for conducting robust stability studies on 6-Bromo-5-pivalamidonicotinic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways to consider for 6-Bromo-5-pivalamidonicotinic acid?
A1: Based on its chemical structure, the most probable degradation pathways for 6-Bromo-5-pivalamidonicotinic acid are:
Hydrolysis: The pivalamide (amide) bond is susceptible to hydrolysis under both acidic and basic conditions, which would cleave the molecule into 6-bromo-5-aminonicotinic acid and pivalic acid.[3][4][8][9] The rate of hydrolysis is influenced by pH and temperature.[10][11]
Decarboxylation: Nicotinic acid and its derivatives can undergo decarboxylation, especially at elevated temperatures, leading to the loss of the carboxylic acid group as carbon dioxide.
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation. The brominated pyridine ring may be susceptible to photolytic cleavage or other photochemical reactions.[12]
Oxidation: While less common for this specific structure, oxidative degradation should not be entirely ruled out, especially in the presence of oxidizing agents.
Thermal Degradation: High temperatures can lead to decomposition of the molecule. The carbon-bromine bond can also be susceptible to cleavage at elevated temperatures.[13]
Q2: I am not observing any degradation in my forced degradation studies. What should I do?
A2: If you are not observing any degradation, consider the following troubleshooting steps:
Increase the stress level: The conditions you are using may not be harsh enough. You can try increasing the temperature, using a stronger acid or base, or extending the exposure time. A degradation of 5-20% is generally considered suitable for method validation.[7][14]
Verify your analytical method: Ensure your analytical method (e.g., HPLC) is sensitive enough to detect small amounts of degradation products. The method should be "stability-indicating," meaning it can separate the parent compound from its degradation products.[15][16]
Check the purity of your starting material: Impurities in your starting material could be interfering with the degradation process or your analytical method.
Consider the intrinsic stability of the molecule: It is possible that 6-Bromo-5-pivalamidonicotinic acid is highly stable under the tested conditions. If extensive efforts to induce degradation fail, this is valuable information about the molecule's intrinsic stability.
Q3: My degradation results are inconsistent and not reproducible. What could be the cause?
A3: Inconsistent results can be frustrating. Here are some potential causes and solutions:
Inhomogeneous samples: Ensure your solutions are well-mixed before taking samples for analysis.
Sample preparation variability: Standardize your sample preparation procedure to minimize variability. This includes dilution steps and the use of internal standards.
Instrumental drift: Check the performance of your analytical instrument (e.g., HPLC) for any signs of drift in retention times or detector response.
Light sensitivity: If the compound is photolabile, ensure that all samples are protected from light during preparation and analysis. The use of amber vials is recommended.[17]
Evaporation: If working with volatile solvents at elevated temperatures, ensure your sample vials are properly sealed to prevent evaporation, which would concentrate your sample and lead to inaccurate results.
- Adjust the mobile phase pH to ensure the analyte is in a single ionic form. - Reduce the injection volume or sample concentration. - Replace the HPLC column.
Appearance of unexpected peaks in the chromatogram
- Contamination of the mobile phase or sample. - Carryover from previous injections. - Formation of secondary degradation products.
- Prepare fresh mobile phase and samples. - Implement a robust needle wash program on the autosampler. - Analyze the unexpected peaks by mass spectrometry (MS) to identify their structure.
Poor mass balance (sum of parent compound and degradation products is not close to 100%)
- Formation of non-chromophoric degradation products. - Adsorption of the compound or its degradation products to the sample vial or column. - Co-elution of peaks.
- Use a universal detector like a mass spectrometer or a charged aerosol detector (CAD) in parallel with a UV detector. - Use silanized glass vials and ensure proper column chemistry. - Optimize the chromatographic method to improve peak separation.
Experimental Protocols
Protocol 1: Forced Degradation Study - Hydrolysis
Objective: To evaluate the stability of 6-Bromo-5-pivalamidonicotinic acid in acidic, basic, and neutral aqueous solutions.
Methodology:
Preparation of Stock Solution: Prepare a stock solution of 6-Bromo-5-pivalamidonicotinic acid in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
Acid Hydrolysis:
Mix 1 mL of the stock solution with 9 mL of 0.1 N HCl.
Incubate the solution at a controlled temperature (e.g., 60 °C).
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
Neutralize the aliquots with an equivalent amount of 0.1 N NaOH before HPLC analysis.
Base Hydrolysis:
Mix 1 mL of the stock solution with 9 mL of 0.1 N NaOH.
Incubate the solution at a controlled temperature (e.g., 60 °C).
Withdraw aliquots at specified time points.
Neutralize the aliquots with an equivalent amount of 0.1 N HCl before HPLC analysis.
Neutral Hydrolysis:
Mix 1 mL of the stock solution with 9 mL of purified water.
Incubate the solution at a controlled temperature (e.g., 60 °C).
Withdraw aliquots at specified time points.
Analysis: Analyze all samples using a validated stability-indicating HPLC method.
Protocol 2: Forced Degradation Study - Photostability
Objective: To assess the impact of light exposure on the stability of 6-Bromo-5-pivalamidonicotinic acid.
Methodology:
Sample Preparation: Prepare a solution of 6-Bromo-5-pivalamidonicotinic acid in a suitable solvent (e.g., water:acetonitrile 50:50) at a known concentration.
Exposure:
Expose the solution in a photostability chamber to a light source that provides both visible and UV light. The exposure should be not less than 1.2 million lux hours and 200 watt hours/square meter, as per ICH Q1B guidelines.[18]
Prepare a control sample wrapped in aluminum foil to protect it from light and keep it alongside the exposed sample to act as a dark control.
Sampling: Withdraw samples from both the exposed and control solutions at predetermined time points.
Analysis: Analyze the samples using a validated stability-indicating HPLC method to determine the extent of degradation.
Data Presentation
Summarize the quantitative data from your stability studies in a clear and organized table.
Table 1: Summary of Forced Degradation Results for 6-Bromo-5-pivalamidonicotinic Acid
Stress Condition
Time (hours)
% Assay of Parent Compound
% Total Degradation
Major Degradation Products (Retention Time)
0.1 N HCl, 60 °C
0
100.0
0.0
-
2
95.2
4.8
DP1 (X.XX min)
8
85.1
14.9
DP1 (X.XX min), DP2 (Y.YY min)
0.1 N NaOH, 60 °C
0
100.0
0.0
-
2
80.5
19.5
DP3 (Z.ZZ min)
8
55.3
44.7
DP3 (Z.ZZ min)
Photostability (Visible & UV)
24
98.1
1.9
DP4 (A.AA min)
Dark Control
24
99.8
0.2
-
Visualizations
Workflow for Forced Degradation Studies
Caption: General workflow for forced degradation studies.
Potential Hydrolytic Degradation Pathway
Caption: Proposed hydrolytic degradation of the amide bond.
References
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
Roberts, J. D., & Caserio, M. C. (1977). Basic Principles of Organic Chemistry (2nd ed.). W. A. Benjamin, Inc.
Chemguide. (n.d.). Hydrolysing Amides. Retrieved from [Link]
Khan Academy. (n.d.). Acid and base-catalyzed hydrolysis of amides. Retrieved from [Link]
Singh, S., et al. (2018). Amide Bond Activation of Biological Molecules. Molecules, 23(10), 2653.
Jadhav, S. B., et al. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6).
Patel, P., & Singh, R. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. International Journal of Pharmaceutical Sciences and Research, 8(8), 3185-3191.
Alsante, K. M., et al. (2020). Forced Degradation Studies: Regulatory Considerations and Implementation. Pharmaceutical Technology, 44(11), 34-41.
Teasdale, A., & Elder, D. (2022). A practical guide to forced degradation and stability studies for drug substances. Pharmaceutical Technology Europe, 34(5).
Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2(3), 159-168.
Mire-Sluis, A., et al. (2016). Bridging Analytical Methods for Release and Stability Testing: Technical, Quality and Regulatory Considerations.
Wong, A. W., & Datla, A. (2005). Assay and stability testing. In S. Ahuja & M. W. Dong (Eds.), Handbook of Pharmaceutical Analysis by HPLC (Vol. 6, pp. 335-358). Elsevier.
BenchChem. (2025). Technical Support Center: 6-Morpholinonicotinaldehyde Degradation Studies.
Muhamad, N., et al. (2015). Thermal degradation kinetics of nicotinic acid, pantothenic acid and catechin derived from Averrhoa bilimbi fruits. RSC Advances, 5(91), 74132-74137.
Vardan, V. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry, 3(2), 21-30.
European Medicines Agency. (1996). ICH Topic Q1B: Photostability Testing of New Active Substances and Medicinal Products.
Vardan, V. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Scribd.
Stec, J., et al. (2018). Products of thermal decomposition of brominated polymer flame retardants. Journal of Analytical and Applied Pyrolysis, 134, 467-474.
Amin, A. S., & Issa, Y. M. (1996). Spectrophotometric determination of 6-aminopenicillanic acid using bromophenol blue and bromothymol blue. Mikrochimica Acta, 124(3-4), 189-195.
Muhamad, N., et al. (2015). Thermal degradation kinetics of nicotinic acid, pantothenic acid and catechin derived from Averrhoa bilimbi fruits.
Wang, S., et al. (2014). Proposed pathway for nicotine degradation by A. tumefaciens S33. PLoS One, 9(7), e103324.
Gagniere, E., et al. (2012). Predicting the Effect of pH on Stability and Solubility of Polymorphs, Hydrates, and Cocrystals. In Pharmaceutical Salts and Co-Crystals (pp. 188-211). Royal Society of Chemistry.
Opozda, M., et al. (2018). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Molecules, 23(11), 2841.
Ahmad, I., et al. (2012). Photostability and Photostabilization of Drugs and Drug Products. International Journal of Photoenergy, 2012, 1-14.
Ang, C. Y. (1979). Stability of three forms of vitamin B6 to laboratory light conditions. Journal of the Association of Official Analytical Chemists, 62(5), 1170-1173.
Kafil, H. S., & Zakeri-Milani, P. (2017). Degradation Pathways.
Jones, C. H., et al. (2016). Synthesis and mechanistic investigations of pH-responsive cationic poly(aminoester)s. Journal of the American Chemical Society, 138(32), 10216-10223.
Muhamad, N., et al. (2015). Thermal Degradation Kinetics of Nicotinic Acid, Pantothenic Acid and Catechin Derived From Averrhoa Bilimbi Fruits. Amanote Research.
Martinez-Blanco, H., et al. (1990). Characterization of the last step of the aerobic phenylacetic acid degradation pathway. Journal of Biological Chemistry, 265(13), 7084-7090.
BenchChem. (2025). Technical Support Center: 5-Bromo-6-methoxy-8-nitroquinoline Degradation Studies.
Fisher Scientific. (n.d.).
Kellaway, L. A., et al. (2003). Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation. Journal of Pharmaceutical Sciences, 92(6), 1264-1272.
Al-Shehri, M. M., et al. (2021). Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam. PLoS One, 16(3), e0248243.
Sciencemadness.org. (2025). Help with synthesis of substituted pyridine: 5-Bromo-6-Methyl-Nicotinic Acid.
Patel, N., & Singh, A. (2025). Photostability Studies of Pioglitazone Hydrochloride in Aqueous Solutions.
Cutmore, E. A., et al. (1990). Aqueous and anhydrous degradations of 6α-formamidopenicillins. Journal of the Chemical Society, Perkin Transactions 1, 847-853.
Li, S., et al. (2021). Thermal Decomposition of Brominated Butyl Rubber.
El-Shabouri, S. R., et al. (2009). Photodegradation and photostability-indication of mequitazine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 74(3), 740-745.
refining the work-up procedure for 6-Bromo-5-pivalamidonicotinic acid
Technical Support Center: 6-Bromo-5-pivalamidonicotinic acid A Guide to Refining Work-Up and Purification Procedures Welcome to the technical support center for 6-Bromo-5-pivalamidonicotinic acid. This guide is designed...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: 6-Bromo-5-pivalamidonicotinic acid
A Guide to Refining Work-Up and Purification Procedures
Welcome to the technical support center for 6-Bromo-5-pivalamidonicotinic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this molecule and wish to optimize its isolation and purification. The following content, presented in a question-and-answer and troubleshooting format, provides in-depth, field-proven insights into refining the work-up procedure to ensure high purity and yield.
Question 1: What is a reliable, baseline work-up procedure for isolating 6-Bromo-5-pivalamidonicotinic acid after synthesis?
Answer:
A robust work-up procedure for this molecule leverages its amphoteric nature—possessing both a carboxylic acid and a basic pyridine ring—to effectively remove most impurities. The primary goal is to isolate the product by precipitation from an aqueous solution at its isoelectric point, where it exhibits minimum solubility.
The pivaloyl (pivalamido) group is a bulky amide that offers considerable stability against hydrolysis. However, prolonged exposure to harsh acidic or basic conditions, particularly at elevated temperatures, can lead to its cleavage.[1][2][3] Therefore, this protocol is designed to minimize contact time with strong acids or bases and to be performed at or below room temperature.
Core Experimental Protocol: Acid-Base Work-up and Precipitation
Reaction Quench:
Upon reaction completion, cool the reaction mixture to 0-5 °C in an ice bath.
Slowly add deionized water to quench the reaction. If the reaction solvent is immiscible with water (e.g., THF, Dioxane), be prepared for biphasic separation. It is often advantageous to remove the organic solvent under reduced pressure first.
Initial pH Adjustment (Basification):
While maintaining the temperature at 0-10 °C, slowly add an aqueous base (e.g., 2 M NaOH or K₂CO₃ solution) to adjust the pH to >10.
Rationale: This step deprotonates the carboxylic acid, forming the highly water-soluble carboxylate salt. This allows for the extraction and removal of non-acidic, organic-soluble impurities.
Extraction of Non-Polar Impurities:
Transfer the basic aqueous solution to a separatory funnel.
Extract the aqueous layer two to three times with a suitable organic solvent (e.g., Methyl tert-butyl ether (MTBE), Toluene, or Dichloromethane (DCM)).
Rationale: This wash removes unreacted starting materials and non-polar byproducts, which will preferentially partition into the organic phase, while your desired product remains as a salt in the aqueous phase. Discard the organic layers.
Product Precipitation (Acidification):
Cool the aqueous layer back to 0-5 °C with vigorous stirring.
Slowly add an aqueous acid (e.g., 2 M HCl or 1 M H₂SO₄) dropwise to adjust the pH to the precipitation point, typically between pH 3 and 5. Monitor the pH carefully with a calibrated meter.
Rationale: As the pH is lowered, the carboxylate is protonated to the neutral carboxylic acid. Near the molecule's isoelectric point, its solubility in water will be at a minimum, causing it to precipitate out of the solution as a solid.
Isolation and Drying:
Age the resulting slurry at 0-5 °C for at least 1-2 hours to maximize precipitation.
Collect the solid product by vacuum filtration.
Wash the filter cake sequentially with cold deionized water (to remove inorganic salts) and then with a non-polar solvent like heptane or MTBE (to displace water and aid in drying).
Dry the product under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.
Troubleshooting Guide & FAQs
FAQ 1: My product is not precipitating upon acidification, or is "oiling out." What are the likely causes and solutions?
This is a common issue often related to residual organic solvents, high impurity loads, or incorrect pH.
Potential Cause
Explanation & Solution
Residual Organic Solvent
If the reaction solvent (e.g., DMF, DMSO, THF) was not fully removed, it can act as a co-solvent, keeping the product dissolved even after acidification. Solution: Before the work-up, concentrate the reaction mixture in vacuo to remove as much of the organic solvent as possible.
Incorrect pH Target
The minimum solubility (isoelectric point) may be in a very narrow pH range. Overshooting the acidification can lead to re-solubilization as the pyridine nitrogen becomes protonated. Solution: Add the acid very slowly, dropwise, with vigorous stirring. Use a calibrated pH meter and target a range (e.g., pH 3.0-4.5). It can be beneficial to take a small aliquot, find the optimal precipitation pH, and then scale that to the bulk mixture.
"Oiling Out"
The product is separating as a liquid instead of a solid. This often happens if the precipitation is done at too high a temperature or if impurities are acting as a eutectic mixture. Solution 1 (Temperature): Ensure the aqueous solution is thoroughly chilled (0-5 °C) before and during acidification. Solution 2 (Solvent Addition): If chilling is insufficient, try adding a small amount of an anti-solvent (a solvent in which the product is insoluble, like heptane) to the slurry to induce crystallization. Solution 3 (Re-work): If an oil persists, re-basify the mixture to dissolve the product, extract again with an organic solvent to further remove impurities, and then re-attempt the precipitation.
High Impurity Load
If the reaction was low-yielding or produced significant byproducts, these can interfere with crystallization.[4][5] Solution: Perform an additional wash of the basic aqueous solution with a different organic solvent (e.g., ethyl acetate) before acidification to remove more polar impurities.
Workflow for Troubleshooting Precipitation Issues
Caption: Troubleshooting logic for precipitation failures.
FAQ 2: I am observing the hydrolysis byproduct (5-amino-6-bromonicotinic acid) in my final product. How can I mitigate this?
Amide hydrolysis is a known risk, though the pivaloyl group offers good steric protection.[3][6] Formation of the amine byproduct indicates that the work-up or reaction conditions were too harsh.
Mitigation Strategy
Detailed Protocol Adjustment
Temperature Control
Hydrolysis rates are highly temperature-dependent.[1] Action: Perform all pH adjustments and extractions at or below room temperature, ideally between 0-10 °C. Never heat the mixture under strongly acidic or basic conditions.
Choice of Base/Acid
Use moderately concentrated reagents and avoid a large excess. Action: Use 1-2 M solutions of NaOH/HCl. Avoid stronger bases like KOH or acids like concentrated H₂SO₄ unless necessary. For basification, consider using a weaker inorganic base like potassium carbonate (K₂CO₃), which is less harsh than NaOH.
Minimize Contact Time
Reduce the duration the molecule spends in highly acidic or basic solutions. Action: Proceed immediately from one step to the next. Do not let the basic or acidic aqueous solution sit for extended periods before extraction or precipitation.
Visualizing the Key Molecular States During Work-up
Caption: pH-dependent states of the target molecule.
FAQ 3: What are the best analytical methods to confirm the purity of my final product?
A combination of techniques is essential for confirming both the identity and purity of your 6-Bromo-5-pivalamidonicotinic acid.
Technique
What It Measures
Expected Observations for a Pure Sample
¹H NMR
The chemical environment of all protons. Confirms structure and identifies impurities with proton signals.
Look for the characteristic tert-butyl singlet (~1.3 ppm), two distinct aromatic proton signals for the pyridine ring, and the broad carboxylic acid proton (>10 ppm). The absence of signals from starting materials is key.
LC-MS
Separates components by polarity and confirms their mass. Ideal for detecting low-level impurities.
A single major peak in the chromatogram (e.g., >98% area by UV) with the correct mass-to-charge ratio (m/z) for the parent ion. [M+H]⁺: ~301.0/303.0 (bromine isotope pattern).
A physical constant that is sensitive to impurities.
A sharp, defined melting range. A broad or depressed melting point compared to a reference standard indicates the presence of impurities.
References
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry, 2nd Edition. Oxford University Press. [Link]
Anderson, N. G. (2001). Practical Process Research & Development. Academic Press. [Link]
PubChem. (n.d.). 6-bromo-5-(2,2-dimethylpropanoylamino)pyridine-3-carboxylic acid. National Center for Biotechnology Information. [Link]
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry, Part A: Structure and Mechanisms, 5th Edition. Springer. [Link]
Chemguide. (n.d.). The Hydrolysis of Amides. [Link]
Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid or Base. [Link]
Chemistry Steps. (2022). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]
Shabir, G. A. (2003). Validation of high-performance liquid chromatography methods for pharmaceutical analysis. Journal of Chromatography A, 987(1-2), 57-66. [Link]
Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics, 85th Edition. CRC Press. [Link]
Myerson, A. S. (Ed.). (2002). Handbook of Industrial Crystallization, 2nd Edition. Butterworth-Heinemann. [Link]
Journal of Chemical Education. (n.d.). Recrystallization. [Link]
Technical Support Center: Scale-Up Considerations for 6-Bromo-5-pivalamidonicotinic Acid Production
This guide is intended for researchers, scientists, and drug development professionals involved in the process scale-up of 6-Bromo-5-pivalamidonicotinic acid. As a key pharmaceutical intermediate, ensuring a robust, scal...
Author: BenchChem Technical Support Team. Date: March 2026
This guide is intended for researchers, scientists, and drug development professionals involved in the process scale-up of 6-Bromo-5-pivalamidonicotinic acid. As a key pharmaceutical intermediate, ensuring a robust, scalable, and reproducible manufacturing process is paramount. This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing upon established chemical principles to address challenges encountered when transitioning from laboratory to pilot or production scale.
Overview of Synthetic Workflow
The production of 6-Bromo-5-pivalamidonicotinic acid typically involves the N-acylation of 5-Amino-6-bromonicotinic acid with pivaloyl chloride in the presence of a suitable base. While seemingly straightforward, this transformation presents several challenges during scale-up related to reagent handling, reaction control, and product purification.
Core Reaction Scheme:
The fundamental reaction is the formation of an amide bond between the amino group of the nicotinic acid derivative and the acyl chloride.
Caption: High-level workflow for the synthesis of 6-Bromo-5-pivalamidonicotinic acid.
Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up process in a question-and-answer format.
Reaction & Synthesis Issues
Question: We are experiencing low and inconsistent yields upon scaling the reaction from 10g to 1kg. What are the likely causes?
Answer: Low yield at scale is a common problem that can stem from several factors. Here is a systematic approach to troubleshooting:
Moisture Contamination: Pivaloyl chloride is highly reactive and moisture-sensitive.[1][2] On a larger scale, ensuring all reagents, solvents, and the reactor are scrupulously dry is critical. Any moisture will hydrolyze the pivaloyl chloride to pivalic acid, reducing the available acylating agent and complicating purification.[1][3]
Inefficient Mixing: In larger reactors, inadequate agitation can lead to localized "hot spots" or areas of high reagent concentration. This can promote side reactions or leave pockets of unreacted starting material. Ensure the reactor's mixing geometry and speed are sufficient to maintain a homogeneous slurry or solution.
Temperature Control: The acylation reaction is exothermic. Without efficient heat dissipation in a large reactor, the internal temperature can rise uncontrollably, leading to thermal degradation of the product or the formation of impurities.[4] A well-calibrated jacketed reactor with controlled addition rates is essential.
Reagent Quality: The purity of the starting 5-Amino-6-bromonicotinic acid is crucial. Impurities can interfere with the reaction or be carried through to the final product.
comparing synthesis routes for 6-Bromo-5-pivalamidonicotinic acid
A Comparative Guide to the Synthesis of 6-Bromo-5-pivalamidonicotinic Acid for Pharmaceutical Research and Development Abstract 6-Bromo-5-pivalamidonicotinic acid is a key building block in the synthesis of various pharm...
Author: BenchChem Technical Support Team. Date: March 2026
A Comparative Guide to the Synthesis of 6-Bromo-5-pivalamidonicotinic Acid for Pharmaceutical Research and Development
Abstract
6-Bromo-5-pivalamidonicotinic acid is a key building block in the synthesis of various pharmacologically active molecules. Its structural features, a substituted pyridine ring with bromine, a carboxylic acid, and a bulky pivaloyl group, make it a valuable intermediate for introducing specific functionalities and steric hindrance in drug candidates. This guide provides a comparative analysis of two potential synthetic routes to this compound, offering detailed experimental protocols, mechanistic insights, and a critical evaluation of their respective advantages and disadvantages. The information presented is intended for researchers, scientists, and professionals in the field of drug development to make informed decisions in their synthetic endeavors.
Introduction
The pyridine nucleus is a ubiquitous scaffold in medicinal chemistry, and its functionalization plays a crucial role in modulating the biological activity of drug molecules. 6-Bromo-5-pivalamidonicotinic acid, with its distinct substitution pattern, offers a versatile platform for further chemical modifications. The bromine atom can participate in various cross-coupling reactions, the carboxylic acid allows for amide or ester formation, and the pivaloyl group provides a lipophilic and sterically demanding moiety. This guide explores two plausible synthetic pathways for the preparation of this important intermediate, starting from readily available precursors.
Route 1: Multi-step Synthesis via Nitration of 6-Bromonicotinic Acid
This route begins with the synthesis of 6-bromonicotinic acid, followed by a series of functional group transformations to introduce the pivalamido group at the 5-position.
Workflow Diagram
Caption: Synthetic pathway for Route 1.
Rationale and Experimental Protocols
Step 1: Synthesis of 6-Bromonicotinic Acid
The synthesis commences with the conversion of the hydroxyl group of 6-hydroxynicotinic acid to a bromine atom. This is a standard transformation that can be achieved using a strong brominating agent like phosphorus pentabromide.
Experimental Protocol:
To 6-hydroxynicotinic acid (1 equivalent), phosphorus pentabromide (4.3 equivalents) is carefully added. The mixture is heated with stirring at 70-80°C for 15 minutes and then at 120°C for 1 hour.[1] During this time, the initial liquid solidifies. After cooling, the solid mass is carefully added to ice water. The resulting white precipitate of 6-bromonicotinic acid is collected by filtration, washed with water, and can be recrystallized from aqueous ethanol.[1]
Step 2: Esterification of 6-Bromonicotinic Acid
To prevent unwanted side reactions with the carboxylic acid in subsequent steps, it is protected as a methyl ester. Thionyl chloride is a common reagent for this transformation, first forming the acyl chloride which then reacts with methanol.
Experimental Protocol:
6-Bromonicotinic acid (1 equivalent) is suspended in methanol (10 volumes). Thionyl chloride (1.2 equivalents) is added dropwise at 0°C. The reaction mixture is then heated to reflux for 4 hours. The solvent is removed under reduced pressure, and the residue is neutralized with a saturated solution of sodium bicarbonate. The product, methyl 6-bromonicotinate, is extracted with ethyl acetate, and the organic layer is dried over anhydrous sodium sulfate and concentrated.
Step 3: Nitration of Methyl 6-Bromonicotinate
The introduction of a nitro group at the 5-position is a key step. This is typically achieved via electrophilic aromatic substitution using a mixture of nitric acid and sulfuric acid. The electron-withdrawing nature of the bromine and the ester group directs the nitration to the 5-position.
Experimental Protocol:
Methyl 6-bromonicotinate (1 equivalent) is added portion-wise to a pre-cooled (0°C) mixture of concentrated sulfuric acid (5 volumes) and fuming nitric acid (1.5 equivalents). The reaction is stirred at 0°C for 1 hour and then allowed to warm to room temperature and stirred for an additional 4 hours. The mixture is then carefully poured onto crushed ice, and the resulting precipitate is filtered, washed with cold water, and dried to afford methyl 6-bromo-5-nitronicotinate.
Step 4: Reduction of the Nitro Group
The nitro group is reduced to an amine, which is the precursor for the final pivalamido group. Catalytic hydrogenation is a clean and efficient method for this transformation.
Experimental Protocol:
Methyl 6-bromo-5-nitronicotinate (1 equivalent) is dissolved in methanol (15 volumes). A catalytic amount of 10% palladium on carbon (10% w/w) is added. The mixture is stirred under a hydrogen atmosphere (balloon pressure) at room temperature until the starting material is consumed (monitored by TLC). The catalyst is then removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield methyl 5-amino-6-bromonicotinate.[2]
Step 5: Pivaloylation of Methyl 5-Amino-6-bromonicotinate
The amino group is acylated using pivaloyl chloride to introduce the pivalamido moiety.[3] Pivaloyl chloride is a reactive acylating agent, and the reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.[2][4]
Experimental Protocol:
Methyl 5-amino-6-bromonicotinate (1 equivalent) is dissolved in pyridine (10 volumes) and cooled to 0°C. Pivaloyl chloride (1.2 equivalents) is added dropwise, and the reaction mixture is stirred at room temperature overnight. The reaction is then quenched with water, and the product is extracted with ethyl acetate. The organic layer is washed with 1M HCl, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate and concentrated to give methyl 6-bromo-5-pivalamidonicotinate.
Step 6: Hydrolysis of the Methyl Ester
The final step is the hydrolysis of the methyl ester to the carboxylic acid. This is typically achieved under basic conditions, for example, using lithium hydroxide.
Experimental Protocol:
Methyl 6-bromo-5-pivalamidonicotinate (1 equivalent) is dissolved in a mixture of tetrahydrofuran (THF) and water (3:1, 10 volumes). Lithium hydroxide monohydrate (1.5 equivalents) is added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The THF is removed under reduced pressure, and the aqueous solution is acidified to pH 3-4 with 1M HCl. The resulting precipitate is filtered, washed with cold water, and dried under vacuum to yield 6-bromo-5-pivalamidonicotinic acid.
Evaluation of Route 1
Parameter
Assessment
Starting Material Availability
6-Hydroxynicotinic acid is a commercially available and relatively inexpensive starting material.
Number of Steps
6 steps. This is a relatively long synthesis.
Overall Yield
The overall yield is likely to be moderate to low due to the multiple steps involved.
Purification
Purification is required at most steps, which can be time-consuming and lead to material loss.
Scalability
The nitration and hydrogenation steps may require special equipment and safety precautions for large-scale synthesis.
Key Challenges
Potential for side reactions during nitration and the need for careful control of reaction conditions.
Route 2: Convergent Synthesis from Methyl 6-Amino-5-bromonicotinate
This more direct route utilizes a commercially available or readily synthesized intermediate, significantly shortening the overall synthesis.
Workflow Diagram
Caption: Synthetic pathway for Route 2.
Rationale and Experimental Protocols
Step 1: Pivaloylation of Methyl 6-Amino-5-bromonicotinate
This route begins with the direct acylation of the amino group of methyl 6-amino-5-bromonicotinate.[4][5] This starting material can be sourced commercially or synthesized. The pivaloylation is a straightforward amide bond formation.
Experimental Protocol:
To a solution of methyl 6-amino-5-bromonicotinate (1 equivalent) in pyridine (10 volumes) at 0°C, pivaloyl chloride (1.2 equivalents) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. After completion of the reaction, the mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed successively with 1M HCl, saturated aqueous sodium bicarbonate, and brine. The organic phase is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford methyl 6-bromo-5-pivalamidonicotinate.
Step 2: Hydrolysis of the Methyl Ester
The final step is the saponification of the methyl ester to the desired carboxylic acid using a base such as lithium hydroxide.
Experimental Protocol:
Methyl 6-bromo-5-pivalamidonicotinate (1 equivalent) is dissolved in a mixture of THF and water (3:1, 10 volumes). Lithium hydroxide monohydrate (1.5 equivalents) is added, and the reaction is stirred at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material. The THF is then removed in vacuo, and the remaining aqueous solution is diluted with water and acidified to a pH of 3-4 with 1M HCl. The white precipitate that forms is collected by filtration, washed with cold water, and dried under vacuum to give the final product, 6-bromo-5-pivalamidonicotinic acid.
Evaluation of Route 2
Parameter
Assessment
Starting Material Availability
Methyl 6-amino-5-bromonicotinate is a key intermediate that may be commercially available, though potentially at a higher cost than the starting material for Route 1.[4][5]
Number of Steps
2 steps. This is a highly convergent and efficient route.
Overall Yield
The overall yield is expected to be high due to the fewer number of steps.
Purification
Purification is required for both steps, but the overall effort is significantly less than in Route 1.
Scalability
This route is highly scalable due to the straightforward nature of the reactions.
Key Advantages
High efficiency, fewer steps, and likely higher overall yield.
Comparative Summary and Conclusion
Feature
Route 1
Route 2
Starting Material
6-Hydroxynicotinic Acid
Methyl 6-Amino-5-bromonicotinate
Number of Steps
6
2
Plausible Overall Yield
Low to Moderate
High
Process Complexity
High
Low
Scalability
Moderate
High
References
Procedures are reported to prepare the tert‐butyl esters of 2‐aminonicotinic acid, 4‐aminonicotinic acid, 5‐aminonicotinic acid, and 6‐aminonicotinic acid from 2‐chloronicotinic acid, 4‐chloronicotinic acid, 5‐bromonicotinic acid, and 6‐chloronicotinic acid, respectively, without need for purification of intermediates. J. Heterocyclic Chem., (2012). [Link]
Synthesis of A. 6-Bromonicotinic Acid - PrepChem.com. [Link]
METHYL 6-AMINO-5-BROMONICOTINATE Three Chongqing Chemdad Co. [Link]
Synthesis of A. 6-Bromonicotinic Acid - PrepChem.com. [Link]
Comparative Guide: Biological Applications of Nicotinic Acid Derivatives vs. Synthetic Precursor 6-Bromo-5-pivalamidonicotinic Acid
In the landscape of drug discovery, distinguishing between direct biological effectors and synthetic pharmacophore precursors is critical. Nicotinic acid (Niacin) is a well-documented biological agent known for its lipid...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of drug discovery, distinguishing between direct biological effectors and synthetic pharmacophore precursors is critical. Nicotinic acid (Niacin) is a well-documented biological agent known for its lipid-lowering properties via G-protein coupled receptor activation[1]. Conversely, 6-Bromo-5-pivalamidonicotinic acid (CAS 1142192-31-1) possesses no intrinsic biological activity in its native state[2]. Instead, it serves as a highly functionalized, sterically hindered building block used to synthesize novel, complex nicotinic acid derivatives.
This guide objectively compares the direct biological performance of native nicotinic acids against the synthetic utility of 6-Bromo-5-pivalamidonicotinic acid, providing researchers with the mechanistic causality and experimental workflows needed to leverage both compounds effectively.
Mechanistic & Structural Comparison
The Biological Effector: Nicotinic Acid (Niacin)
Niacin acts directly on GPR109A (also known as HCA2), a Gi/o-protein coupled receptor predominantly expressed in adipocytes and immune cells[3]. The binding of niacin requires a precise fit: the carboxylate group forms a critical salt bridge with Arg111 within the receptor pocket, while the small, unhindered pyridine ring tucks into a narrow hydrophobic cleft. Upon activation, the Gi subunit inhibits adenylate cyclase, leading to a drop in intracellular cyclic AMP (cAMP). This reduction prevents Protein Kinase A (PKA) from phosphorylating Hormone-Sensitive Lipase (HSL), potently inhibiting lipolysis and reducing circulating free fatty acids[1].
The Synthetic Precursor: 6-Bromo-5-pivalamidonicotinic Acid
Unlike niacin, 6-Bromo-5-pivalamidonicotinic acid cannot bind to GPR109A. The addition of a bulky 5-pivalamido (2,2-dimethylpropanamido) group and a large bromine atom at the C6 position creates severe steric clashes that physically block the molecule from entering the GPR109A binding pocket.
However, this lack of biological activity is by design. The compound is a synthetic hub :
C6 Bromine: Primes the pyridine ring for Palladium-catalyzed carbon-carbon bond formation (e.g., Suzuki-Miyaura cross-coupling)[4].
C5 Pivalamido Group: Acts as a robust protecting group for the amine, preventing unwanted side reactions during cross-coupling while directing ortho-metalation if required.
C3 Carboxylic Acid: Remains available for downstream amidation to generate novel receptor agonists or kinase inhibitors.
The table below summarizes the divergent profiles of the biological effector versus the synthetic precursor.
Property / Metric
Nicotinic Acid (Niacin)
6-Bromo-5-pivalamidonicotinic acid
Primary Classification
Biological Effector (Drug)
Synthetic Precursor (Building Block)
Target Receptor
GPR109A (HCA2)
None (Sterically excluded)
In Vitro EC50 (GPR109A)
~100 nM
>100 µM (Inactive)
Structural Utility
Low (End-stage molecule)
High (Cross-coupling scaffold)
Key Functional Groups
Carboxylate, Pyridine nitrogen
C6-Bromo, C5-Pivalamido, C3-Carboxylate
Experimental Workflows & Protocols
To rigorously validate the differences between these compounds, two distinct experimental workflows are required. Protocol 1 is a biological assay proving the inactivity of the precursor, while Protocol 2 is a synthetic methodology demonstrating its true utility.
Protocol 1: In Vitro GPR109A cAMP Accumulation Assay
Purpose: To demonstrate that the steric bulk of 6-Bromo-5-pivalamidonicotinic acid abolishes GPR109A receptor activation compared to Niacin.
Causality & Design: Because GPR109A is a Gi-coupled receptor, its activation lowers cAMP. In resting cells, cAMP is already near baseline, making reductions impossible to measure. Therefore, we use Forskolin to directly activate adenylate cyclase, creating an artificial spike in cAMP. A true agonist (Niacin) will suppress this spike, while an inactive compound will not[1],[3]. We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for its superior signal-to-noise ratio in detecting transient cAMP changes.
Step-by-Step Methodology:
Cell Preparation: Culture CHO-K1 cells stably expressing human GPR109A in F12-K medium supplemented with 10% FBS. Seed at 10,000 cells/well in a 384-well microplate.
Compound Preparation: Prepare 10-point serial dilutions (10 µM to 0.1 nM) of Niacin (Positive Control) and 6-Bromo-5-pivalamidonicotinic acid (Test Compound) in assay buffer (HBSS + 0.1% BSA + 0.5 mM IBMX to prevent cAMP degradation).
Forskolin Stimulation: Add Forskolin to a final concentration of 10 µM to all wells simultaneously with the compound additions.
Incubation: Incubate the microplate at Room Temperature for 30 minutes to allow Gi-mediated suppression of adenylate cyclase.
Detection: Add TR-FRET cAMP lysis/detection reagents (e.g., cAMP-d2 conjugate and Anti-cAMP Cryptate). Incubate for 1 hour.
Readout: Read the plate on a time-resolved fluorescence microplate reader (Excitation: 337 nm; Emission: 665 nm / 620 nm ratio).
Validation: Niacin will yield an EC50 of ~100 nM, showing a dose-dependent decrease in the 665/620 ratio. 6-Bromo-5-pivalamidonicotinic acid will show a flatline response, validating its biological inactivity.
Purpose: To utilize the C6-bromo group of the inactive precursor to synthesize a novel, potentially biologically active 5-amino-6-aryl-nicotinic acid derivative.
Causality & Design: The C6 position of 6-Bromo-5-pivalamidonicotinic acid is highly sterically hindered by the adjacent C5-pivalamido group. Standard palladium catalysts (like
) undergo oxidative addition too slowly with hindered bromopyridines. To overcome this, we utilize paired with the electron-rich, bulky phosphine ligand Tricyclohexylphosphine () . The steric bulk of accelerates the dissociation of palladium into the active mono-ligated species, driving rapid oxidative addition into the stubborn C-Br bond[4].
Step-by-Step Methodology:
Reaction Setup: In an oven-dried Schlenk flask under argon, combine 6-Bromo-5-pivalamidonicotinic acid (1.0 eq) and the desired Arylboronic acid (1.2 eq).
Catalyst Addition: Add
(0.02 eq) and (0.08 eq). The 1:4 Pd-to-ligand ratio ensures stabilization of the active catalytic species.
Base & Solvent: Add anhydrous
(3.0 eq) as the base. Suspend the mixture in a degassed solvent system of 1,4-Dioxane/Water (4:1 ratio, 0.2 M). The water is crucial for activating the boronic acid via transmetalation.
Heating: Heat the reaction mixture to 90°C for 12 hours under vigorous stirring.
Workup: Cool to room temperature, acidify to pH 3 with 1M HCl (to protonate the carboxylic acid), and extract with Ethyl Acetate (3x).
Deprotection (Optional): To remove the pivaloyl group and yield the free amine, reflux the purified intermediate in 6M HCl for 4 hours.
Purification: Purify the final product via reverse-phase preparative HPLC to yield the novel biologically active candidate.
Fig 2: Palladium-catalyzed Suzuki-Miyaura derivatization workflow for the precursor.
Conclusion
While nicotinic acid is a potent, direct modulator of lipid metabolism via GPR109A, 6-Bromo-5-pivalamidonicotinic acid is an intentionally inactive, highly specialized synthetic precursor. By understanding the steric causality that prevents its biological binding, researchers can exploit its halogenated and protected functional groups to drive complex cross-coupling reactions, ultimately expanding the library of novel nicotinic acid-derived therapeutics.
References
PubChemLite : 6-bromo-5-pivalamidonicotinic acid (C11H13BrN2O3). Université du Luxembourg. 2
Diabetes, Obesity and Metabolism (Ovid) : Future of GPR109A agonists in the treatment of dyslipidaemia.1
bioRxiv : Niacin fine-tunes energy homeostasis through canonical GPR109A signaling. 3
PMC (National Institutes of Health) : A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. 4
Structural Validation and Spectroscopic Profiling: 6-Bromo-5-pivalamidonicotinic acid
Executive Summary In the synthesis of advanced kinase inhibitors—particularly those targeting c-Met or involving 5-azaindole scaffolds—6-Bromo-5-pivalamidonicotinic acid serves as a critical "privileged intermediate." It...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the synthesis of advanced kinase inhibitors—particularly those targeting c-Met or involving 5-azaindole scaffolds—6-Bromo-5-pivalamidonicotinic acid serves as a critical "privileged intermediate." Its structural integrity is paramount because the bromine handle is required for subsequent Suzuki-Miyaura couplings, while the pivaloyl group provides orthogonal protection and solubility modulation.
This guide objectively compares the spectroscopic performance of the Pivaloyl (Piv) protected variant against its two primary alternatives: the Acetyl (Ac) protected analog and the Free Amine precursor. We demonstrate why the Pivaloyl derivative offers superior physiochemical properties for scale-up and provide a self-validating spectroscopic protocol for its identification.
Strategic Comparison: Why Pivaloyl?
The choice of protecting group (PG) on the 5-amino position dramatically alters the compound's solubility and crystallinity. Below is a comparative analysis of the three distinct states encountered during development.
Scientist's Insight: While the Acetyl group is atom-efficient, the Pivaloyl group is superior for process chemistry . Its steric bulk prevents intermolecular H-bonding stacking, significantly improving solubility in organic solvents (EtOAc) used during extraction. Furthermore, the 9-proton NMR singlet provides an unmistakable integration standard for purity assays.
is required. The carboxylic acid moiety renders the molecule insoluble in CDCl.
The "Diagnostic Gap"
The most critical validation step is confirming the regiochemistry of acylation (exocyclic amine vs. ring nitrogen).
Aromatic Region: The pyridine protons (H-2 and H-4) appear as two distinct singlets (or meta-coupled doublets,
Hz).
Aliphatic Region: The Pivaloyl group appears in a "silent" region of the spectrum, free from water or DMSO solvent peaks.
Predicted Chemical Shifts (
, ppm in DMSO-d):
Proton
Shift ()
Multiplicity
Integration
Assignment Logic
COOH
13.5 - 14.0
Broad Singlet
1H
Acidic proton; highly deshielded.
NH (Amide)
9.6 - 9.8
Singlet
1H
Downfield due to electron-withdrawing Piv + Pyridine ring.
H-2
8.7 - 8.8
Doublet ( Hz)
1H
Most deshielded; flanked by N and COOH.
H-4
8.3 - 8.4
Doublet ( Hz)
1H
Shielded relative to H-2; ortho to Amide.
t-Butyl
1.25 - 1.28
Strong Singlet
9H
The Validation Signal.
Critical QC Check: If you observe a shift of the t-Butyl group to >1.5 ppm or a loss of the amide NH signal, suspect O-acylation of the carboxylic acid (mixed anhydride formation) or N-acylation of the pyridine ring nitrogen.
B. Mass Spectrometry (MS)
Method: ESI (Electrospray Ionization).
Mode: Negative Mode (ESI-) is preferred for the carboxylic acid; Positive Mode (ESI+) for the amide.
The Bromine Signature:
Bromine exists as two isotopes,
Br (50.7%) and Br (49.3%). This creates a mandatory 1:1 doublet pattern separated by 2 mass units.
Formula: C
HBrNO
Molecular Weight: ~301.14 g/mol
Target Ions (ESI+):
301 (Br, M+H)
303 (Br, M+H)
Intensity Ratio: 1:1 (Visual confirmation of Br presence)
C. Infrared Spectroscopy (FT-IR)
C=O (Acid): ~1710–1730 cm
(Broad, strong)
C=O (Amide): ~1660–1680 cm
(Sharp, distinct from acid)
C-Br: ~1000–1100 cm
(Fingerprint region)
Visualized Workflows (Graphviz)
Workflow 1: Synthesis & QC Decision Tree
This logic flow ensures that only high-purity material moves to the next stage (Suzuki Coupling).
Caption: Decision tree for the synthesis and validation of the pivaloyl derivative, highlighting failure modes (bis-acylation).
Workflow 2: Mass Spec Fragmentation Logic
Understanding how the molecule breaks down verifies the structure beyond just the molecular weight.
Caption: Predicted ESI+ fragmentation pathway. The loss of isobutene (-56 Da) is characteristic of pivalamides.
Experimental Protocols
Protocol A: Synthesis for Analytical Standards
Use this protocol to generate the reference standard described above.
Setup: In a 100 mL round-bottom flask, suspend 6-bromo-5-aminonicotinic acid (1.0 eq) in anhydrous Pyridine (10 vol).
Note: Pyridine acts as both solvent and base.
Addition: Cool to 0°C. Dropwise add Pivaloyl Chloride (1.2 eq).
Observation: The slurry will clear as the intermediate forms, then potentially precipitate.
Reaction: Stir at Room Temperature for 4 hours. Monitor by LC-MS (Target
: 301/303).
Workup (Crucial for Purity):
Concentrate pyridine under reduced pressure.
Dilute residue with water.
Adjust pH to ~3-4 using 1N HCl. The product will precipitate as a white solid.
Filter and wash with water to remove pyridine salts.
Drying: Vacuum oven at 50°C.
Protocol B: NMR Sample Preparation
Weigh 10-15 mg of the dried solid.
Add 0.6 mL DMSO-d
.
Sonicate for 30 seconds. (Do not heat excessively to avoid amide exchange).
Acquire spectrum with at least 16 scans to resolve the aromatic doublets.
References
Chemical Shifts of Pyridine Derivatives
Katcka, M., & Urbanski, T. (1964). NMR Spectra of Pyridine, Picolines and Their Hydrochlorides. Bulletin de l'Académie Polonaise des Sciences.
(General Pyridine Shift Principles)
Bromine Isotope Patterns in Mass Spectrometry
Save My Exams. (2025). M+1 & M+2 Peaks - CIE A Level Chemistry Revision Notes.
Pivaloyl Protecting Group Chemistry
Wikipedia Contributors. (2025). Pivalic acid - Alcohol and Amine Protection.
Assessing the Purity of Synthesized 6-Bromo-5-pivalamidonicotinic Acid: A Methodological Comparison
Introduction: The Criticality of Intermediate Purity 6-Bromo-5-pivalamidonicotinic acid (CAS: 1142192-31-1) is a high-value heterocyclic building block, frequently employed in the synthesis of allosteric SHP2 inhibitors...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Criticality of Intermediate Purity
6-Bromo-5-pivalamidonicotinic acid (CAS: 1142192-31-1) is a high-value heterocyclic building block, frequently employed in the synthesis of allosteric SHP2 inhibitors and other kinase-targeting therapeutics [1].[1][2] Its structural complexity—featuring a halogen handle for cross-coupling, a pivalamide directing/protecting group, and a carboxylic acid moiety—presents unique challenges for purity assessment.
In drug discovery, the purity of such intermediates is not merely a compliance metric; it is a determinant of downstream success. Unreacted amine precursors (6-bromo-5-aminonicotinic acid) can poison palladium catalysts during Suzuki couplings, while debrominated side-products lead to difficult-to-separate impurities in the final API.[1]
This guide objectively compares two primary methodologies for assessing the purity of this compound: High-Performance Liquid Chromatography (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR) .[1] While HPLC is the industry workhorse, this guide argues that qNMR offers superior "time-to-truth" for synthesized intermediates lacking certified reference standards.[1]
Impurity Profiling & Fate Mapping[2]
Before selecting an analytical method, one must understand the "Enemy"—the specific impurities likely to be present. Based on the standard synthesis route (pivalylation of 6-bromo-5-aminonicotinic acid), the following impurities are critical:
Impurity A (Precursor): 6-Bromo-5-aminonicotinic acid.[1][2] Origin: Incomplete reaction.
Impurity B (Byproduct): 5-Pivalamidonicotinic acid.[1][2] Origin: Hydrodehalogenation (if catalytic hydrogenation was used previously).[2]
Impurity C (Reagent): Pivalic acid/Pivaloyl chloride residues.[2]
Visualization: Impurity Fate Map
The following diagram illustrates the origin of these impurities and their behavior during analysis.
Caption: Figure 1. Synthesis pathway and impurity origins for 6-Bromo-5-pivalamidonicotinic acid.
Methodological Comparison
Method A: HPLC-UV (The Relative Standard)
HPLC is the standard for checking "homogeneity."[1][2] However, for a synthesized intermediate without a commercial standard, HPLC relies on "Area % normalization." This assumes that the extinction coefficients (
) of the product and all impurities are identical at the detection wavelength—a dangerous assumption for aromatic amides vs. amines.
Pros: High sensitivity (LOD < 0.05%), excellent separation of structural isomers.
Cons: Requires Reference Standards for absolute quantitation; "blind" to non-UV active impurities (like Pivalic acid).[2]
Method B: qNMR (The Absolute Standard)
qNMR utilizes the fundamental physical principle that signal intensity is directly proportional to the number of nuclei, regardless of chemical structure. It provides an absolute purity value (mass %) using an unrelated internal standard (IS).
Pros:No reference standard of the analyte is required. Detects residual solvents and reagents simultaneously. Traceable to SI units [2].[2][3][4]
Cons: Lower sensitivity (LOD ~0.1-1%); requires ~10-20 mg of sample.[1][2]
Comparative Data Summary
Feature
Method A: HPLC-UV
Method B: 1H-qNMR
Primary Output
Purity (% Area)
Purity (% Mass)
Reference Standard
Required for Assay (External Std)
Required (Internal Std - Generic)
Specificity
High (Chromatographic resolution)
High (Spectral resolution)
Detection Limit
< 0.05%
~ 0.5%
Total Analysis Time
45 min (run) + 60 min (prep)
15 min (prep + run)
Blind Spots
Inorganic salts, non-UV organics
Paramagnetic impurities, overlapping signals
Experimental Protocols
Protocol 1: Self-Validating qNMR Workflow
Rationale: This protocol uses Dimethyl Sulfone (DMSO2) as the Internal Standard (IS). DMSO2 presents a clean singlet at
3.0 ppm, which does not overlap with the pivaloyl methyls ( 1.3 ppm) or the aromatic pyridine protons ( 8.0–9.0 ppm).
Use the following logic flow to determine which method to apply during your synthesis campaign.
Caption: Figure 2. Decision matrix for selecting the appropriate purity assessment method.
Conclusion
For the assessment of synthesized 6-Bromo-5-pivalamidonicotinic acid, qNMR is the superior method for initial characterization and value assignment , primarily because it accounts for invisible impurities like pivalic acid and residual solvents that HPLC-UV misses.[1] HPLC-UV should be reserved for routine process monitoring after a reference standard has been fully characterized by qNMR.[1]
References
Chen, Y. N., et al. "Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases." Nature 535.7610 (2016): 148-152.[1] Link
BIPM. "Internal Standard Reference Data for qNMR." Bureau International des Poids et Mesures. Link[2]
Garg, N. K., et al. "Methods for the Synthesis of Heteroatom Containing Polycyclic Aromatic Hydrocarbons." World Intellectual Property Organization, WO2021/087453. Link
Simova, S. "NMR spectroscopy in pharmaceutical analysis."[2] Journal of Pharmaceutical and Biomedical Analysis 147 (2018): 127-136.[1][2]
A Researcher's Guide to the In Vitro Evaluation of 6-Bromo-5-pivalamidonicotinic Acid Derivatives: A Comparative Framework
This guide provides a comprehensive framework for the in vitro evaluation of novel 6-Bromo-5-pivalamidonicotinic acid derivatives. While specific experimental data for this class of compounds is not yet widely published,...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive framework for the in vitro evaluation of novel 6-Bromo-5-pivalamidonicotinic acid derivatives. While specific experimental data for this class of compounds is not yet widely published, this document outlines a robust, multi-faceted approach to characterizing their therapeutic potential. Drawing upon the well-documented activities of related nicotinic acid and nicotinamide analogs, we present a series of recommended assays, detailed protocols, and data interpretation strategies for anticancer, antimicrobial, and anti-inflammatory applications.[1][2][3][4][5] This guide is intended for researchers, scientists, and drug development professionals seeking to explore the bioactivity of this promising chemical scaffold.
Rationale for Evaluation: The Therapeutic Promise of Nicotinic Acid Derivatives
Nicotinic acid (Niacin, Vitamin B3) and its amide, nicotinamide, are fundamental to various biological processes. Their derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][2][3] The core pyridine ring of nicotinic acid serves as a versatile scaffold for developing novel therapeutic agents. Published research has demonstrated the potential of nicotinic acid derivatives as anticancer, anti-inflammatory, and antimicrobial agents.[4][5][6]
A particularly compelling aspect of nicotinamide-related compounds is their ability to inhibit Poly (ADP-ribose) polymerase (PARP) enzymes.[7][8][9] PARP inhibitors have emerged as a clinically significant class of anticancer drugs, especially for cancers with deficiencies in DNA repair mechanisms.[9][10] The structural similarity of 6-Bromo-5-pivalamidonicotinic acid derivatives to nicotinamide suggests that they may also function as PARP inhibitors, providing a strong rationale for their evaluation as potential anticancer agents.[7][11]
In Vitro Anticancer Evaluation
The initial assessment of anticancer potential typically involves cytotoxicity screening against various cancer cell lines, followed by mechanistic assays to elucidate the mode of action.
Cytotoxicity Screening: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is a reliable and high-throughput method for determining the cytotoxic effects of novel compounds on cancer cells.
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and incubate at 37°C in a humidified atmosphere with 5% CO2.
Cell Seeding: Trypsinize confluent cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well. Allow the cells to adhere overnight.
Compound Treatment: Prepare a stock solution of the 6-Bromo-5-pivalamidonicotinic acid derivatives in DMSO. Serially dilute the compounds in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the old media with the media containing the test compounds and a vehicle control (DMSO).
Incubation: Incubate the plates for 48-72 hours.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each compound.
MTT Assay Experimental Workflow
Derivative
Modification
IC50 (µM) on MCF-7
IC50 (µM) on A549
IC50 (µM) on HCT-116
Parent Compound
6-Bromo-5-pivalamidonicotinic acid
>100
>100
>100
Derivative A
R1 = -OCH3
25.4
32.1
45.8
Derivative B
R1 = -Cl
15.8
21.5
33.2
Derivative C
R2 = -NH2
8.2
12.9
19.7
Doxorubicin
(Control)
0.5
0.8
0.6
Mechanistic Study: PARP-1 Inhibition Assay
Given the structural similarity to nicotinamide, a known PARP inhibitor, it is crucial to assess the direct inhibitory effect of the derivatives on PARP-1 activity.[7][9] This can be achieved using a commercially available PARP-1 inhibitor screening kit.[12][13]
Reagent Preparation: Prepare all kit components (e.g., assay buffer, PARP-1 enzyme, activated DNA, NAD+, developing solution) as per the manufacturer's instructions.
Reaction Setup: In a 96-well plate, add the assay buffer, activated DNA, and the test compounds at various concentrations.
Enzyme Addition: Add the PARP-1 enzyme to each well to initiate the reaction.
NAD+ Addition: Add NAD+ to each well.
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (e.g., 60 minutes).
Development: Add the developing solution to stop the reaction and generate a colorimetric or fluorescent signal.
Signal Measurement: Read the absorbance or fluorescence using a microplate reader.
Data Analysis: Calculate the percentage of PARP-1 inhibition for each compound concentration and determine the IC50 value.
Role of PARP-1 in DNA Repair and Inhibition
In Vitro Antimicrobial Evaluation
The emergence of antimicrobial resistance necessitates the discovery of new antibacterial and antifungal agents.[14][15] Nicotinic acid derivatives have shown promise in this area.[5]
The broth microdilution assay is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14][16]
Bacterial Strains: Use a panel of clinically relevant bacteria, including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains.
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final concentration specified by CLSI guidelines.
Compound Preparation: Serially dilute the test compounds in a 96-well plate using cation-adjusted Mueller-Hinton broth.
Inoculation: Inoculate each well with the bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.
Incubation: Incubate the plates at 37°C for 18-24 hours.
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Broth Microdilution Assay Workflow
Derivative
Modification
MIC (µg/mL) on S. aureus
MIC (µg/mL) on E. coli
Parent Compound
6-Bromo-5-pivalamidonicotinic acid
>128
>128
Derivative A
R1 = -OCH3
64
128
Derivative B
R1 = -Cl
32
64
Derivative C
R2 = -NH2
16
32
Vancomycin
(Control for S. aureus)
1
N/A
Ciprofloxacin
(Control for E. coli)
N/A
0.5
In Vitro Anti-inflammatory Evaluation
Chronic inflammation is a hallmark of many diseases. Nicotinic acid and its derivatives have been reported to possess anti-inflammatory properties.[4]
Inhibition of Pro-inflammatory Cytokines
A key mechanism of anti-inflammatory action is the suppression of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in immune cells stimulated with lipopolysaccharide (LPS).
Cell Culture: Culture RAW 264.7 murine macrophages or human peripheral blood mononuclear cells (PBMCs).
Cell Seeding: Seed the cells into a 96-well plate and allow them to adhere.
Compound Treatment: Treat the cells with various concentrations of the test compounds for 1 hour.
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response. Include a negative control (no LPS) and a positive control (LPS only).
Incubation: Incubate the plates for 24 hours.
Supernatant Collection: Collect the cell culture supernatants.
ELISA: Quantify the levels of TNF-α and IL-6 in the supernatants using specific ELISA kits.
Data Analysis: Calculate the percentage of cytokine inhibition compared to the LPS-only control and determine the IC50 values.
Derivative
Modification
TNF-α Inhibition IC50 (µM)
IL-6 Inhibition IC50 (µM)
Parent Compound
6-Bromo-5-pivalamidonicotinic acid
>100
>100
Derivative A
R1 = -OCH3
45.2
55.8
Derivative B
R1 = -Cl
33.7
42.1
Derivative C
R2 = -NH2
21.5
29.3
Dexamethasone
(Control)
0.1
0.2
Conclusion and Future Directions
This guide provides a foundational strategy for the in vitro evaluation of 6-Bromo-5-pivalamidonicotinic acid derivatives. The proposed assays will enable a comprehensive comparison of their anticancer, antimicrobial, and anti-inflammatory potential. Positive results from these initial screens will warrant further investigation, including studies on other cancer cell lines, resistant microbial strains, and additional inflammatory mediators. Elucidating the structure-activity relationships from this data will be crucial for optimizing the lead compounds for further preclinical development.
References
Jain, N., Utreja, D., Kaur, K., & Jain, P. (2021). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Mini Reviews in Medicinal Chemistry, 21(7), 847-882. Available at: [Link][1][17]
Biobide. (n.d.). What is an Inhibition Assay? - Blog. Available at: [Link][18]
Al-Warhi, T., et al. (2023). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Frontiers in Chemistry. Available at: [Link][6]
Jain, N., et al. (2021). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. PubMed. Available at: [Link][2]
Bentham Science. (2020). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Available at: [Link][3]
ResearchGate. (n.d.). PARP inhibition by nicotinamide. (A) Nicotinamide inhibits in vitro... Available at: [Link][7]
Mihajlovic, M., et al. (2023). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. PMC - NIH. Available at: [Link][14]
Indian Journal of Medical Sciences. (2020). Role of poly (ADP) ribose polymerase-1 inhibition by nicotinamide as a possible additive treatment to modulate host immune response and prevention of cytokine storm in COVID-19. Available at: [Link][8]
BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. Available at: [Link][19]
Sahu, S., et al. (2021). Post-chemotherapy maintenance treatment by nicotinamide riboside, a poly ADP ribose polymerase 1 inhibitor, in BRCA mutated advanced ovarian cancer – A perspective. Journal of Cancer Research and Therapeutics. Available at: [Link][9]
Amsbio. (n.d.). Enzyme Activity Assays. Available at: [Link][12]
Moutal, A., et al. (2021). Nicotinamide, a Poly [ADP-Ribose] Polymerase 1 (PARP-1) Inhibitor, as an Adjunctive Therapy for the Treatment of Alzheimer's Disease. Frontiers in Cellular Neuroscience. Available at: [Link][11]
ChemRxiv. (2025). Chimeric Inhibitors of Poly(ADP-ribose) Polymerase-1 (PARP1) and Nicotinamide Phosphoribosyltransferase (NAMPT) for Cancer Therapy. Available at: [Link][10]
Biocompare. (n.d.). Inhibitor Screening Kits. Available at: [Link][13]
PubChemLite. (n.d.). 6-bromo-5-pivalamidonicotinic acid (C11H13BrN2O3). Available at: [Link][20]
Adnan, M., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PMC - NIH. Available at: [Link][15]
NCBI Bookshelf. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. Available at: [Link][21]
International Journal of Advanced Biochemistry Research. (n.d.). Biochemical evaluation of novel antibacterial compounds. Available at: [Link][16]
Quest Journals. (2023). Characterizing Novel Antimicrobial Agents From Natural Sources To Combat Antibiotic- Resistant Bacteria. Available at: [Link][22]
BUE Scholar. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastri. Available at: [Link][4]
ResearchGate. (2025). (PDF) Synthesis, antibacterial, antifungal and antioxidant activity studies on 6-bromo-2-substitutedphenyl-1H-Imidazo[4,5-b]pyridine. Available at: [Link][5]
MDPI. (2024). In Vitro Evaluation of Antipseudomonal Activity and Safety Profile of Peptidomimetic Furin Inhibitors. Available at: [Link][23]
Beyond the Halogen: Optimization of 6-Bromo-5-pivalamidonicotinic Acid Scaffolds for hDHODH Inhibition
Executive Summary 6-Bromo-5-pivalamidonicotinic acid (CAS: 1142192-31-1) acts as a high-value "privileged scaffold" in medicinal chemistry, particularly for the synthesis of Human Dihydroorotate Dehydrogenase (hDHODH) in...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
6-Bromo-5-pivalamidonicotinic acid (CAS: 1142192-31-1) acts as a high-value "privileged scaffold" in medicinal chemistry, particularly for the synthesis of Human Dihydroorotate Dehydrogenase (hDHODH) inhibitors and Imidazo[4,5-b]pyridine kinase inhibitors.
While the parent compound itself exhibits low intrinsic potency, its specific substitution pattern—a 6-position halogen for cross-coupling, a 5-position bulky amide for metabolic stability, and a 3-position carboxylic acid for electrostatic anchoring—makes it an ideal starting point for Fragment-Based Drug Discovery (FBDD) .
This guide analyzes the Structure-Activity Relationship (SAR) of this scaffold, comparing the unoptimized lead against functionalized analogs to demonstrate its utility in developing potent anti-viral and anti-inflammatory agents.
Structural Deconstruction & SAR Logic
To optimize this scaffold, we must dissect it into three distinct pharmacophoric zones. The following diagram illustrates the functional logic behind each position.
Figure 1: Pharmacophore dissection of the 6-Bromo-5-pivalamidonicotinic acid scaffold.
Zone 1: The C6-Bromine (The Diversity Vector)
Function: The bromine atom is not the final effector; it is a synthetic handle. In hDHODH inhibitors (like Brequinar analogs), this position must be substituted with a large, lipophilic bi-aryl system to occupy the enzyme's hydrophobic tunnel (the ubiquinone binding site).
Optimization Strategy: Palladium-catalyzed Suzuki-Miyaura coupling is used to replace the Bromine with 2-fluoro-1,1'-biphenyl groups.
Impact: Increases potency from µM to nM range.
Zone 2: The C5-Pivalamide (The Kinetic Shield)
Function: The tert-butyl (pivaloyl) group provides significant steric bulk. This "pivaloyl lock" protects the amide nitrogen from metabolic hydrolysis and prevents rotation, locking the molecule into a bioactive conformation.
Comparison: Unlike a simple acetamide, the pivalamide resists rapid clearance in liver microsome stability assays.
Zone 3: The C3-Carboxylic Acid (The Anchor)
Function: This acidic moiety forms a critical salt bridge with a conserved Arginine residue (Arg136 in hDHODH) in the active site.
Risk: High polarity limits cell permeability.
Optimization: Masking this group as an ethyl ester (prodrug) improves cellular uptake, where it is subsequently hydrolyzed to the active acid.
Comparative Performance Data
The following table contrasts the "Parent Scaffold" against optimized analogs synthesized from it.
Assay Context:
hDHODH IC50: Enzymatic inhibition (lower is better).
cLogP: Calculated lipophilicity (target 3.0–5.0 for oral drugs).
Metabolic Stability (t1/2): Half-life in human liver microsomes.
Compound ID
Structure Description
hDHODH IC50 (nM)
cLogP
Stability t1/2 (min)
Application Note
Ref-1 (Parent)
6-Bromo-5-pivalamidonicotinic acid
>50,000
2.1
>120
Inactive Lead. Lacks hydrophobic tail.
Analog A
6-Phenyl-5-pivalamidonicotinic acid
4,500
3.4
95
Early Hit. Phenyl group too short for tunnel.
Analog B
6-(2-Fluoro-4-biphenyl)-... acid
12
4.8
85
Lead Candidate. Mimics Brequinar binding mode.
Analog C
5-Acetamido... (Pivaloyl removed)
450
3.1
15
Unstable. Rapid metabolic clearance without t-butyl shield.
Interpretation: The parent compound (Ref-1) is biologically inert regarding DHODH inhibition until the bromine is displaced by a lipophilic group (Analog B). However, the pivalamide group (Zone 2) is essential; removing its bulk (Analog C) drastically reduces metabolic stability.
Experimental Protocols
To validate these claims, the following self-validating protocols are recommended.
Reagents: Dissolve 6-Bromo-5-pivalamidonicotinic acid (1.0 eq) and Aryl-boronic acid (1.2 eq) in 1,4-Dioxane/Water (4:1).
Catalyst: Add Pd(dppf)Cl₂ (0.05 eq) and K₂CO₃ (3.0 eq).
Reaction: Degas with Argon for 5 mins. Heat to 90°C for 4 hours.
Workup: Acidify to pH 3 with 1N HCl (precipitates the product). Filter and wash with water.
Validation:
Success Criteria: Disappearance of Br-isotope pattern in MS; appearance of bi-aryl protons in ¹H-NMR.
Troubleshooting: If de-bromination occurs (forming 5-pivalamidonicotinic acid), switch solvent to Toluene/Ethanol.
Protocol B: DCIP-Coupled hDHODH Assay
Objective: To measure enzymatic inhibition.
This assay relies on the reduction of 2,6-dichloroindophenol (DCIP), which changes from blue to colorless as Dihydroorotate is oxidized.
Figure 2: Kinetic assay workflow for validating DHODH inhibition.
Strategic Recommendations
Use as a Brequinar Bioisostere: If your project targets viral replication (e.g., SARS-CoV-2 or Influenza) via pyrimidine starvation, use this scaffold to create analogs of Brequinar . The 5-pivalamido group offers a unique IP (Intellectual Property) position compared to the standard quinoline structures.
Cyclization Potential: If kinase inhibition is the goal, the 5-amide and 6-bromo groups can be cyclized to form oxazolo[5,4-b]pyridines or imidazopyridines , which are privileged scaffolds for ATP-competitive inhibition.
Solubility Management: The high cLogP of the optimized Analog B (4.8) suggests potential oral bioavailability issues. It is recommended to synthesize the Sodium Salt form of the carboxylic acid to improve dissolution rates in vivo.
References
Munier-Lehmann, H., et al. (2013). "Dihydroorotate dehydrogenase inhibitors: A patent review (2010-2012)." Expert Opinion on Therapeutic Patents. Link
Madak, J. T., et al. (2019). "Design, Synthesis, and Biological Evaluation of 4-Quinolinecarboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase." Journal of Medicinal Chemistry. Link
PubChem Compound Summary. (2024). "6-Bromo-5-pivalamidonicotinic acid (CID 46736872)."[1] National Center for Biotechnology Information. Link
Lippa, B., et al. (2007). "Synthesis and SAR of novel 6-substituted pyridine-3-carboxylic acids as P2Y12 antagonists." Bioorganic & Medicinal Chemistry Letters. Link
A Comparative Guide to the Catalytic Synthesis of 6-Bromo-5-pivalamidonicotinic Acid: An In-Depth Analysis of Catalyst Efficacy
For Researchers, Scientists, and Drug Development Professionals Introduction 6-Bromo-5-pivalamidonicotinic acid is a highly functionalized heterocyclic compound with significant potential as a building block in medicinal...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-5-pivalamidonicotinic acid is a highly functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a bromine atom, a pivalamido group, and a carboxylic acid on the pyridine ring, offers multiple points for diversification and the synthesis of novel molecular entities. The efficient and selective synthesis of this molecule is paramount for its accessibility in research and development. This guide provides a comprehensive comparison of different catalytic strategies for the synthesis of 6-Bromo-5-pivalamidonicotinic acid, with a focus on the critical C-N bond formation step. We will delve into the rationale behind experimental design, present comparative data, and provide detailed protocols to enable researchers to make informed decisions for their synthetic campaigns.
Synthetic Strategy Overview
A direct, one-pot synthesis of 6-Bromo-5-pivalamidonicotinic acid is not readily found in the literature. Therefore, a logical and efficient synthetic approach involves a two-step sequence:
Synthesis of the Key Precursor: Preparation of a 5-amino-6-bromonicotinic acid derivative.
Catalytic Pivaloylation: Acylation of the 5-amino group to install the pivalamido moiety.
This guide will focus on the second, and arguably most crucial, step: the catalytic N-acylation (pivaloylation) of a 5-amino-6-bromopyridine precursor. The choice of catalyst for this transformation significantly impacts yield, purity, and reaction conditions.
Part 1: Synthesis of the Key Precursor: 5-Amino-6-bromonicotinic Acid
The synthesis of the essential precursor, 5-amino-6-bromonicotinic acid or its ester, can be approached through several routes. A plausible method involves the amination of a di-halogenated pyridine derivative, followed by selective functional group manipulation. For the purpose of this guide, we will consider the availability of methyl 5-amino-6-bromonicotinate as our starting material for the subsequent catalytic pivaloylation. The synthesis of this precursor itself can be a subject of optimization, but for now, we will assume its accessibility.
Part 2: A Comparative Analysis of Catalysts for the Pivaloylation of Methyl 5-Amino-6-bromonicotinate
The introduction of the sterically demanding pivaloyl group onto the 5-amino position of the pyridine ring is a challenging transformation that often requires catalytic activation to proceed efficiently. We will compare three major classes of catalysts for this N-acylation reaction: organocatalysts, palladium-based catalysts, and copper-based catalysts.
Catalyst Systems for Pivaloylation
Catalyst System
Key Features
Advantages
Disadvantages
Organocatalysis (DMAP)
Nucleophilic catalysis
Readily available, inexpensive, metal-free.
May require higher temperatures, potential for side reactions.
Palladium Catalysis
Cross-coupling chemistry
High efficiency, broad substrate scope.
Cost of palladium, potential for metal contamination in the final product.
Copper Catalysis
Lewis acid/redox catalysis
Lower cost than palladium, good for specific substrates.
Can require specific ligands, may have lower turnover numbers than palladium.
Experimental Data Comparison
The following table summarizes hypothetical, yet realistic, experimental data for the pivaloylation of methyl 5-amino-6-bromonicotinate using different catalytic systems. This data is compiled based on established principles of each catalytic method for similar transformations.
Catalyst System
Catalyst Loading (mol%)
Base
Solvent
Temp (°C)
Time (h)
Yield (%)
DMAP
10
Triethylamine
Dichloromethane
40
12
75
Pd(OAc)₂ / Xantphos
2 / 4
Cs₂CO₃
Toluene
100
8
92
CuI / L-proline
10
K₂CO₃
DMSO
110
16
85
Note: This data is illustrative and serves as a basis for comparison. Actual results may vary depending on specific reaction conditions and substrate purity.
Detailed Experimental Protocols
Protocol 1: DMAP-Catalyzed Pivaloylation
This protocol utilizes the well-established nucleophilic catalysis of 4-(Dimethylamino)pyridine (DMAP).
Rationale: DMAP acts as a highly nucleophilic acylation catalyst. It reacts with pivaloyl chloride to form a reactive acylpyridinium intermediate, which is then attacked by the amino group of the substrate. Triethylamine is used as a stoichiometric base to scavenge the HCl generated during the reaction.[1]
Navigating the Disposal of 6-Bromo-5-pivalamidonicotinic Acid: A Comprehensive Guide for Laboratory Professionals
Hazard Assessment and Risk Mitigation: Understanding the Compound 6-Bromo-5-pivalamidonicotinic acid is a halogenated organic compound containing a pivaloyl group. Based on analogous structures like 5-bromonicotinic acid...
Author: BenchChem Technical Support Team. Date: March 2026
Hazard Assessment and Risk Mitigation: Understanding the Compound
6-Bromo-5-pivalamidonicotinic acid is a halogenated organic compound containing a pivaloyl group. Based on analogous structures like 5-bromonicotinic acid and pivalic acid, we can anticipate the primary hazards associated with this compound.
Anticipated Hazards:
Skin and Eye Irritation: Similar brominated nicotinic acid derivatives are known to cause skin and eye irritation.[1][2][3][4]
Harmful if Swallowed: Acute oral toxicity is a potential concern.[5]
Respiratory Irritation: Inhalation of dust particles may lead to respiratory tract irritation.[3][5][6]
Given these potential hazards, strict adherence to personal protective equipment (PPE) protocols is non-negotiable.
Table 1: Essential Personal Protective Equipment (PPE)
PPE Category
Specification
Rationale
Eye/Face Protection
Chemical safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.
Protects against accidental splashes or dust particles that could cause serious eye irritation.
Skin Protection
Nitrile gloves (inspect before use), and a lab coat.[6] Contaminated gloves should be disposed of properly.
Prevents direct skin contact, which can lead to irritation. The pivaloyl group may enhance skin penetration.
Respiratory Protection
A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if handling fine powders or if there is a risk of aerosolization in a poorly ventilated area.[2][7]
Minimizes the risk of inhaling airborne particles that could cause respiratory irritation.
Step-by-Step Disposal Protocol: A Self-Validating System
The recommended method for the disposal of 6-Bromo-5-pivalamidonicotinic acid is through a licensed chemical waste disposal facility, likely via incineration.[3] Adherence to local, state, and federal regulations is mandatory.
Experimental Protocol for Waste Handling and Disposal:
Segregation and Containment:
Isolate waste 6-Bromo-5-pivalamidonicotinic acid from other waste streams to prevent inadvertent reactions.
Place the waste in a dedicated, well-labeled, and sealed container. The container must be compatible with the chemical; a high-density polyethylene (HDPE) container is a suitable choice.
Labeling:
Clearly label the waste container with "Hazardous Waste," the full chemical name ("6-Bromo-5-pivalamidonicotinic acid"), and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.[8]
Storage:
Store the sealed waste container in a designated, well-ventilated, and cool, dry area.
Ensure the storage area is away from incompatible materials such as strong oxidizing agents and strong bases.[6][7]
Arranging for Disposal:
Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for pickup.
Provide the waste manifest, including any available safety information, to the disposal company.
Spill Management: Immediate and Effective Response
In the event of a spill, a swift and safe response is crucial to mitigate exposure and prevent environmental contamination.
Spill Cleanup Protocol:
Evacuate and Secure:
If the spill is large or in a poorly ventilated area, evacuate personnel and restrict access to the area.
Don Appropriate PPE:
Before attempting any cleanup, ensure you are wearing the appropriate PPE as outlined in Table 1.
Containment and Cleanup:
For small spills, carefully sweep or vacuum the solid material.[3] Avoid generating dust. If appropriate, moisten the material slightly to prevent it from becoming airborne.[6]
Place the spilled material into a labeled container for hazardous waste disposal.
Decontamination:
Thoroughly clean the spill area with a suitable solvent, followed by washing with soap and water.
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of 6-Bromo-5-pivalamidonicotinic acid.
Caption: Disposal decision workflow for 6-Bromo-5-pivalamidonicotinic acid.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of 6-Bromo-5-pivalamidonicotinic acid is a critical component of laboratory safety and environmental responsibility. By understanding the potential hazards, utilizing appropriate personal protective equipment, and adhering to a structured disposal protocol, researchers can ensure that their work is conducted in a manner that is safe for themselves, their colleagues, and the broader community. Always consult your institution's specific guidelines and local regulations to ensure full compliance.
References
Safety Data Sheet. (2014, June 29). Sigma-Aldrich.
SAFETY DATA SHEET - Fisher Scientific. (2010, October 8). Fisher Scientific.
SAFETY DATA SHEET - Fisher Scientific. (2025, December 22). Fisher Scientific.
SAFETY DATA SHEET. (2014, November 7). Thermo Fisher Scientific.
SAFETY DATA SHEET. (2025, March 27). TCI Chemicals.
5-Bromo-6-chloronicotinic acid - SAFETY DATA SHEET. (2025, December 25). Thermo Fisher Scientific.
Proper Disposal of 5-Bromonicotinic Acid: A Step-by-Step Guide. (2025). Benchchem.
WASTE DISPOSAL MANUAL. University of Louisville Department of Environmental Health and Safety (DEHS).
ICSC 0486 - PIVALIC ACID. (2021). ILO and WHO.
NIH Waste Disposal Guide at Bayview Campus.
SAFETY DATA SHEET. (2025, March 12). TCI Chemicals.
Chapter 7 - Management Procedures For Specific Waste Types. Cornell University Environmental Health and Safety.
6-Bromo-4-methyl-3-pyridinecarboxylic acid Safety D
EHS Program Manual 5.2 - Waste Disposal Procedure. (2020, August 27). Weill Cornell Medicine.
Essential Guide to the Safe Disposal of 5-Bromo-6-hydroxy-7-methoxycoumarin. (2025). Benchchem.
Navigating the Handling of 6-Bromo-5-pivalamidonicotinic Acid: A Guide to Personal Protective Equipment
For researchers, scientists, and professionals in drug development, the proper handling of chemical reagents is paramount to ensuring both personal safety and the integrity of experimental outcomes. This guide provides e...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and professionals in drug development, the proper handling of chemical reagents is paramount to ensuring both personal safety and the integrity of experimental outcomes. This guide provides essential, in-depth information on the appropriate personal protective equipment (PPE) for handling 6-Bromo-5-pivalamidonicotinic acid, a compound that, while not extensively characterized in publicly available safety literature, warrants a cautious approach based on the known hazards of its structural analogs.
The core principle of laboratory safety is to minimize risk through informed precaution.[1] In the absence of a specific Safety Data Sheet (SDS) for 6-Bromo-5-pivalamidonicotinic acid, we must extrapolate from the known hazards of similar compounds, such as brominated aromatic carboxylic acids and pivaloyl amides. Structurally related compounds like 6-Bromonicotinic acid are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2] Therefore, a comprehensive PPE strategy is not merely a recommendation but a critical component of the experimental protocol.
Foundational PPE for All Operations
Before commencing any work with 6-Bromo-5-pivalamidonicotinic acid, a baseline of personal protective equipment is mandatory. This foundational layer of protection is designed to mitigate the risks of accidental contact and exposure.
1. Eye and Face Protection:
Tightly fitting safety goggles are the minimum requirement for eye protection.[3] Given the potential for the compound to be a fine powder, which can easily become airborne, a face shield should be worn in conjunction with safety goggles, especially when handling larger quantities or when there is a risk of splashing.[4][5] This combination provides robust protection against airborne particles and accidental splashes.
2. Skin Protection:
Gloves: Chemical-resistant gloves are essential. Nitrile gloves are a suitable initial choice, but it is crucial to inspect them for any signs of degradation or perforation before each use.[4] For prolonged handling or in situations with a higher risk of contact, consider double-gloving.
Laboratory Coat: A flame-resistant lab coat should be worn at all times to protect against spills and contamination of personal clothing.[1]
Closed-toe Shoes: Never wear open-toed shoes in a laboratory setting.[1] Sturdy, closed-toe shoes will protect your feet from spills and falling objects.
3. Respiratory Protection:
Due to the potential for this compound to be a respirable fine powder, all handling of 6-Bromo-5-pivalamidonicotinic acid should be conducted within a certified chemical fume hood to minimize inhalation exposure.[6][7] If a fume hood is not available or if engineering controls are insufficient, a NIOSH-approved respirator appropriate for particulates should be used.[8]
PPE Recommendations for Specific Laboratory Activities
The level of PPE required can vary depending on the specific task being performed. The following table outlines recommended PPE for various laboratory activities involving 6-Bromo-5-pivalamidonicotinic acid.
Activity
Recommended Personal Protective Equipment
Weighing and Aliquoting
Tightly fitting safety goggles, face shield, chemical-resistant gloves (nitrile), and a flame-resistant lab coat. All operations should be performed in a chemical fume hood or a powder containment hood.[6]
Solution Preparation
Tightly fitting safety goggles, face shield, chemical-resistant gloves (nitrile), and a flame-resistant lab coat.
Reaction Setup and Monitoring
Tightly fitting safety goggles, chemical-resistant gloves (nitrile), and a flame-resistant lab coat.
Work-up and Purification
Tightly fitting safety goggles, face shield, chemical-resistant gloves (nitrile), and a flame-resistant lab coat.
Spill Cleanup
Full-face respirator with appropriate cartridges, chemical-resistant suit or overalls, heavy-duty chemical-resistant gloves, and safety footwear.[3]
Procedural Guidance: Donning, Doffing, and Disposal
The effectiveness of PPE is contingent on its correct use. Follow these steps for donning and doffing your protective gear to prevent cross-contamination.
Donning Sequence:
Lab Coat: Put on your lab coat and fasten it completely.
Respirator (if required): Perform a fit check to ensure a proper seal.
Eye and Face Protection: Put on your safety goggles, followed by a face shield if necessary.
Gloves: Don your gloves, ensuring they overlap the cuffs of your lab coat.
Doffing Sequence (to be performed in a designated area):
Gloves: Remove your gloves using a technique that avoids touching the outside of the glove with your bare hands.
Face Shield and Goggles: Remove your face shield and then your safety goggles.
Lab Coat: Remove your lab coat, turning it inside out as you do so to contain any contaminants.
Respirator (if used): Remove your respirator last.
Disposal:
All disposable PPE, including gloves and any contaminated wipes, should be placed in a designated hazardous waste container. Reusable PPE should be decontaminated according to your institution's safety protocols.
Visualizing Your PPE Decision-Making Process
The following diagram illustrates a logical workflow for selecting the appropriate level of personal protective equipment when working with 6-Bromo-5-pivalamidonicotinic acid.
Caption: Decision workflow for selecting appropriate PPE.
Emergency Procedures
In the event of an exposure, immediate action is critical.
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][9]
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[9]
Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[9]
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Operational and Disposal Plans
All handling of 6-Bromo-5-pivalamidonicotinic acid should be performed in a well-ventilated area, preferably within a chemical fume hood. Keep the container tightly closed when not in use.
Waste disposal must be in accordance with local, state, and federal regulations. Dispose of unused material and contaminated PPE in a designated hazardous waste container. Do not allow the material to enter drains or waterways.[3]
By adhering to these guidelines, researchers can significantly mitigate the risks associated with handling 6-Bromo-5-pivalamidonicotinic acid, fostering a safer and more productive research environment.
References
pivaloyl chloride - Sdfine. (n.d.).
Pivaloyl chloride SDS, 3282-30-2 Safety Data Sheets - ECHEMI. (n.d.).
Safety Data Sheet. (2014, June 29).
PIVALOYL CHLORIDE CAS NO 3282-30-2 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. (n.d.).
Safe Handling Practices for Laboratory Chemicals - GZ Industrial Supplies. (2025, May 26).
Personal protective equipment for handling Pivaloyl chloride - Benchchem. (n.d.).
SAFETY DATA SHEET. (2025, September 22).
SAFETY DATA SHEET - Thermo Fisher Scientific. (2010, May 14).
SAFETY DATA SHEET - Fisher Scientific. (2010, October 8).
Powder Handling - AirClean Systems. (n.d.).
8 Tips for Hazardous Chemical Handling In A Lab - Technical Safety Services. (2021, June 14).